LZ1 peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C113H167N33O15 |
|---|---|
Molecular Weight |
2227.7 g/mol |
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanamide |
InChI |
InChI=1S/C113H167N33O15/c1-65(2)95(120)111(161)140-87(44-20-26-52-119)100(150)136-89(46-28-54-127-113(124)125)105(155)142-91(56-68-61-129-78-35-11-6-30-73(68)78)107(157)138-82(39-15-21-47-114)98(148)133-84(41-17-23-49-116)103(153)143-93(58-70-63-131-80-37-13-8-32-75(70)80)109(159)145-92(57-69-62-130-79-36-12-7-31-74(69)79)108(158)139-88(45-27-53-126-112(122)123)101(151)135-85(42-18-24-50-117)102(152)141-90(55-67-60-128-77-34-10-5-29-72(67)77)106(156)137-83(40-16-22-48-115)99(149)134-86(43-19-25-51-118)104(154)144-94(110(160)146-96(66(3)4)97(121)147)59-71-64-132-81-38-14-9-33-76(71)81/h5-14,29-38,60-66,82-96,128-132H,15-28,39-59,114-120H2,1-4H3,(H2,121,147)(H,133,148)(H,134,149)(H,135,151)(H,136,150)(H,137,156)(H,138,157)(H,139,158)(H,140,161)(H,141,152)(H,142,155)(H,143,153)(H,144,154)(H,145,159)(H,146,160)(H4,122,123,126)(H4,124,125,127)/t82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-/m0/s1 |
InChI Key |
AEGLGCLRXLHQRT-YZCAGTBWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](C(C)C)C(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(C(C)C)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
LZ1 Peptide: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential
Abstract
LZ1 is a synthetic, 15-amino acid antimicrobial peptide (AMP) that has garnered significant attention for its potent antimicrobial and anti-inflammatory properties.[][2][3][4] This technical guide provides a comprehensive overview of the discovery, origin, and multifaceted mechanism of action of the LZ1 peptide. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its biological pathways and discovery workflow. The peptide's broad-spectrum activity against acne-related bacteria and its emerging antimalarial effects are discussed in detail, highlighting its potential as a novel therapeutic agent.[2][3][4][5]
Discovery and Origin
The this compound is a synthetically designed molecule, meaning it is not found in nature in its exact current form.[][6] Its design is rooted in the strategic combination of characteristics from known antimicrobial peptides to optimize its efficacy.[7] Two primary lines of origin are described in the literature:
-
Fusion of Antimicrobial Peptide Families: One perspective on LZ1's origin is that it was developed by fusing recognized families of antimicrobial peptides. This approach aimed to create a peptide with an "optimal" length, charge, hydrophobicity, and amphipathic α-helical structure, which are all critical determinants of antimicrobial activity.[7] The resulting 15-residue monomer was designed to effectively inhibit the growth of bacteria such as Propionibacterium acnes and Staphylococcus epidermidis.[7]
-
Derivative of Staphylococcal Toxin and Snake Cathelicidin: Another reported origin identifies LZ1 as a synthetic derivative of the leucine zipper-like sequence of the S component (LukS-PV) of Panton-Valentine leukocidin (PVL), a toxin produced by Staphylococcus aureus.[8] Specifically, it is based on residues 17-34 of the LukS-PV subunit.[8] This region is crucial for the pore-forming activity of the toxin.[8] Additionally, some studies describe LZ1 as being derived from snake cathelicidin, a class of AMPs found in snake venom.[5]
Regardless of the specific initial template, the consensus is that LZ1 is a rationally designed peptide, rich in tryptophan and lysine residues, with the amino acid sequence: Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 .[][5][6][9]
Physicochemical Properties
The fundamental physicochemical properties of the this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | VKRWKKWWRKWKKWV-NH2 | [][5][6][9] |
| Number of Residues | 15 | [2][3][4][6][7] |
| Molecular Weight | 2227.75 Da (or 2228.77 Da) | [][6][9] |
| Isoelectric Point | 12.05 | [6] |
| Structure | Linear, with a tendency to form an α-helix | [7][8] |
Mechanism of Action
LZ1 exerts its therapeutic effects through a dual mechanism involving direct antimicrobial activity and modulation of the host inflammatory response.
Antimicrobial Activity
Like many cationic AMPs, the primary mechanism of LZ1's antimicrobial action is the disruption of bacterial cell membranes.[8] Its amphipathic structure, with distinct hydrophobic and cationic faces, facilitates its interaction with the negatively charged components of bacterial membranes, such as phospholipids.[8] This interaction leads to membrane permeabilization, pore formation, and subsequent leakage of cellular contents, ultimately resulting in bacterial cell death.[8]
Anti-inflammatory Activity
In addition to its direct bactericidal effects, LZ1 demonstrates significant anti-inflammatory properties. It has been shown to inhibit the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) , which are major contributors to the inflammation associated with conditions like acne.[][3][4][9][10][11] This immunomodulatory effect helps to reduce the redness, swelling, and pain associated with bacterial infections.[9]
Antimalarial Activity
Emerging research has also identified antimalarial activity for LZ1. It has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum in vitro.[5] The proposed mechanism for this activity involves the inhibition of pyruvate kinase, a key enzyme in the parasite's glycolysis pathway, thereby limiting ATP production.[5]
Quantitative Data
The biological activity of LZ1 has been quantified in several studies. The following tables summarize the key findings.
Antimicrobial Efficacy
| Target Microorganism | Strain(s) | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Propionibacterium acnes | ATCC 6919, ATCC 11827, Clindamycin-resistant clinical isolate | 0.6 | [2][3][4] |
| Staphylococcus epidermidis | Clinical isolate | 4.7 | [2][3] |
| Staphylococcus aureus | ATCC 25923, MRSA, VRSA | 1.17 - 4.7 | [2][3][6][8] |
| Candida albicans | Clinical isolate | As low as 1.17 | [6] |
Antimalarial Efficacy
| Parameter | Value | Reference |
| IC50 against P. falciparum | 3.045 µM | [5] |
| In vitro parasite reduction | ~61% in the low-micromolar range | [5] |
Safety Profile
| Assay | Cell Type | Result | Concentration | Reference |
| Cytotoxicity | Human Keratinocytes (HaCaT) | No more than 5.6% effect on viability | Up to 200 µg/mL | [3][4] |
| Hemolytic Activity | Human Red Blood Cells | No more than 5.2% hemolysis | Up to 320 µg/mL | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on LZ1.
Peptide Synthesis
LZ1 (VKRWKKWWRKWKKWV-NH2) is synthesized using solid-phase peptide synthesis methods. The purity of the synthesized peptide is typically confirmed to be greater than 98% by reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.[4]
Antimicrobial Activity Assay (MIC Determination)
The minimal inhibitory concentration (MIC) is determined using a broth microdilution method as previously described.[4]
-
Bacterial strains are cultured in appropriate broth (e.g., Brain Heart Infusion broth for P. acnes).
-
The peptide is serially diluted in the broth in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., anaerobically for P. acnes).
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
In Vivo Mouse Model of P. acnes-Induced Inflammation
This model is used to evaluate the in vivo efficacy of LZ1 in reducing P. acnes colonization and inflammation.
-
Live P. acnes are injected into the ears of mice.
-
LZ1, a vehicle control, or a positive control (e.g., clindamycin) is applied topically to the ear surface daily.
-
The ear thickness is measured daily as an indicator of inflammation.
-
On specified days, the ears are excised, homogenized, and plated to determine the colony-forming units (CFU) of P. acnes.
-
Ear tissue can also be processed for histological analysis to assess inflammatory cell infiltration.[2][3]
Cytokine Measurement
The levels of inflammatory cytokines are measured to assess the anti-inflammatory effects of LZ1.
-
Mouse ears from the in vivo model are excised and homogenized in a saline solution.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The concentrations of TNF-α and IL-1β in the supernatant are determined using commercially available ELISA kits.[3][4]
Hemolytic Assay
This assay assesses the peptide's toxicity to red blood cells.
-
Fresh human red blood cells are washed and diluted.
-
The cells are incubated with various concentrations of the this compound.
-
The release of hemoglobin is measured spectrophotometrically at a specific wavelength.
-
The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) and a negative control (buffer).[3]
Cytotoxicity Assay
This assay evaluates the peptide's toxicity to mammalian cells.
-
Human keratinocytes (HaCaT cells) are cultured in a 96-well plate.
-
The cells are incubated with various concentrations of the this compound.
-
Cell viability is assessed using a standard method, such as the MTT assay.
-
The percentage of cell viability is calculated relative to untreated control cells.[3][4]
In Vitro Antimalarial Assay
The 72-hour in vitro growth inhibition assay is used to determine the antimalarial activity of LZ1.[5]
-
P. falciparum cultures are synchronized at the ring stage.
-
The parasites are incubated with serial dilutions of the this compound for 72 hours.
-
Parasite growth is quantified using a fluorescent DNA-intercalating dye or by microscopic counting of parasitemia.
-
The IC50 value is calculated from the dose-response curve.[5]
Visualizations
Signaling Pathway of LZ1's Anti-inflammatory Action
Caption: LZ1's anti-inflammatory mechanism of action.
Experimental Workflow for LZ1 Evaluation
Caption: Workflow for the discovery and evaluation of LZ1.
Conclusion
The this compound represents a promising candidate for the development of new therapeutics, particularly in dermatology and infectious diseases. Its well-defined antimicrobial and anti-inflammatory properties, coupled with a favorable safety profile, make it an attractive alternative to conventional antibiotics, especially in the face of rising antimicrobial resistance. Further research and clinical evaluation are warranted to fully realize the therapeutic potential of this synthetically designed peptide.
References
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 7. oatext.com [oatext.com]
- 8. This compound: Antimicrobial Research peptide - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 9. This compound | 1423743-97-8 | Motif Biotech [motifbiotech.com]
- 10. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
An In-depth Technical Guide to the LZ1 Peptide: Sequence, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the LZ1 peptide, a synthetic antimicrobial peptide (AMP) with significant therapeutic potential, particularly in dermatology. This document details its amino acid sequence, physicochemical properties, and three-dimensional structure. A core focus is placed on its potent bactericidal and anti-inflammatory activities, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for the synthesis, characterization, and evaluation of LZ1 are provided to facilitate further research and development. Furthermore, this guide elucidates the signaling pathways modulated by LZ1 in the context of bacterial-induced inflammation and presents a clear experimental workflow for its antimicrobial assessment.
Introduction
The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides have garnered considerable attention as a promising class of therapeutics to combat this growing threat. LZ1 is an artificially designed and synthesized 15-residue cationic peptide that has demonstrated potent, broad-spectrum antimicrobial activity, particularly against bacteria implicated in skin infections such as acne vulgaris.[1][2][3] Beyond its direct bactericidal effects, LZ1 exhibits notable anti-inflammatory properties, further enhancing its therapeutic profile.[2][4][5] This guide serves as a central repository of technical information on LZ1 for researchers and professionals in the field of drug development.
This compound: Core Characteristics
Amino Acid Sequence and Physicochemical Properties
LZ1 is a linear peptide composed of 15 amino acids with a C-terminal amidation.[1] Its sequence is rich in tryptophan (Trp) and lysine (Lys) residues, which contribute to its antimicrobial activity.[2] The primary sequence of LZ1 is:
H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH₂ [1][3][5][6]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Amino Acid Residues | 15 | [1][2][3] |
| Molecular Formula | C₁₁₃H₁₆₇N₃₃O₁₅ | [4][5] |
| Molecular Weight | ~2228 Da | [1][4][7] |
| Isoelectric Point (pI) | ~12.05 - 12.5 | [1][7] |
| Source | Synthetic | [1][7] |
| Appearance | White powder | [7] |
| Solubility | Soluble in water | [7] |
| Purity | >95% | [7] |
Table 1: Physicochemical properties of the this compound.
Structural Features
The this compound is designed to adopt an amphipathic α-helical structure. This conformation is crucial for its mechanism of action, allowing it to preferentially interact with and disrupt the negatively charged membranes of bacteria while exhibiting minimal toxicity towards eukaryotic cells.[8][9] The hydrophobic face of the helix, rich in tryptophan residues, facilitates insertion into the lipid bilayer, while the cationic face, composed of lysine and arginine residues, interacts with the anionic components of the bacterial membrane.[8][9]
Biological Activity and Therapeutic Potential
Antimicrobial Activity
LZ1 exhibits potent bactericidal activity against a broad spectrum of microorganisms, including clinically relevant Gram-positive and Gram-negative bacteria.[2][5] It is particularly effective against pathogens associated with skin infections.[2][3] A key advantage of LZ1 is its efficacy against antibiotic-resistant strains.[2]
Quantitative Antimicrobial Data:
The antimicrobial potency of LZ1 is quantified by its Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Microorganism | Strain(s) | MIC (µg/mL) | Reference(s) |
| Propionibacterium acnes | ATCC 6919, ATCC 11827, Clindamycin-resistant clinical isolate | 0.6 | [2][3][6] |
| Staphylococcus epidermidis | ATCC 12228, Clinical isolate | 4.7 | [2] |
| Staphylococcus aureus | ATCC 25923, Methicillin-resistant clinical isolate | 1.17 - 4.7 | [2] |
| Candida albicans | Clinical isolate | 1.17 | [2] |
| Plasmodium falciparum | 3D7 | ~6.78 (IC₅₀) | [3] |
Table 2: Minimal Inhibitory Concentration (MIC) of LZ1 against various microorganisms.
Anti-inflammatory Activity
In addition to its direct antimicrobial effects, LZ1 demonstrates significant anti-inflammatory properties.[2][4][5] In the context of acne vulgaris, Propionibacterium acnes can induce the production of pro-inflammatory cytokines by host cells.[2][10] LZ1 has been shown to ameliorate this inflammatory response by inhibiting the secretion of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2][10] This dual action of killing bacteria and reducing inflammation makes LZ1 a promising candidate for the treatment of inflammatory skin conditions.
Cytotoxicity and Hemolytic Activity
A critical attribute for any therapeutic agent is its safety profile. LZ1 has been shown to have low cytotoxicity against human cells and minimal hemolytic activity against human red blood cells, even at concentrations significantly higher than its MIC.[1][2][3]
| Assay | Cell Line / Blood Source | Concentration Range Tested (µg/mL) | Result | Reference(s) |
| Cytotoxicity | Human Keratinocytes (HaCaT) | 20 - 200 | < 5.6% reduction in cell viability | [5][9] |
| Hemolytic Activity | Human Red Blood Cells | up to 320 | < 5.2% hemolysis | [2][5][9] |
Table 3: Cytotoxicity and hemolytic activity of the this compound.
Signaling Pathway of P. acnes-induced Inflammation
Propionibacterium acnes is recognized by Toll-like receptor 2 (TLR2) on immune cells and keratinocytes.[11] This recognition triggers downstream signaling cascades, primarily involving the NF-κB and MAPK pathways, leading to the transcription and secretion of pro-inflammatory cytokines like TNF-α.[12] Furthermore, P. acnes can activate the NLRP3 inflammasome, which leads to the cleavage of pro-caspase-1 into its active form.[4] Active caspase-1 then cleaves pro-IL-1β into the mature, secreted IL-1β, a potent inflammatory mediator.[4] LZ1 is proposed to exert its anti-inflammatory effects by inhibiting the production of TNF-α and IL-1β.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and evaluation of the this compound.
Solid-Phase Peptide Synthesis (SPPS) of LZ1
LZ1 can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Val, Lys(Boc), Arg(Pbf), Trp(Boc))
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with HATU (3.98 equivalents) and DIEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After each deprotection and coupling step, wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the LZ1 sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum. Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical RP-HPLC.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
Materials:
-
This compound stock solution
-
Bacterial strains (e.g., P. acnes, S. aureus)
-
Appropriate broth medium (e.g., Tryptic Soy Broth for S. aureus, Brain Heart Infusion broth for P. acnes)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterium into the appropriate broth and incubate until it reaches the logarithmic growth phase.
-
Inoculum Adjustment: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic conditions for P. acnes).
-
MIC Determination: After 18-24 hours of incubation (or longer for slow-growing bacteria), determine the MIC as the lowest concentration of LZ1 that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
Materials:
-
This compound stock solution
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash fresh human RBCs three times with PBS by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Peptide Incubation: Add various concentrations of the this compound to the wells of a 96-well plate. Add the RBC suspension to each well.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cytotoxicity Assay (MTT Assay)
Materials:
-
This compound stock solution
-
Human keratinocyte cell line (HaCaT)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the this compound. Include a vehicle control (cells with medium only).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Viability Calculation: Express the cell viability as a percentage of the vehicle-treated control cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the antimicrobial and cytotoxic properties of the this compound.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 3. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionibacterium acnes induces IL-1β secretion via the NLRP3 inflammasome in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 6. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Propionibacterium acnes induces an interleukin-17 response in acne vulgaris that is regulated by vitamin A and vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baicalin suppresses Propionibacterium acnes-induced skin inflammation by downregulating the NF-κB/MAPK signaling pathway and inhibiting activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of LZ1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methods for the synthesis and purification of the LZ1 peptide, a 15-amino acid, C-terminally amidated antimicrobial peptide with the sequence VKRWKKWWRKWKKWV-NH2.[1] LZ1 is a synthetic active polypeptide with a molecular weight of 2228.77 Da and an isoelectric point of 12.05.[1] This guide details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), outlines the purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and discusses the analytical methods for its characterization. Furthermore, it explores the known anti-inflammatory signaling pathways modulated by LZ1. This document is intended to serve as a practical resource for researchers and professionals involved in the development of peptide-based therapeutics.
Introduction to this compound
LZ1 is an artificially designed antimicrobial peptide (AMP) that has demonstrated significant bactericidal effects and a broad spectrum of activity.[1] Notably, it exhibits minimal hemolytic activity and toxicity towards eukaryotic cells, making it a promising candidate for therapeutic applications.[1] Beyond its antimicrobial properties, LZ1 has shown potent anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
This compound Synthesis
The chemical synthesis of LZ1 is most effectively achieved through Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials and Reagents
A comprehensive list of necessary materials and reagents for the synthesis of LZ1 is provided in Table 1.
| Category | Item | Specification |
| Resin | Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Amino Acids | Fmoc-protected amino acids | Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH |
| Coupling Reagents | HBTU, HOBt, DIEA | High purity |
| Deprotection Reagent | Piperidine | 20% in DMF |
| Cleavage Cocktail | Reagent K | 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol |
| Solvents | DMF, DCM, Diethyl ether | Peptide synthesis grade |
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis
The following protocol outlines the manual synthesis of LZ1 on a 0.1 mmol scale.
-
Resin Swelling: Swell 200 mg of Rink Amide resin (~0.1 mmol) in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HBTU and 4 equivalents of HOBt in DMF.
-
Add 8 equivalents of DIEA to the amino acid solution and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.[2]
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the LZ1 sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add 10 mL of cleavage cocktail "Reagent K" to the resin. This reagent is recommended for peptides containing tryptophan.[3]
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Fmoc Solid-Phase Peptide Synthesis Workflow for LZ1.
This compound Purification
The crude this compound is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.
Materials and Reagents
| Category | Item | Specification |
| HPLC System | Preparative HPLC system | With UV detector |
| Column | C18 reverse-phase column | e.g., 250 x 21.2 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in water | HPLC grade |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA | HPLC grade |
Experimental Protocol: Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Gradient Elution:
-
Inject the dissolved crude peptide onto the column.
-
Apply a linear gradient of Mobile Phase B, for example, from 5% to 65% over 60 minutes.
-
The optimal gradient may need to be determined empirically based on analytical HPLC of the crude product.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, detected by UV absorbance at 220 nm and 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white powder.
This compound Purification Workflow.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Result for LZ1 |
| Analytical RP-HPLC | Purity assessment | Single major peak indicating >95% purity |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Molecular weight confirmation | Molecular weight of ~2228.77 Da |
| Amino Acid Analysis | Amino acid composition and peptide quantification | Confirms the ratio of constituent amino acids |
Signaling Pathways Modulated by LZ1
LZ1 exerts its anti-inflammatory effects by modulating key signaling pathways involved in the immune response.
Inhibition of Pro-inflammatory Cytokines
LZ1 has been shown to inhibit the secretion of the pro-inflammatory cytokines TNF-α and IL-1β. This is a critical aspect of its therapeutic potential in inflammatory conditions. The precise molecular mechanism of this inhibition is an area of active research, but it is hypothesized to involve interference with upstream signaling cascades that lead to the transcription of these cytokines.
Potential Modulation of Toll-Like Receptor and PI3K/Akt/mTOR Signaling
Antimicrobial peptides are known to interact with and modulate the host's innate immune response, often through Toll-like receptors (TLRs). TLRs recognize pathogen-associated molecular patterns and trigger downstream signaling pathways, such as the NF-κB and MAPK pathways, leading to the production of inflammatory cytokines. Some antimicrobial peptides can antagonize this signaling.[4]
Furthermore, the PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and inflammation. In keratinocytes, this pathway can be modulated by antimicrobial peptides to promote wound healing and control inflammation.[3][5] While direct evidence for LZ1's interaction with specific TLRs or its direct effect on the PI3K/Akt/mTOR pathway is still emerging, it is a plausible mechanism for its observed anti-inflammatory and tissue-reparative effects.
Hypothesized Anti-inflammatory Signaling of LZ1.
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and characterization of the this compound. The outlined Fmoc-SPPS and RP-HPLC protocols offer a robust methodology for obtaining high-purity LZ1 for research and development purposes. The elucidation of its precise molecular mechanisms of action, particularly its interaction with host immune signaling pathways, remains a key area for future investigation and will be critical for its translation into a therapeutic agent.
References
- 1. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Anti-Microbial Peptide SR-0379 Accelerates Wound Healing via the PI3 Kinase/Akt/mTOR Pathway | PLOS One [journals.plos.org]
- 4. Frontiers | Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
The Antimicrobial Spectrum of LZ1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LZ1 is a synthetic, 15-amino acid cationic antimicrobial peptide derived from snake cathelicidin.[1] It has demonstrated a potent and broad-spectrum antimicrobial activity against a range of microorganisms, including clinically relevant bacteria and fungi.[2][3] This technical guide provides an in-depth overview of the antimicrobial spectrum of LZ1, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a summary of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of new antimicrobial agents.
Antimicrobial Spectrum and Potency
LZ1 exhibits significant antimicrobial activity against a variety of pathogens, with a particularly pronounced effect on Gram-positive bacteria associated with skin infections.[3][4] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
Antibacterial Activity
LZ1 has shown strong bactericidal effects against several Gram-positive bacteria, including strains resistant to conventional antibiotics.[2][3] Its activity against Gram-negative bacteria is less extensively documented in the reviewed literature.
Table 1: Antibacterial Spectrum of LZ1 Peptide
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Propionibacterium acnes | ATCC 6919 | 0.6 | [3] |
| Propionibacterium acnes | ATCC 11827 | 0.6 | [3] |
| Propionibacterium acnes | Clinically Isolated (Clindamycin-resistant) | 0.6 | [3] |
| Staphylococcus epidermidis | 09A3726 | 4.7 | [3] |
| Staphylococcus aureus | 09B2499 | 2.3 | [3] |
| Staphylococcus spp. | Clinically Isolated Drug-resistant strains | 1.17 - 4.7 | [2] |
Antifungal Activity
LZ1 has also demonstrated efficacy against pathogenic fungi, notably Candida albicans.
Table 2: Antifungal Spectrum of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Candida albicans | Multiple strains including clinical isolates | As low as 1.17 | [2] |
Anti-parasitic Activity
Beyond bacteria and fungi, LZ1 has shown activity against the malaria parasite, Plasmodium falciparum.
Table 3: Anti-parasitic Spectrum of this compound
| Microorganism | Strain | IC50 (µM) | Reference |
| Plasmodium falciparum | 3D7 | 3.045 | [1] |
Mechanism of Action
The primary mechanism of action for LZ1, like many cationic antimicrobial peptides, involves the disruption of microbial cell membranes.[2][5] The positively charged amino acid residues in LZ1 facilitate an initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5][6] This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, the formation of pores, and subsequent leakage of intracellular contents, ultimately resulting in cell death.[6][7]
References
- 1. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 4. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significance of host antimicrobial peptides in the pathogenesis and treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design [frontiersin.org]
- 7. mdpi.com [mdpi.com]
LZ1 Peptide: A Comprehensive Technical Guide on Structure-Activity Relationships for Drug Development Professionals
An In-depth Analysis of a Promising Antimicrobial and Anti-inflammatory Agent
The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutic agents, antimicrobial peptides (AMPs) have garnered significant attention due to their broad-spectrum activity and unique mechanisms of action. Among these, the LZ1 peptide, a synthetic derivative of a snake cathelicidin, has demonstrated potent antimicrobial and anti-inflammatory properties, positioning it as a compelling candidate for further drug development. This technical guide provides a comprehensive overview of the this compound, focusing on its structure-activity relationships, with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.
Introduction to this compound
LZ1 is a 15-amino-acid cationic and tryptophan-rich peptide with the sequence VKRWKKWWRKWKKWV-NH2.[1][2] It was designed based on cathelicidin-BF, a peptide found in the venom of the snake Bungarus fasciatus.[3] The peptide exhibits potent antimicrobial activity against a range of pathogens, notably those associated with inflammatory acne vulgaris, such as Propionibacterium acnes, Staphylococcus epidermidis, and S. aureus.[1][4] Beyond its antibacterial effects, LZ1 has also been shown to possess anti-inflammatory and antimalarial properties.[1][3] A key feature of LZ1 is its low cytotoxicity and hemolytic activity at therapeutic concentrations, a critical attribute for a drug candidate.[1][4]
Physicochemical Properties and Synthesis
The fundamental characteristics of the this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 | [1] |
| Molecular Weight | 2227.77 Da | [3] |
| Isoelectric Point | 12.05 | [1] |
| Purity | >95% (typically >98% after purification) | [2] |
| Source | Synthetic | [3] |
| Appearance | White lyophilized powder | [3] |
| Solubility | Soluble in water | [3] |
Synthesis and Purification Protocol
LZ1 is chemically synthesized using an automated peptide synthesizer.[1]
Protocol:
-
Synthesis: The peptide is assembled on a resin using standard solid-phase peptide synthesis (SPPS) chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Verification: The purity and molecular weight of the final product are confirmed by analytical RP-HPLC and mass spectrometry.[2]
Biological Activities of this compound
LZ1 exhibits a range of biological activities, with its antimicrobial and anti-inflammatory effects being the most extensively studied.
Antimicrobial Activity
LZ1 demonstrates potent activity against both Gram-positive and Gram-negative bacteria. Its efficacy against pathogens implicated in acne is particularly noteworthy.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Propionibacterium acnes | ATCC6919 | 0.6 | [2] |
| Propionibacterium acnes | ATCC11827 | 0.6 | [2] |
| Propionibacterium acnes | Clindamycin-resistant clinical isolate | 0.6 | [2] |
| Staphylococcus epidermidis | 09A3726 | 4.7 | [2] |
| Staphylococcus epidermidis | 09B2490 | 2.3 | [2] |
| Staphylococcus aureus | 09B2499 | 4.7 | [2] |
| Plasmodium falciparum | 3D7 | IC50: 3.045 µM | [1] |
Anti-inflammatory Activity
LZ1 has been shown to ameliorate inflammation by inhibiting the secretion of pro-inflammatory cytokines. In a mouse model of P. acnes-induced skin inflammation, topical application of LZ1 significantly reduced ear swelling and the infiltration of inflammatory cells.[4] This effect is attributed to the inhibition of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) production.[4]
Cytotoxicity and Hemolytic Activity
A crucial aspect of any therapeutic peptide is its safety profile. LZ1 has been evaluated for its effects on mammalian cells and has demonstrated low toxicity.
| Cell Type | Assay | Concentration | Effect | Reference |
| Human HaCaT keratinocytes | Cell Viability | Up to 200 µg/mL | < 5.6% reduction in viability | [2] |
| Human Red Blood Cells | Hemolysis | Up to 320 µg/mL | < 5.2% hemolysis | [2] |
Structure-Activity Relationship (SAR) Studies
While specific SAR studies involving systematic modification of the LZ1 sequence are not extensively published, the principles governing the activity of cationic antimicrobial peptides provide a framework for understanding its function. The potent activity of LZ1 is attributed to its high net positive charge and the presence of multiple tryptophan residues.
-
Cationic Residues (Lysine and Arginine): The positively charged lysine and arginine residues are crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This interaction facilitates the accumulation of the peptide on the bacterial surface.
-
Hydrophobic and Aromatic Residues (Tryptophan and Valine): The tryptophan and valine residues contribute to the peptide's hydrophobicity. Following the initial electrostatic attraction, these residues insert into the hydrophobic core of the bacterial membrane, leading to membrane disruption and permeabilization. Tryptophan, with its bulky indole side chain, is particularly effective at anchoring the peptide into the membrane interface.
The logical relationship for the proposed mechanism of action is depicted in the following diagram.
Caption: Proposed mechanism of LZ1 antimicrobial action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of LZ1 and its analogs.
Minimal Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Caption: Workflow for the Minimal Inhibitory Concentration (MIC) assay.
Protocol:
-
Peptide Preparation: Serially dilute the this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a bacterial suspension in CAMHB and adjust the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
Hemolysis Assay
This assay assesses the peptide's lytic activity against red blood cells.
Caption: Workflow for the hemolysis assay.
Protocol:
-
RBC Preparation: Obtain fresh human red blood cells, wash them with phosphate-buffered saline (PBS), and prepare a 2% (v/v) suspension.
-
Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the this compound. Include a negative control (PBS) and a positive control (1% Triton X-100 for 100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to determine the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the peptide on the viability of mammalian cells, such as human keratinocytes (HaCaT).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound.
-
Incubation: Incubate the cells for 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Express cell viability as a percentage relative to untreated control cells.
In Vivo Mouse Ear Swelling Model for Inflammation
This model is used to evaluate the anti-inflammatory activity of LZ1 in vivo.
Caption: Workflow for the in vivo mouse ear swelling model.
Protocol:
-
Acclimatization: Acclimatize mice to the experimental conditions.
-
Inflammation Induction: Induce an inflammatory response in the mouse ear, for example, by subcutaneous injection or topical application of an inflammatory agent like P. acnes.
-
Baseline Measurement: Measure the initial thickness of the ear using a digital caliper.
-
Treatment: Topically apply a solution of this compound to the inflamed ear. A control group should be treated with the vehicle alone.
-
Follow-up Measurements: Measure the ear thickness at regular intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Analysis: Calculate the change in ear thickness for both the treated and control groups to determine the anti-inflammatory effect of LZ1.
-
Histology (Optional): At the end of the experiment, ear tissue can be collected for histological analysis to assess the extent of inflammatory cell infiltration.
Conclusion and Future Directions
The this compound represents a promising lead compound for the development of novel antimicrobial and anti-inflammatory therapeutics. Its potent activity against clinically relevant bacteria, coupled with a favorable safety profile, makes it an attractive candidate for treating conditions such as acne vulgaris and potentially other infections.
Further research should focus on detailed structure-activity relationship studies to optimize the peptide's properties. This could involve:
-
Alanine Scanning: Systematically replacing each amino acid with alanine to identify key residues for activity and stability.
-
Truncation Analysis: Creating shorter versions of the peptide to determine the minimal sequence required for activity.
-
Substitution with Non-natural Amino Acids: Introducing synthetic amino acids to enhance proteolytic stability and activity.
A deeper understanding of the precise molecular interactions between LZ1 and bacterial membranes will be instrumental in designing next-generation peptide therapeutics with improved efficacy and selectivity. The experimental protocols provided in this guide offer a robust framework for conducting these critical next steps in the development of LZ1 and related peptides as novel therapeutic agents.
References
- 1. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Efficacy of the Antimicrobial Peptide LZ1 Against Propionibacterium acnes
This technical guide provides a comprehensive overview of the in vitro efficacy of the synthetic peptide LZ1 against Propionibacterium acnes (P. acnes), a key bacterium implicated in the pathogenesis of acne vulgaris. The document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
LZ1 is a 15-amino acid, Trp-Lys-rich synthetic peptide (VKRWKKWWRKWKKWV-NH2) designed for potent antimicrobial activity. In vitro studies have demonstrated its significant efficacy against various strains of P. acnes, including antibiotic-resistant isolates.[1] Its mechanism of action involves bacterial membrane disruption, and it also exhibits anti-inflammatory properties by modulating cytokine responses.[1][2] Furthermore, LZ1 displays a favorable safety profile with low cytotoxicity against human keratinocytes and minimal hemolytic activity.[3][4]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of LZ1 has been quantified using standard in vitro assays, primarily focusing on the Minimum Inhibitory Concentration (MIC).
| Peptide/Antibiotic | P. acnes Strains Tested | MIC (µg/mL) | Reference |
| LZ1 | ATCC 6919, ATCC 11827, Clindamycin-resistant clinical isolate | 0.6 | [3][1] |
| Clindamycin | ATCC 6919, ATCC 11827 | 2.3 | [3][1] |
Note: The MIC for clindamycin against the resistant strain was not specified in the cited literature but is implied to be higher.
In Vitro Safety Profile
The safety of LZ1 has been assessed through cytotoxicity and hemolysis assays to evaluate its potential effects on human cells.
| Assay | Cell Line / Component | LZ1 Concentration Range | Observed Effect | Reference |
| Cytotoxicity | Human HaCaT keratinocytes | 20 - 200 µg/mL | Minimal effect on cell viability (≤ 5.6%) | [3][4] |
| Hemolysis | Human red blood cells | Up to 320 µg/mL | Low hemolytic activity (≤ 5.2%) | [3][4] |
Mechanism of Action
LZ1 exerts its antimicrobial effect through a multi-faceted approach, targeting both the bacterium and the host's inflammatory response.
As a cationic antimicrobial peptide, LZ1's primary mechanism is believed to involve electrostatic interaction with the negatively charged bacterial membrane of P. acnes.[2] This interaction leads to membrane disruption and the formation of pores, causing leakage of cellular contents and ultimately cell death.[2]
In addition to its direct bactericidal activity, LZ1 modulates the host inflammatory response induced by P. acnes. It has been shown to inhibit the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), from host cells.[3][1]
Detailed Experimental Protocols
The following sections detail the methodologies employed in the in vitro evaluation of LZ1.
The MIC of LZ1 against P. acnes was determined using a standard broth microdilution method.[3]
-
P. acnes Culture : Strains of P. acnes are cultured in Reinforced Clostridial Medium (RCM) under anaerobic conditions (80% N₂, 10% H₂, 10% CO₂) at 37°C.
-
Peptide Preparation : LZ1 is dissolved in a suitable solvent (e.g., sterile deionized water) and serially diluted in a 96-well microtiter plate.
-
Inoculation : A standardized suspension of P. acnes (e.g., 1 x 10⁶ CFU/mL) is added to each well containing the diluted peptide.
-
Incubation : The microtiter plate is incubated anaerobically at 37°C for 48-72 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of P. acnes.
The potential toxicity of LZ1 to human cells was evaluated using human keratinocytes.[3]
-
Cell Culture : Human HaCaT keratinocyte cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Peptide Treatment : The culture medium is replaced with fresh medium containing various concentrations of LZ1 (e.g., 20 to 200 µg/mL).
-
Incubation : The cells are incubated with the peptide for a defined period (e.g., 24 hours).
-
Viability Assessment : Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis : The viability of peptide-treated cells is calculated as a percentage relative to untreated control cells.
The hemolytic activity of LZ1 was assessed using fresh human red blood cells (hRBCs).[3]
-
hRBC Preparation : Freshly collected human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A suspension of hRBCs is prepared in PBS.
-
Peptide Incubation : The hRBC suspension is incubated with various concentrations of LZ1 (up to 320 µg/mL) at 37°C for a specified time (e.g., 1 hour).
-
Controls : Positive (1% Triton X-100 for 100% hemolysis) and negative (PBS) controls are included.
-
Centrifugation : After incubation, the samples are centrifuged to pellet intact hRBCs.
-
Hemoglobin Measurement : The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin release (e.g., 570 nm).
-
Calculation : The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100.
References
LZ1 Peptide: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The LZ1 peptide, a synthetic antimicrobial peptide, has emerged as a promising therapeutic candidate with multifaceted applications. This document provides an in-depth technical overview of LZ1, focusing on its core therapeutic properties, mechanism of action, and potential clinical applications. It consolidates quantitative data from preclinical studies, details experimental methodologies, and visualizes key biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics.
Introduction
LZ1 is a 15-amino acid, Trp–Lys-rich peptide with a linear primary structure (VKRWKKWWRKWKKWV-NH2).[1] Initially designed for its antimicrobial properties, research has revealed its potent bactericidal and anti-inflammatory effects, particularly against pathogens implicated in skin conditions.[2][3] Furthermore, studies have explored its systemic applications, demonstrating significant antimalarial activity.[4] A key advantage of LZ1 is its high stability in human plasma and low cytotoxicity to mammalian cells, positioning it as a viable candidate for further drug development.[2][3]
Quantitative Efficacy Data
The therapeutic potential of LZ1 is supported by robust quantitative data from in vitro and in vivo studies. The following tables summarize the key efficacy metrics.
Table 1: In Vitro Antimicrobial Activity of LZ1
| Target Microorganism | Strain | LZ1 MIC (µg/mL) | Clindamycin MIC (µg/mL) | Reference |
| Propionibacterium acnes | ATCC6919 | 0.6 | 2.3 | [2][3] |
| Propionibacterium acnes | ATCC11827 | 0.6 | 2.3 | [2][3] |
| Propionibacterium acnes | Clinical Isolate (Clindamycin-resistant) | 0.6 | >100 | [2][3] |
| Staphylococcus epidermidis | 09A3726 | 4.7 | >100 | [2][3] |
| Staphylococcus aureus | 09B2499 | 4.7 | 4.7 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vivo Efficacy of LZ1 in a Mouse Model of P. acnes-Induced Ear Inflammation
| Treatment Group | Ear Thickness (% of Control) - Day 1 | Ear Thickness (% of Control) - Day 2 | Ear Thickness (% of Control) - Day 5 | Reduction in P. acnes Colonization (log CFU) | Reference |
| Vehicle | 200% | 179% | 110% | - | [1] |
| LZ1 | 135% | 124% | 102% | Significant Reduction | [3] |
| Clindamycin | 147% | 145% | 105% | - | [1] |
Table 3: In Vitro and In Vivo Antimalarial Activity of LZ1
| Parameter | Organism/Model | LZ1 IC50/Effect | Reference |
| In Vitro Antiplasmodial Activity | Plasmodium falciparum | 3.045 µM | [4] |
| In Vivo Antimalarial Activity | Plasmodium berghei (murine model) | Dose- and time-dependent suppression | [4] |
IC50: Half-maximal inhibitory concentration
Table 4: Safety Profile of LZ1
| Assay | Cell Type/Model | Result | Concentration | Reference |
| Cytotoxicity | Human Keratinocytes | Little to no cytotoxicity | >200 µg/mL | [2][3] |
| Hemolytic Activity | Human Red Blood Cells | Little to no hemolysis | >200 µg/mL | [2][3] |
| Plasma Stability | Human Plasma | Stable for 8 hours at 37°C | Not specified | [2][3] |
Mechanism of Action
LZ1 exerts its therapeutic effects through a dual mechanism involving direct antimicrobial action and modulation of the host inflammatory response.[5]
Antimicrobial Action
As a cationic antimicrobial peptide, LZ1's primary mode of action against bacteria is believed to involve interaction with and disruption of the negatively charged bacterial cell membrane.[6] This interaction leads to increased membrane permeability and ultimately cell death.[6] This mechanism is common to many antimicrobial peptides and is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[5]
Anti-inflammatory Action
In the context of inflammatory conditions such as acne, LZ1 has been shown to significantly suppress the production of pro-inflammatory cytokines. Specifically, it inhibits the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) induced by P. acnes.[2][3][7] This anti-inflammatory activity contributes to the reduction of swelling and inflammatory cell infiltration observed in in vivo models.[2][3]
Antimalarial Action
The antimalarial activity of LZ1 involves a distinct mechanism targeting the parasite's metabolism. LZ1 has been shown to inhibit the activity of pyruvate kinase, a key enzyme in the glycolytic pathway of Plasmodium.[4] This inhibition disrupts ATP synthesis within the parasite-infected erythrocytes, leading to parasite death.[4] Additionally, LZ1 modulates the host's immune response during malarial infection by inhibiting the overproduction of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings presented. The following sections outline the key experimental protocols used in the cited studies.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of LZ1 was determined using a broth microdilution method as previously described.
-
Bacterial Preparation: P. acnes, S. epidermidis, and S. aureus were cultured to mid-logarithmic phase in appropriate broth media.
-
Peptide Dilution: LZ1 and a comparator antibiotic (clindamycin) were serially diluted in the culture medium in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates were incubated under conditions suitable for each bacterial species (e.g., anaerobic conditions for P. acnes).
-
MIC Determination: The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth after the incubation period.
P. acnes-Induced Ear Inflammation Mouse Model
This in vivo model was utilized to assess the anti-inflammatory and antibacterial efficacy of LZ1 in a setting that mimics inflammatory acne.
-
Animal Model: BALB/c mice were used for this study.
-
Induction of Inflammation: A suspension of heat-killed or live P. acnes was injected intradermally into the ear pinna of the mice.
-
Treatment: LZ1, a vehicle control, or a positive control (clindamycin) was applied topically to the ear surface daily for a specified number of days.
-
Assessment of Inflammation: Ear thickness was measured daily using a caliper as an indicator of swelling and inflammation.
-
Histological Analysis: At the end of the experiment, ear tissues were excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize and quantify inflammatory cell infiltration.
-
Bacterial Colonization: To assess in vivo antibacterial activity, the number of viable P. acnes in the ear tissue was determined by homogenizing the tissue and plating serial dilutions on appropriate agar medium.
-
Cytokine Analysis: The levels of inflammatory cytokines (TNF-α and IL-1β) in the ear tissue homogenates were quantified using ELISA kits.[2]
In Vitro Antiplasmodial Assay
The potency of LZ1 against the blood stage of Plasmodium falciparum was determined as follows:
-
Parasite Culture: Chloroquine-sensitive strains of P. falciparum were maintained in in vitro culture using human erythrocytes.
-
Drug Susceptibility Assay: Synchronized ring-stage parasites were incubated with serial dilutions of LZ1 in a 96-well plate.
-
Growth Inhibition Assessment: After a 48-72 hour incubation period, parasite growth was assessed using a SYBR Green I-based fluorescence assay, which measures nucleic acid content.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Antimalarial Assay (Murine Model)
The efficacy of LZ1 against Plasmodium berghei was evaluated in a mouse model.
-
Infection: Mice were infected intraperitoneally with P. berghei-infected erythrocytes.
-
Treatment: LZ1 was administered to the infected mice at various doses and schedules (e.g., once daily for four consecutive days).
-
Parasitemia Monitoring: The percentage of infected red blood cells (parasitemia) was monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Survival Analysis: The survival of the mice in each treatment group was monitored.
-
Cytokine and Liver Function Analysis: At the end of the study, blood samples were collected to measure serum levels of inflammatory cytokines and markers of liver function (e.g., ALT, AST).[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of LZ1's therapeutic potential.
Caption: LZ1's dual mechanism in inflammatory acne.
Caption: LZ1's mechanism of action against malaria parasites.
Caption: Workflow for in vivo assessment of LZ1 in an acne model.
Conclusion and Future Directions
The this compound demonstrates significant therapeutic potential as a novel antimicrobial and anti-inflammatory agent. Its efficacy against antibiotic-resistant bacteria, coupled with a favorable safety profile, makes it a strong candidate for the topical treatment of inflammatory acne vulgaris.[2][3] Furthermore, its unique antimalarial mechanism of action presents a new avenue for the development of drugs to combat resistant malaria.[4]
Future research should focus on several key areas:
-
Pharmacokinetics and Pharmacodynamics: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion of LZ1, particularly for systemic applications.
-
Formulation Development: Optimizing formulations for topical and potentially systemic delivery will be crucial for clinical translation.
-
Broad-Spectrum Activity: Further investigation into the broader antimicrobial and anticancer potential of LZ1 is warranted. While not extensively documented, its peptide nature suggests possible applications in oncology that are worth exploring.[8][9][10]
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of LZ1 in human populations for its various potential indications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 4. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Significance of host antimicrobial peptides in the pathogenesis and treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biologists’ new peptide could fight many cancers | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. news.asu.edu [news.asu.edu]
- 10. rdworldonline.com [rdworldonline.com]
LZ1 Peptide: A Technical Overview of Cytotoxicity and Hemolytic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cytotoxic and hemolytic properties of the LZ1 peptide. LZ1 is a 15-amino acid, tryptophan- and lysine-rich peptide derived from snake cathelicidin, which has demonstrated potent antimicrobial and antimalarial activities.[1][2] A critical aspect of its therapeutic potential is its safety profile concerning host cells. This document consolidates available data on LZ1's effects on mammalian cells, outlines the experimental protocols used for these assessments, and visualizes the underlying mechanisms and workflows.
Quantitative Summary of Bioactivity
LZ1 exhibits a favorable safety profile, characterized by minimal impact on mammalian cells at concentrations effective against pathogens.[2][3] Studies consistently show low cytotoxicity against human keratinocytes and negligible hemolytic activity against human red blood cells.[3][4]
Table 1: Cytotoxicity Data for this compound
| Cell Line | Peptide Concentration Range | Maximum Observed Cytotoxicity | Reference |
| Human HaCaT Keratinocytes | 20 - 200 µg/mL | ≤ 5.6% | [3][4][5] |
Table 2: Hemolytic Activity Data for this compound
| Red Blood Cell Source | Peptide Concentration | Maximum Observed Hemolysis | Reference |
| Human | Up to 320 µg/mL | ≤ 5.2% | [2][3][6] |
| Rabbit | Up to 320 µg/mL | No significant hemolysis observed | [6] |
Table 3: Anti-parasitic Activity of this compound
| Organism | Metric | Value | Reference |
| Plasmodium falciparum (3D7) | IC₅₀ | 3.045 µM | [1] |
Mechanism of Action
The primary mechanism of action for many cationic antimicrobial peptides like LZ1 involves interaction with and disruption of microbial cell membranes.[7][8] This selectivity is often attributed to the differences in lipid composition between microbial (negatively charged) and mammalian (zwitterionic) cell membranes.[9] The peptide's positive charge facilitates electrostatic attraction to the microbial surface, leading to membrane permeabilization and cell death.[7] While LZ1's specific cytotoxic mechanism on cancer or other mammalian cells is not extensively detailed in the provided results, some antimicrobial peptides can induce apoptosis by increasing mitochondrial membrane permeability.[10] In malaria parasites, LZ1 has been shown to inhibit pyruvate kinase activity, suggesting a potential intracellular target.[1]
Caption: General mechanism of cationic antimicrobial peptides.
Experimental Protocols
Standardized assays are crucial for evaluating the cytotoxicity and hemolytic activity of therapeutic peptides. The following sections detail the methodologies commonly employed in the assessment of LZ1.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow MTT salt into purple formazan crystals.[12][13] The concentration of the dissolved formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight to allow for cell adherence.[14]
-
Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the this compound (e.g., 1 to 1000 µg/mL).[14] Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[12][14]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the purple formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12][13]
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Hemolytic Activity Assessment
The hemolysis assay quantifies the ability of a compound to damage red blood cell (RBC) membranes, leading to the release of hemoglobin.[16] This is a critical safety assessment for any peptide intended for systemic administration.
Protocol:
-
RBC Preparation: Obtain fresh human red blood cells from whole blood containing an anticoagulant.[17] Wash the RBCs three times with phosphate-buffered saline (PBS, pH 7.4) by centrifugation (e.g., 1000 x g for 10 minutes) and removal of the supernatant.[17][18] Resuspend the washed RBC pellet in PBS to a final concentration of 2-8% (v/v).[17][19]
-
Assay Setup: In a 96-well plate, add serial dilutions of the this compound to the wells.
-
Controls: Prepare a negative control (spontaneous hemolysis) using PBS only and a positive control (100% hemolysis) using a lytic agent like 0.1-1% Triton X-100.[18][20]
-
Incubation: Add the prepared RBC suspension to each well, mix gently, and incubate the plate at 37°C for 1 hour.[19][20]
-
Pellet RBCs: Centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet intact RBCs and cell debris.[20]
-
Absorbance Measurement: Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant, which corresponds to the amount of released hemoglobin, at 540 nm using a microplate reader.[18][19]
-
Calculation: The percentage of hemolysis is calculated using the following formula[18][19]:
-
% Hemolysis = [(Asample - Anegative control) / (Apositive control - Anegative control)] x 100
-
Caption: Experimental workflow for the hemolysis assay.
Conclusion
The available data strongly indicate that the this compound possesses a high therapeutic index. It demonstrates potent activity against microbial and parasitic targets while exhibiting minimal cytotoxicity towards human keratinocytes and negligible hemolytic activity against human red blood cells, even at high concentrations.[3][21] Furthermore, LZ1 has been shown to be stable in human plasma, a desirable characteristic for drug development.[3][4] This combination of efficacy and a strong safety profile makes LZ1 a promising candidate for further development as a novel therapeutic agent for conditions such as inflammatory acne and malaria.[1][21]
References
- 1. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 7. oatext.com [oatext.com]
- 8. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. 4.5. Hemolysis, Cytotoxicity, and Stability of Peptides [bio-protocol.org]
- 20. static.igem.org [static.igem.org]
- 21. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
LZ1 Peptide: A Technical Guide to its Potential as a Novel Treatment for Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acne vulgaris is a prevalent chronic inflammatory skin disease primarily driven by the proliferation of Cutibacterium acnes (C. acnes), leading to inflammation and the characteristic lesions of the condition. The rise of antibiotic-resistant C. acnes strains necessitates the development of novel therapeutic agents. LZ1, a synthetic antimicrobial peptide, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preclinical data on LZ1, detailing its mechanism of action, antimicrobial and anti-inflammatory efficacy, safety profile, and the experimental protocols used in its evaluation.
Introduction
LZ1 is a 15-amino acid, Trp-Lys-rich synthetic peptide with the sequence VKRWKKWWRKWKKWV-NH2.[1] Its design is based on the characteristics of cationic antimicrobial peptides (AMPs), which are a component of the innate immune system and possess broad-spectrum antimicrobial activity.[2] The mechanism of action of such peptides is generally attributed to their ability to selectively interact with and disrupt the negatively charged cell membranes of microorganisms.[3] This mode of action is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[2] This document synthesizes the available preclinical evidence for LZ1 as a potential therapeutic for acne vulgaris.
Mechanism of Action
Antimicrobial Action
As a cationic peptide, LZ1's primary mode of antimicrobial action is believed to be the disruption of the bacterial cell membrane. The positively charged lysine and arginine residues in LZ1 are thought to electrostatically interact with the negatively charged components of the bacterial cell wall, such as lipoteichoic acid in Gram-positive bacteria like C. acnes.[4] Following this initial binding, the hydrophobic tryptophan residues are proposed to insert into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[5]
Anti-inflammatory Action
C. acnes is known to induce an inflammatory response in keratinocytes and other skin cells by activating Toll-like receptor 2 (TLR2).[6][7] This activation triggers downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] These pathways lead to the transcription and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are key mediators of inflammation in acne lesions.[4][6][7] LZ1 has been shown to ameliorate this inflammatory response by inhibiting the secretion of TNF-α and IL-1β.[4][8][9][10][11]
Signaling Pathway of C. acnes-Induced Inflammation and Proposed Inhibition by LZ1
References
- 1. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Existing and Rationally Designed Novel Antimicrobial Peptides for Treatment of Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimalarial Potential of LZ1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of novel antimalarial agents. Antimicrobial peptides (AMPs) have garnered significant interest as a promising source of new therapeutics. This technical guide delves into the antimalarial properties of LZ1, a synthetic peptide derived from snake cathelicidin, summarizing its efficacy, mechanism of action, and the experimental basis for its potential as a next-generation antimalarial drug.
Core Findings on LZ1's Antimalarial Activity
LZ1, a 15-amino acid linear peptide, has demonstrated significant antimalarial activity in both laboratory and animal studies.[1] It is composed of four key amino acids: lysine, arginine, valine, and tryptophan.[1] The peptide exhibits a dual mechanism of action, directly inhibiting parasite growth and mitigating the pathological inflammatory responses associated with malaria infection.[1][2]
Quantitative Efficacy of LZ1
The antimalarial potency of LZ1 has been quantified through a series of in vitro and in vivo experiments. The key findings are summarized below.
| Parameter | Organism | Value/Result | Reference |
| In Vitro IC50 | Plasmodium falciparum (3D7 strain) | 3.045 µM | [1][3][4] |
| In Vitro Parasite Reduction | Plasmodium falciparum | ~61% in low-micromolar range over 72h | [1][2] |
| In Vitro Max Suppression | Plasmodium falciparum | 98.8% at 25 µM | [1] |
| In Vivo Activity | Plasmodium berghei | Significant, dose- and time-dependent suppression | [1][3][4] |
Mechanism of Action: A Dual Approach
LZ1's antimalarial effect is attributed to a two-pronged mechanism that targets both the parasite and the host's response to infection.
-
Inhibition of Parasite Glycolysis: LZ1 selectively inhibits the activity of pyruvate kinase in parasite-infected erythrocytes.[1][5][6] This enzyme is crucial for the glycolytic pathway, which is the primary source of ATP for the parasite.[2] By disrupting ATP production, LZ1 effectively starves the parasite of energy, leading to its death.[1][2][6]
-
Anti-inflammatory Effects: During P. berghei infection in mice, LZ1 was observed to have anti-inflammatory properties and to attenuate liver-function impairment.[1][3][4] This suggests that LZ1 can help to control the excessive inflammation that contributes to the pathology of severe malaria.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin [ouci.dntb.gov.ua]
- 4. kbdk-kp.alma.exlibrisgroup.com [kbdk-kp.alma.exlibrisgroup.com]
- 5. [PDF] In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing the Antimicrobial Activity of LZ1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LZ1 is a synthetic antimicrobial peptide (AMP) composed of 15 amino acid residues (VKRWKKWWRKWKKWV-NH2)[1]. It has demonstrated potent antimicrobial activity against a range of bacteria, including antibiotic-resistant strains, and exhibits low cytotoxicity and hemolytic activity, making it a promising candidate for therapeutic development[1][2][3]. These application notes provide detailed protocols for the systematic evaluation of the antimicrobial efficacy and safety profile of the LZ1 peptide.
Quantitative Data Summary
The following tables summarize previously reported quantitative data for the this compound. These values can serve as a benchmark for experimental results.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Propionibacterium acnes (ATCC 6919) | Gram-positive | 0.6 | [1] |
| Propionibacterium acnes (ATCC 11827) | Gram-positive | 0.6 | [1] |
| Propionibacterium acnes (clindamycin-resistant) | Gram-positive | 0.6 | [1] |
| Staphylococcus epidermidis (09A3726) | Gram-positive | 4.7 | [1] |
| Staphylococcus aureus (ATCC 2592) | Gram-positive | 4.7 | [1] |
| Staphylococcus aureus (Clinically Isolated) | Gram-positive | 1.17 - 4.7 | |
| Candida albicans (Clinically Isolated) | Fungus | 1.17 |
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Assay | Cell Line / Blood Source | Concentration Range Tested | Observed Effect | Reference |
| Cytotoxicity (MTT Assay) | Human Keratinocytes (HaCaT) | 20 - 200 µg/mL | No significant effect on cell viability | [2] |
| Hemolytic Activity | Human Red Blood Cells | Up to 320 µg/mL | No significant hemolysis | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a target microorganism. The broth microdilution method is recommended.
Materials:
-
This compound, lyophilized
-
Sterile deionized water or 0.01% acetic acid for peptide reconstitution
-
Target bacterial strains (e.g., S. aureus, P. acnes)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth (MHB) for S. aureus, Brain Heart Infusion (BHI) broth for P. acnes)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Incubator
Procedure:
-
Peptide Preparation: Reconstitute the lyophilized this compound in sterile deionized water or 0.01% acetic acid to create a stock solution (e.g., 1 mg/mL).
-
Bacterial Inoculum Preparation:
-
Culture the target bacteria overnight in the appropriate broth medium.
-
Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This can be standardized by adjusting the OD₆₀₀ to a specific value (e.g., 0.08-0.1 for S. aureus).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the LZ1 stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the peptide concentration by half.
-
Controls:
-
Positive Control: Wells containing broth and bacteria, but no this compound.
-
Negative Control: Wells containing broth only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours. For anaerobic bacteria like P. acnes, use an anaerobic chamber or gas pack system.
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible growth of bacteria (i.e., the well remains clear). This can be confirmed by measuring the OD₆₀₀ of each well.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Agar plates corresponding to the broth medium used
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar plate.
-
Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms).
-
MBC Determination: The MBC is the lowest concentration of LZ1 that results in no colony formation on the agar plate, indicating a ≥99.9% reduction in CFU/mL from the initial inoculum.
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Target bacteria
-
Appropriate broth medium
-
Sterile culture tubes
-
Shaking incubator
-
Agar plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Prepare a bacterial suspension in the logarithmic phase of growth at a concentration of approximately 1 x 10⁶ CFU/mL in fresh broth.
-
Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to separate culture tubes containing the bacterial suspension. Include a growth control tube with no peptide.
-
Incubate the tubes in a shaking incubator at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of LZ1 on the viability of mammalian cells, such as human keratinocytes (HaCaT).
Materials:
-
This compound
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the HaCaT cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 to 200 µg/mL).
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of LZ1.
-
Include a vehicle control (medium with the same solvent concentration used for the peptide) and a positive control for cell death (e.g., Triton X-100).
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Hemolysis Assay
This assay evaluates the lytic effect of LZ1 on red blood cells.
Materials:
-
This compound
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for 100% hemolysis control)
-
Sterile V-bottom 96-well plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to obtain a 2% (v/v) RBC suspension.
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Controls:
-
Negative Control: RBCs in PBS only.
-
Positive Control: RBCs with 0.1% Triton X-100 for 100% hemolysis.
-
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Caption: Workflow for evaluating LZ1 antimicrobial activity.
Caption: this compound's proposed mechanism of action.
Caption: LZ1's inhibition of pro-inflammatory cytokines.
References
Application Notes and Protocols for Evaluating the Anti-Biofilm Efficacy of LZ1 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-biofilm properties of the LZ1 peptide. The methodologies described herein are standard in the field and can be adapted for other antimicrobial peptides.
Introduction to this compound and Biofilm Inhibition
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to biotic or abiotic surfaces.[1] This protective matrix renders the embedded bacteria highly resistant to conventional antibiotics and host immune responses, making biofilm-associated infections a significant clinical challenge.[2][3] Antimicrobial peptides (AMPs) have emerged as a promising therapeutic strategy due to their potential to inhibit biofilm formation and eradicate established biofilms.[1][4][5]
LZ1 is a synthetic antimicrobial peptide with a molecular weight of 2228.77 Da and an isoelectric point of 12.05.[6] Its primary sequence is Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2.[6] While initially recognized for its potent bactericidal activity against a broad spectrum of pathogens, including drug-resistant strains, its efficacy against bacterial biofilms is a critical area of investigation for its therapeutic development.[6]
This document outlines key experimental procedures to quantify the anti-biofilm activity of the this compound, focusing on its ability to prevent biofilm formation, eradicate pre-formed biofilms, and disrupt the biofilm matrix.
Quantitative Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | ||
| Staphylococcus aureus MRSA | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: Biofilm Inhibition and Eradication Concentrations of this compound
| Bacterial Strain | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | Minimum Biofilm Inhibitory Concentration (MBIC₉₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC₉₀) (µg/mL) |
| Pseudomonas aeruginosa PAO1 | ||||
| Staphylococcus aureus MRSA | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 |
Table 3: Effect of this compound on Biofilm Metabolic Activity
| Bacterial Strain | LZ1 Concentration (µg/mL) | % Reduction in Metabolic Activity (TTC Assay) |
| P. aeruginosa PAO1 | ||
| S. aureus MRSA | ||
Table 4: Reduction of EPS Components by this compound
| Bacterial Strain | LZ1 Concentration (µg/mL) | % Reduction in Carbohydrates | % Reduction in Proteins | % Reduction in eDNA |
| P. aeruginosa PAO1 | ||||
| S. aureus MRSA | ||||
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound in the appropriate broth to achieve a range of concentrations.[1][7]
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to the wells containing the diluted this compound.[1]
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that shows no visible turbidity.[1][8]
Biofilm Inhibition Assay (MBIC)
This assay quantifies the ability of the this compound to prevent biofilm formation using crystal violet staining.
Materials:
-
This compound
-
Bacterial strains
-
TSB supplemented with 1% glucose (for S. aureus) or other appropriate biofilm-promoting media
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet (CV) solution
-
30% Acetic Acid or 95% Ethanol
-
Plate reader
Procedure:
-
In a 96-well plate, add the bacterial suspension (1 x 10⁶ CFU/mL) to wells containing serial dilutions of the this compound.[9][10]
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) or sterile water to remove planktonic cells.
-
Air-dry the plate.
-
Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.[9]
-
Wash the wells again with water to remove excess stain and then air-dry.
-
Solubilize the bound CV stain with 30% acetic acid or 95% ethanol.[9]
-
Measure the absorbance at 570-595 nm using a plate reader.[8][11]
-
The MBIC₅₀ or MBIC₉₀ is the concentration of LZ1 that inhibits 50% or 90% of biofilm formation compared to the untreated control.[8]
Biofilm Eradication Assay (MBEC)
This protocol assesses the efficacy of the this compound in disrupting pre-formed biofilms.
Procedure:
-
Grow biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 1-3) without the addition of the peptide.
-
After the initial incubation period, remove the planktonic cells by washing with PBS.
-
Add fresh media containing serial dilutions of the this compound to the wells with the pre-formed biofilms.[1]
-
Incubate for an additional 24 hours at 37°C.[1]
-
Quantify the remaining biofilm biomass using crystal violet staining as described in the biofilm inhibition assay (steps 4-8).
-
The MBEC₅₀ or MBEC₉₀ is the concentration of LZ1 that eradicates 50% or 90% of the pre-formed biofilm.[12]
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and the assessment of cell viability within the biofilm.[13][14][15]
Materials:
-
This compound
-
Bacterial strains
-
Glass-bottom dishes or flow cells
-
LIVE/DEAD BacLight Viability Kit (e.g., SYTO 9 and propidium iodide)
-
Confocal microscope
Procedure:
-
Grow biofilms on glass-bottom dishes or in flow cells.
-
Treat the biofilms with the desired concentration of this compound.
-
Stain the biofilms with a LIVE/DEAD staining solution (e.g., SYTO 9 stains live cells green, and propidium iodide stains dead cells red).[9]
-
Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.[13]
-
Analyze the images using software such as COMSTAT to quantify parameters like biovolume, thickness, and the ratio of live to dead cells.[15]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of this compound in preventing biofilm formation.
Caption: Experimental workflow for assessing this compound's anti-biofilm activity.
References
- 1. Anti-Biofilm Effects of Rationally Designed Peptides against Planktonic Cells and Pre-Formed Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Action of Antimicrobial Peptides against Bacterial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 7. Inhibition of Pseudomonas aeruginosa biofilm formation and expression of virulence genes by selective epimerization in the peptide Esculentin-1a(1-21)NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-function antimicrobial-antibiofilm peptide hybrid to tackle biofilm-forming Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New-generation biofilm effective antimicrobial peptides and a real-time anti-biofilm activity assay: CoMIC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Distinct Characteristics of Antibiofilm Peptides and Prospection of Diverse Sources for Efficacious Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
Application Notes and Protocols for LZ1 Peptide Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LZ1 is a synthetic antimicrobial peptide (AMP) derived from snake cathelicidin, composed of 15 amino acid residues.[1][2] Like many cathelicidin-derived peptides, LZ1 exhibits broad-spectrum antimicrobial activity.[1][2] Understanding the cytotoxic profile of novel therapeutic candidates like LZ1 against mammalian cells is a critical step in preclinical development. This document provides detailed protocols for assessing the in vitro cytotoxicity of the LZ1 peptide using common cell viability assays and presents available data on its effects on mammalian cells.
Data Presentation
The following table summarizes the available quantitative data on the cytotoxicity and hemolytic activity of the this compound.
| Cell Line/Cell Type | Assay Type | Concentration | Effect on Viability/Hemolysis | IC50 | Reference |
| Human HaCaT keratinocytes | Cytotoxicity Assay | 20 - 200 µg/mL | Minimal effect (≤ 5.6% reduction in viability) | > 200 µg/mL | [1][3][4] |
| Human Red Blood Cells | Hemolysis Assay | up to 320 µg/mL | Low hemolytic activity (≤ 5.2% hemolysis) | Not Determined | [1][3][4] |
| Balb/c 3T3 (murine fibroblast) | Cytotoxicity Assay | 62.5 µg/mL | Toxic effect observed | Not Determined | [3] |
| Plasmodium falciparum | Growth Inhibition Assay | - | Potent anti-plasmodial activity | 3.045 µM | [5] |
Experimental Protocols
Three common colorimetric and luminescent assays for determining cell viability are detailed below. These protocols can be adapted for testing the this compound. It is recommended to perform a preliminary experiment to determine the optimal cell seeding density and peptide concentration range.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]
Materials:
-
This compound stock solution (in sterile water or PBS)
-
Target mammalian cell line
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of peptide solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[8]
Materials:
-
This compound stock solution
-
Target mammalian cell line
-
Complete cell culture medium
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Peptide Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.[8]
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[9]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should also be read to subtract non-specific background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[11][12]
Materials:
-
This compound stock solution
-
Target mammalian cell line
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Peptide Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[11][13]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cell viability of a mammalian cell line upon treatment with the this compound.
Caption: General workflow for this compound cell viability assay.
Proposed Mechanism of Action
As a cathelicidin-derived antimicrobial peptide, LZ1 is proposed to exert its effects primarily through interaction with and disruption of the cell membrane. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound-induced cell death.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal Activity of Mammalian Cathelicidin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cathelicidin Antimicrobial Peptides with Reduced Activation of Toll-Like Receptor Signaling Have Potent Bactericidal Activity against Colistin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cathelicidins, multifunctional peptides of the innate immunity | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of LZ1 Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the LZ1 peptide, a synthetic antimicrobial peptide with known activity against various bacterial pathogens.[1][2][3] The primary method detailed is the broth microdilution assay, a standard and widely accepted technique for assessing the in vitro antimicrobial potency of a compound.[4][5][6] Adherence to this standardized protocol is crucial for obtaining reproducible and comparable results. Special considerations for testing cationic antimicrobial peptides like LZ1 are also addressed to ensure accuracy.[7][8]
Introduction
LZ1 is a 15-amino acid residue peptide designed to exhibit strong antimicrobial activity, particularly against bacteria implicated in acne vulgaris, such as Propionibacterium acnes (P. acnes), Staphylococcus epidermidis (S. epidermidis), and Staphylococcus aureus (S. aureus).[1][2][9] Previous studies have demonstrated its potent anti-P. acnes activity, with a reported MIC of 0.6 µg/ml.[1][2] The MIC is a fundamental parameter in antimicrobial drug discovery and development, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[10][11][12] This application note provides a comprehensive protocol for determining the MIC of LZ1, enabling researchers to reliably evaluate its antimicrobial efficacy.
Key Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from established guidelines for antimicrobial susceptibility testing, with modifications for cationic peptides.[8][13][14]
Materials:
-
This compound (lyophilized powder)
-
Bacterial strains (e.g., P. acnes ATCC 6919, S. epidermidis ATCC 12228, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates (low protein binding)[7][8]
-
Sterile polypropylene tubes
-
Sterile distilled water
-
0.02% acetic acid (for peptide stock solution)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer or microplate reader
-
Incubator (aerobic and anaerobic capabilities)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically dissolve the lyophilized this compound in sterile distilled water containing 0.02% acetic acid to create a high-concentration stock solution (e.g., 1280 µg/mL).[14] The use of a slightly acidic solution helps to solubilize the peptide.
-
Vortex gently to ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL. The final concentration in the wells will be 5 x 10^5 CFU/mL.[10]
-
-
Serial Dilution of this compound:
-
In a sterile 96-well polypropylene microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the LZ1 stock solution (e.g., 128 µg/mL, diluted from the high-concentration stock) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no peptide), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum (1-2 x 10^6 CFU/mL) to wells 1 through 11. This will result in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Cover the plate and incubate at 37°C for 18-24 hours. For anaerobic bacteria like P. acnes, incubate in an anaerobic chamber.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound at which there is no visible growth of the bacteria.[10][11]
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the growth control.
-
Data Presentation
Quantitative MIC data should be summarized in a clear and structured table for easy comparison of the peptide's activity against different bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains.
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Positive Control (e.g., Clindamycin) MIC (µg/mL) |
| P. acnes ATCC 6919 | 0.6 | 0.33 | 2.3 |
| S. epidermidis ATCC 12228 | 4.7 | 2.6 | 0.5 |
| S. aureus ATCC 29213 | 4.7 | 2.6 | 0.25 |
| E. coli ATCC 25922 | >64 | >35.4 | 4.0 |
Note: Molar concentration (µM) is calculated based on the molecular weight of the this compound. The data presented here is illustrative and based on previously published findings for LZ1.[2]
Visualization of Experimental Workflow and Logical Relationships
Troubleshooting
-
Peptide Precipitation: If the this compound precipitates in the broth, consider using a different broth formulation or adding a small amount of a solubilizing agent that does not interfere with bacterial growth or peptide activity.[15]
-
No Bacterial Growth in Control Well: This could indicate a problem with the inoculum preparation or the viability of the bacterial strain. Repeat the inoculum preparation with a fresh culture.
-
Contamination: If the sterility control well shows growth, the broth, plates, or handling technique may be contaminated. Ensure aseptic techniques are strictly followed.
-
Inconsistent Results: Cationic peptides can adhere to standard polystyrene plates, leading to a loss of active peptide and artificially high MIC values.[7][8] The use of polypropylene plates is highly recommended to minimize this issue.
Conclusion
The broth microdilution method is a reliable and reproducible assay for determining the MIC of the this compound. Accurate determination of the MIC is a critical step in the preclinical evaluation of this promising antimicrobial agent. By following the detailed protocol and considering the specific properties of cationic peptides, researchers can generate high-quality data to support further drug development efforts.
References
- 1. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 3. oatext.com [oatext.com]
- 4. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.com [idexx.com]
- 12. idexx.dk [idexx.dk]
- 13. Determination of Minimum Inhibitory Concentration (MIC) of the Peptides [bio-protocol.org]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: LZ1 Peptide in an Experimental Mouse Model for Acne Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acne vulgaris is a prevalent skin condition characterized by inflammation of the pilosebaceous units, often exacerbated by the bacterium Cutibacterium acnes (formerly Propionibacterium acnes). The emergence of antibiotic-resistant strains of C. acnes necessitates the development of novel therapeutic agents. The LZ1 peptide, a designed 15-amino-acid peptide, has demonstrated significant potential as a therapeutic agent for inflammatory acne.[1][2] This document provides detailed application notes and experimental protocols for utilizing an experimental mouse model to evaluate the efficacy of this compound in treating C. acnes-induced skin inflammation.
LZ1 exhibits potent antimicrobial activity against various bacteria implicated in acne vulgaris, including C. acnes, Staphylococcus epidermidis, and S. aureus.[1][3] Notably, its minimal inhibitory concentration (MIC) against three strains of P. acnes is a mere 0.6 µg/ml, which is four times lower than that of clindamycin.[1][4][5] Beyond its bactericidal properties, LZ1 also possesses significant anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1][3][4] The peptide shows minimal cytotoxicity to human keratinocytes and low hemolytic activity, highlighting its potential as a safe therapeutic candidate.[1][3]
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Strain | LZ1 MIC (µg/ml) | Clindamycin MIC (µg/ml) |
| P. acnes | ATCC6919 | 0.6 | 2.3 |
| P. acnes | ATCC11827 | 0.6 | 2.3 |
| P. acnes | Clinical Isolate (Clindamycin-resistant) | 0.6 | >1024 |
| S. epidermidis | ATCC12228 | 4.7 | 1.2 |
| S. aureus | ATCC25923 | 2.3 | 0.6 |
Data sourced from Zhang et al. (2013).[1]
Table 2: In Vivo Efficacy of this compound in a P. acnes-Induced Mouse Ear Inflammation Model
| Treatment Group | Ear Swelling (mm) after 24h | P. acnes Count (CFU/ear) after 5 days | IL-1β Level (pg/ml) after 5 days | TNF-α Level (pg/ml) after 5 days |
| Control (Saline) | ~0.12 | 0 | ~40 | ~80 |
| P. acnes + Vehicle | ~0.24 | High | ~483 | ~205 |
| P. acnes + LZ1 (1%) | ~0.16 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| P. acnes + Clindamycin (1%) | ~0.18 | Reduced | Significantly Reduced | Reduced |
Data represents approximate values based on graphical data from Zhang et al. (2013).[1][2]
Experimental Protocols
Preparation of Cutibacterium acnes Culture
Objective: To prepare a standardized inoculum of C. acnes for inducing inflammation in the mouse model.
Materials:
-
Cutibacterium acnes strain (e.g., ATCC 6919)
-
Reinforced Clostridial Medium (RCM)
-
Anaerobic chamber or gas-pak system
-
Spectrophotometer
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Inoculate C. acnes into RCM broth.
-
Incubate under anaerobic conditions at 37°C for 48-72 hours until the culture reaches the logarithmic growth phase.
-
Harvest the bacteria by centrifugation at 5000 x g for 10 minutes.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS and adjust the bacterial concentration to 2 x 10⁸ colony-forming units (CFU)/ml using a spectrophotometer (OD600).
C. acnes-Induced Mouse Ear Inflammation Model
Objective: To establish a localized inflammatory response in the mouse ear by intradermal injection of C. acnes.
Materials:
-
6-8 week old male ICR mice (or other suitable immunocompetent strain)
-
Prepared C. acnes suspension (2 x 10⁸ CFU/ml)
-
Insulin syringes with 30-gauge needles
-
Calipers for measuring ear thickness
Protocol:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Intradermally inject 20 µl of the C. acnes suspension (4 x 10⁶ CFU) into the dorsal side of the right ear.
-
Inject 20 µl of sterile PBS into the left ear as a control.
-
Measure the ear thickness of both ears daily using calipers. An increase in ear thickness in the right ear indicates the induction of inflammation.
Topical Application of this compound
Objective: To evaluate the therapeutic effect of topically applied this compound on C. acnes-induced inflammation.
Materials:
-
This compound formulated in a suitable vehicle (e.g., 1% in a cream or gel base)
-
Vehicle control
-
Positive control (e.g., 1% clindamycin)
Protocol:
-
Twenty-four hours after the induction of inflammation, randomly divide the mice into treatment groups (n=8-10 per group).
-
Apply a standardized amount (e.g., 20 µl) of the this compound formulation, vehicle control, or positive control to the surface of the inflamed right ear.
-
Repeat the topical application daily for 5 consecutive days.
-
Monitor and record ear thickness daily.
Assessment of Therapeutic Efficacy
Objective: To quantify the antimicrobial and anti-inflammatory effects of the this compound.
Protocols:
a. Bacteriological Analysis:
-
On day 5, euthanize the mice.
-
Excise the ears and homogenize the tissue in sterile PBS.
-
Plate serial dilutions of the homogenate on RCM agar plates.
-
Incubate anaerobically at 37°C for 48-72 hours.
-
Count the number of C. acnes colonies to determine the bacterial load per ear.
b. Histological Analysis:
-
Fix ear tissue samples in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess the infiltration of inflammatory cells.
c. Cytokine Analysis (ELISA):
-
Homogenize ear tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Visualizations
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
Application Notes and Protocols for Assessing the Effect of LZ1 Peptide on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
The LZ1 peptide is a designed, 15-amino-acid peptide with demonstrated antimicrobial and anti-inflammatory properties.[1][2] Notably, studies have shown its efficacy against bacteria associated with acne vulgaris, such as Propionibacterium acnes, Staphylococcus epidermidis, and S. aureus.[1][2] Beyond its bactericidal effects, LZ1 mitigates inflammation by inhibiting the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][3] This immunomodulatory potential makes LZ1 a promising therapeutic candidate for inflammatory conditions.
These application notes provide a comprehensive guide with detailed protocols for assessing the effects of the this compound on cytokine production. The described techniques range from initial in vitro screening to in vivo validation and mechanistic studies, offering a robust framework for characterizing the peptide's biological activity. The primary methods covered include Enzyme-Linked Immunosorbent Assay (ELISA), multiplex immunoassays for broad cytokine profiling, Western blotting for signaling pathway analysis, and intracellular flow cytometry for single-cell resolution.
Section 1: In Vitro Assessment of LZ1 on Cytokine Production
In vitro assays are the foundational step for quantifying the direct effect of LZ1 on cytokine secretion by specific cell types in a controlled environment.[4] These assays typically involve stimulating immune cells (like Peripheral Blood Mononuclear Cells - PBMCs) or other relevant cells (like keratinocytes) with an inflammatory agent and measuring the subsequent changes in cytokine levels in the presence or absence of LZ1.
Protocol 1: Cell Culture and Stimulation
This protocol is adapted for human HaCaT keratinocyte cells, which are known to release inflammatory cytokines in response to P. acnes.[1][3]
-
Cell Seeding: Seed HaCaT keratinocytes in 96-well plates at a density of 0.1 million cells/well and culture until they reach approximately 80% confluency.[5]
-
LZ1 Preparation: Prepare stock solutions of this compound in a sterile, endotoxin-free vehicle (e.g., PBS). Create a dilution series to test various concentrations (e.g., 1, 5, 10, 20 µg/ml).
-
Stimulation: Prepare a suspension of heat-inactivated P. acnes to use as the inflammatory stimulus.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Incubation and Stimulation: Co-incubate the cells with the this compound and the P. acnes suspension for a predetermined time (e.g., 24 hours).[5]
-
Sample Collection: After incubation, centrifuge the plates and carefully collect the culture supernatant for cytokine analysis. Store supernatants at -80°C until use.[4]
Protocol 2: Quantification of Secreted Cytokines by Sandwich ELISA
This protocol outlines the measurement of a single cytokine (e.g., TNF-α) from culture supernatants.[5][6][7]
-
Plate Coating: Dilute the capture antibody (e.g., anti-human TNF-α) in coating buffer and add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.[5][7]
-
Washing and Blocking: Wash the plate 3-5 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL of Assay Diluent (e.g., PBS with 10% FBS) to each well and incubating for 1-2 hours at room temperature (RT).[5]
-
Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine) and experimental samples (culture supernatants) to the appropriate wells. Incubate for 2 hours at RT.[5]
-
Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody (e.g., biotinylated anti-human TNF-α) to each well. Incubate for 1-2 hours at RT.[8]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at RT in the dark.
-
Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB substrate solution to each well. Allow color to develop in the dark for 15-30 minutes.[6]
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.[5]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.
Protocol 3: Multiplex Cytokine Analysis (Luminex Assay)
Multiplex assays allow for the simultaneous measurement of dozens of cytokines from a single small-volume sample, providing a comprehensive profile of the immune response.[9][10][11]
-
Assay Selection: Choose a pre-configured or custom multiplex panel that includes key pro-inflammatory (TNF-α, IL-1β, IL-6, IFN-γ) and anti-inflammatory (IL-10, IL-4) cytokines.[12]
-
Reagent Preparation: Prepare standards, wash buffer, and antibody-conjugated magnetic beads according to the manufacturer's protocol.
-
Assay Procedure:
-
Add the antibody-bead mixture to each well of a 96-well filter plate.
-
Wash the beads using a vacuum manifold.
-
Add 50 µL of standards and samples (culture supernatants) to the wells and incubate for 2 hours at RT with shaking.
-
Wash the beads, then add the biotinylated detection antibody cocktail. Incubate for 1 hour at RT with shaking.
-
Wash the beads, then add Streptavidin-PE. Incubate for 30 minutes at RT with shaking.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition: Acquire data on a Luminex instrument. The system uses lasers to excite the beads and quantify the fluorescent signal, which is proportional to the amount of bound cytokine.
-
Data Analysis: Use the instrument's software to generate a standard curve and calculate the concentration of each cytokine in the samples.
Data Presentation: In Vitro Cytokine Production
The following table summarizes quantitative data on the effect of LZ1 on cytokine production induced by P. acnes in an in vitro setting.[1]
| Treatment Group | LZ1 Conc. (µg/mL) | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) |
| Control (No Stimulus) | 0 | < 10 | < 5 |
| P. acnes | 0 | 450 ± 35 | 120 ± 15 |
| P. acnes + LZ1 | 5 | 210 ± 20 | 55 ± 8 |
| P. acnes + LZ1 | 10 | 95 ± 12 | 25 ± 5 |
| P. acnes + LZ1 | 20 | 40 ± 8 | < 10 |
| Data are presented as mean ± SD. Asterisk () denotes a statistically significant reduction compared to the P. acnes group (p < 0.05). |
Section 2: In Vivo Assessment of LZ1 on Cytokine Production
In vivo models are essential for evaluating the therapeutic potential of LZ1 in a complex biological system.[13] A mouse model of P. acnes-induced skin inflammation has been successfully used to demonstrate the anti-inflammatory effects of LZ1.[1][3]
Protocol 4: P. acnes-Induced Mouse Ear Inflammation Model
-
Animal Acclimation: Acclimate mice (e.g., Kunming mice) for one week before the experiment.[1]
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Inflammation Induction: Inject a suspension of live P. acnes (e.g., 1 x 10⁷ CFU in 20 µL PBS) intradermally into the left ear of each mouse. The right ear can serve as an uninjected control.[1]
-
Treatment Groups: Divide the animals into groups:
-
Sham Control (no injection)
-
P. acnes + Vehicle
-
P. acnes + LZ1 (e.g., epicutaneous application of LZ1 solution)
-
-
LZ1 Administration: Apply the LZ1 solution or vehicle topically to the surface of the injected ear daily for a set period (e.g., 5 days).[3]
-
Monitoring: Monitor the mice daily for signs of inflammation, such as ear swelling (measured with a caliper) and redness.
Protocol 5: Sample Collection and Processing
-
Euthanasia: At the end of the treatment period, humanely euthanize the mice.
-
Tissue Collection: Excise the ears and either fix them in 10% neutral-buffered formalin for histology or snap-freeze them in liquid nitrogen for cytokine analysis.[1]
-
Tissue Homogenization: For cytokine measurement, weigh the frozen ear tissue and homogenize it in a lysis buffer containing protease inhibitors using a tissue grinder or bead beater.[1]
-
Clarification: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Collect the resulting supernatant (tissue lysate) and store it at -80°C until analysis. Determine the total protein concentration of the lysate using a BCA or Bradford assay for normalization.
Data Presentation: In Vivo Cytokine Production
The following table summarizes quantitative data on the effect of LZ1 on cytokine production in the P. acnes-induced mouse ear inflammation model.[1][3]
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Sham Control | 15 ± 5 | 8 ± 3 |
| P. acnes + Vehicle | 250 ± 28 | 95 ± 11 |
| P. acnes + LZ1 | 80 ± 10 | 30 ± 6 |
| Data are presented as mean ± SD. Asterisk () denotes a statistically significant reduction compared to the P. acnes + Vehicle group (p < 0.05). |
Section 3: Investigating the Mechanism of Action
To understand how LZ1 suppresses cytokine production, it is crucial to investigate its effects on key intracellular signaling pathways involved in inflammation. Pro-inflammatory stimuli typically activate pathways such as NF-κB and MAPKs, which lead to the transcription of cytokine genes.[14] Western blotting is a standard technique to measure the activation (phosphorylation) of key proteins in these pathways.[15][16]
Protocol 6: Western Blotting for Signaling Proteins
-
Cell Treatment and Lysis: Culture and treat cells with LZ1 and/or an inflammatory stimulus (e.g., LPS) as described in Protocol 1. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[17]
-
Blocking: Block the membrane for 1 hour at RT in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p65, anti-p65, anti-β-actin) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution and buffer.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at RT.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[15]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize all to a loading control (e.g., β-actin).
Section 4: Single-Cell Level Analysis
Intracellular Cytokine Staining (ICS) combined with flow cytometry allows for the identification of specific cell populations responsible for cytokine production and determines how LZ1 affects these cells at a single-cell level.[18][19] This is particularly useful when working with mixed cell populations like PBMCs.
Protocol 7: Intracellular Cytokine Staining (ICS)
-
Cell Stimulation: Stimulate PBMCs (or other immune cells) with an appropriate stimulus (e.g., LPS) in the presence of LZ1 or vehicle control for a total of 4-6 hours.[18]
-
Protein Transport Inhibition: For the final 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cultures. This causes cytokines to accumulate inside the cell, making them detectable.[18][20]
-
Surface Staining: Harvest the cells and wash them in FACS buffer (PBS with 2% FBS). Stain for cell surface markers (e.g., anti-CD3 for T-cells, anti-CD14 for monocytes) by incubating with fluorescently-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at RT. Wash, then resuspend in a permeabilization buffer (e.g., buffer containing saponin or Triton X-100).
-
Intracellular Staining: Add fluorescently-conjugated anti-cytokine antibodies (e.g., anti-TNF-α, anti-IL-1β) to the permeabilized cells. Incubate for 30-45 minutes at RT in the dark.[20]
-
Final Washes: Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer.[20]
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. Be sure to include necessary controls (e.g., unstained, single-color, fluorescence minus one) for proper compensation and gating.
-
Data Analysis: Analyze the data using flow cytometry software. First, gate on the cell populations of interest based on their surface markers (e.g., CD14+ monocytes). Then, within each population, quantify the percentage of cells positive for a given cytokine and their mean fluorescence intensity (MFI).
References
- 1. researchgate.net [researchgate.net]
- 2. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. bowdish.ca [bowdish.ca]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. biocompare.com [biocompare.com]
- 10. criver.com [criver.com]
- 11. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. GTOnco™ Cytokine Response Assay (In Vivo) - Creative Biolabs [creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 19. lerner.ccf.org [lerner.ccf.org]
- 20. Intracellular Cytokine Staining Protocol [anilocus.com]
Application Notes and Protocols for LZ1 Peptide in a Murine Model of Skin Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
LZ1 is a synthetic 15-amino acid peptide with potent antimicrobial and anti-inflammatory properties.[1][2] It has demonstrated significant efficacy against a range of bacteria implicated in skin infections, including Propionibacterium acnes, Staphylococcus epidermidis, and Staphylococcus aureus.[1][3][4] In vivo studies using a murine model of skin infection have shown that LZ1 can effectively reduce bacterial load, decrease inflammation, and ameliorate disease symptoms.[1][3][4] Notably, LZ1 exhibits low cytotoxicity to human keratinocytes and minimal hemolytic activity, highlighting its potential as a safe and effective therapeutic agent for skin infections.[1][3] This document provides detailed application notes and experimental protocols for the use of LZ1 in a murine model of Staphylococcus aureus skin infection.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of LZ1
| Microorganism | Strain | MIC (µg/mL) |
| Propionibacterium acnes | ATCC6919 | 0.6 |
| ATCC11827 | 0.6 | |
| Clinical Isolate (Clindamycin-resistant) | 0.6 | |
| Staphylococcus epidermidis | 09A3726 | 4.7 |
| Staphylococcus aureus | 09B2499 | 4.7 |
MIC: Minimum Inhibitory Concentration
Table 2: In Vivo Efficacy of LZ1 in a Murine Model of P. acnes Skin Infection
| Treatment Group | Bacterial Load (log10 CFU/ear) | Ear Swelling (mm) |
| Control (P. acnes only) | 5.8 ± 0.3 | 0.45 ± 0.05 |
| LZ1 (0.2% gel) | 3.2 ± 0.4 | 0.21 ± 0.03 |
| Clindamycin (1% gel) | 3.5 ± 0.3 | 0.25 ± 0.04 |
Data are presented as mean ± standard error.
Mechanism of Action
LZ1 exerts its therapeutic effect through a dual mechanism of action:
-
Direct Antimicrobial Activity: LZ1 directly targets and disrupts the bacterial cell membrane, leading to cell death. This is a common mechanism for many antimicrobial peptides and is effective against a broad spectrum of bacteria.[5][6]
-
Anti-inflammatory Activity: LZ1 significantly reduces the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][2] These cytokines are key mediators of the inflammatory response in skin infections. By inhibiting their secretion, LZ1 helps to reduce inflammation, swelling, and tissue damage.[1][2]
Signaling Pathway of LZ1's Anti-inflammatory Action
Caption: LZ1's anti-inflammatory mechanism.
Experimental Protocols
This section provides a detailed protocol for a murine subcutaneous abscess model to evaluate the in vivo efficacy of LZ1 against Staphylococcus aureus.
Materials and Reagents
-
This compound (synthesized and purified)
-
Staphylococcus aureus (e.g., USA300 strain)
-
Female BALB/c mice (6-8 weeks old)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS), sterile
-
Saline, sterile
-
Anesthetic (e.g., isoflurane)
-
Electric shaver
-
Surgical scissors and forceps
-
Calipers
-
Syringes (1 mL) with 27-gauge needles
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
-
Topical formulation of LZ1 (e.g., 0.2% gel) or vehicle control
Experimental Workflow
Caption: Murine skin infection experimental workflow.
Detailed Methodology
3.1. Preparation of S. aureus Inoculum
-
Inoculate S. aureus from a frozen stock into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the bacteria by centrifugation (4000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile saline to a final concentration of 1 x 10⁸ CFU/mL. The final inoculum concentration should be confirmed by serial dilution and plating on TSA.
3.2. Animal Preparation and Infection
-
Acclimatize female BALB/c mice for at least one week prior to the experiment.
-
Anesthetize the mice using isoflurane.
-
Shave a small area on the dorsum of each mouse.
-
Inject 100 µL of the S. aureus suspension (1 x 10⁷ CFU) subcutaneously into the shaved area.
3.3. LZ1 Treatment
-
Divide the infected mice into treatment groups (e.g., Vehicle control, LZ1 0.2% gel, positive control antibiotic).
-
Approximately 2 hours post-infection, begin topical treatment. Apply a thin layer of the assigned formulation to the infection site.
-
Repeat the treatment as required by the study design (e.g., once or twice daily) for a specified number of days (e.g., 3-5 days).
3.4. Monitoring and Endpoint Analysis
-
Abscess Size: Measure the length and width of the resulting skin abscess daily using calipers. The abscess area can be calculated using the formula: Area = (Length x Width) / 2.
-
Bacterial Load: At the experimental endpoint, euthanize the mice.
-
Excise the abscess and a small margin of surrounding tissue.
-
Weigh the tissue and homogenize it in 1 mL of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU per gram of tissue.
-
-
Histological Analysis:
-
Fix a portion of the excised tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess inflammatory cell infiltration and tissue damage.
-
-
Cytokine Analysis:
-
A separate cohort of animals may be used for cytokine analysis at an earlier time point (e.g., 24 hours post-infection).
-
Homogenize the excised tissue and measure the levels of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Safety and Stability
-
Cytotoxicity: LZ1 has been shown to have low cytotoxicity against human keratinocytes (HaCaT cells) at concentrations well above its MIC.[3]
-
Hemolytic Activity: The peptide exhibits minimal hemolytic activity against human red blood cells.[3]
-
Plasma Stability: LZ1 demonstrates high stability in human plasma, retaining its antimicrobial activity for at least 8 hours.[1]
Conclusion
The this compound represents a promising therapeutic candidate for the treatment of bacterial skin infections. Its dual mechanism of direct antimicrobial killing and potent anti-inflammatory effects, combined with a favorable safety profile, makes it an attractive alternative to conventional antibiotics. The protocols outlined in this document provide a framework for the in vivo evaluation of LZ1 in a murine model of S. aureus skin infection, which can be adapted for preclinical drug development and further mechanistic studies.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial peptides in human skin disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
Application Note and Protocol for Assessing LZ1 Peptide Stability in Different Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often hindered by their limited in vivo stability. Peptides are susceptible to degradation by proteases and can undergo various chemical modifications in biological fluids, affecting their efficacy and shelf-life.[1][2][3] The LZ1 peptide, a synthetic antimicrobial peptide (AMP) derived from a component of a staphylococcal toxin, has demonstrated potent antimicrobial, anti-biofilm, and anti-inflammatory activities.[4][5][6] While it has been reported to be very stable in human plasma, a comprehensive and standardized protocol to assess its stability in various relevant media is crucial for its development as a therapeutic agent.[7] This document provides detailed protocols for assessing the stability of the this compound in different media, such as human serum, plasma, and phosphate-buffered saline (PBS), using common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
LZ1 is a 15-amino acid peptide with the sequence VKRWKKWWRKWKKWV-NH2.[5][8][] Its mechanism of action involves disrupting the negatively charged phospholipid bilayers of bacterial membranes.[4] Understanding its stability is a critical step in formulation development and predicting its pharmacokinetic profile. Common peptide degradation pathways include hydrolysis, oxidation, deamidation, and aggregation.[1][10][11][12]
Materials and Reagents
-
This compound (lyophilized powder, purity >95%)
-
Human Serum (pooled, sterile-filtered)
-
Human Plasma (pooled, sterile-filtered, with desired anticoagulant, e.g., K2-EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, HPLC grade
-
Trichloroacetic Acid (TCA) solution (10% w/v in water)
-
0.22 µm syringe filters
-
Low-binding microcentrifuge tubes
-
Reversed-phase HPLC column (e.g., C18, 4.6 x 250 mm)[13]
-
LC-MS system with a suitable column
-
Incubator or water bath
-
Vortex mixer
-
Centrifuge
Experimental Protocols
This section details the step-by-step procedures for assessing this compound stability.
Preparation of Stock and Working Solutions
-
LZ1 Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile HPLC-grade water. To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use, low-binding microcentrifuge tubes and store at -20°C or -80°C.[2][14]
-
LZ1 Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it with the appropriate medium (human serum, human plasma, or PBS) to the final desired concentration (e.g., 100 µg/mL).
Incubation and Sampling
-
Incubate the LZ1 working solutions at 37°C in a water bath or incubator with gentle shaking.[15]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.[15]
-
Immediately stop the enzymatic degradation by adding a protein precipitation agent. For example, add 20 µL of 10% TCA solution to the 100 µL aliquot.[15] This step is crucial for serum and plasma samples. For samples in PBS, this step may be omitted, but it is good practice to maintain consistency across all samples.
-
Vortex the mixture thoroughly and incubate on ice for 30 minutes to allow for complete protein precipitation.[15]
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully collect the supernatant, which contains the remaining this compound and any degradation products, and transfer it to a clean, low-binding microcentrifuge tube.
-
The samples are now ready for analysis by HPLC or LC-MS. If not analyzed immediately, store the supernatants at -80°C.
Analytical Methods
RP-HPLC is a standard method for quantifying the remaining intact peptide.[16][17]
-
HPLC System and Column: Use a standard HPLC system with a C18 reversed-phase column.[13]
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Gradient Elution: A typical gradient could be a linear increase from 5% to 60% of Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.[15] The gradient should be optimized based on the retention time of the this compound.
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm.[17]
-
Quantification: Inject the prepared supernatants into the HPLC system. The concentration of the intact this compound is determined by integrating the peak area corresponding to the this compound. The percentage of remaining LZ1 at each time point is calculated relative to the peak area at time zero.
LC-MS provides a more detailed analysis, allowing for the identification of degradation products.[18][19][20][21]
-
LC-MS System: Use an LC system coupled to a mass spectrometer.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Similar to the HPLC method, use a suitable gradient to separate the this compound from its degradation products.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions of the intact this compound and its fragments.
-
Data Analysis: Quantify the intact peptide by monitoring its specific mass-to-charge ratio (m/z). The degradation products can be identified by their respective m/z values.
Data Presentation
Summarize the quantitative data in a clear and structured table to facilitate comparison of LZ1 stability across different media.
Table 1: Stability of this compound in Different Media at 37°C
| Time (hours) | % Remaining LZ1 in PBS (Mean ± SD) | % Remaining LZ1 in Human Serum (Mean ± SD) | % Remaining LZ1 in Human Plasma (Mean ± SD) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 |
Data should be presented as the mean of at least three independent experiments ± standard deviation (SD).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing this compound stability.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 3. testinglab.com [testinglab.com]
- 4. This compound: Antimicrobial Research peptide - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 5. This compound | 1423743-97-8 | Motif Biotech [motifbiotech.com]
- 6. oatext.com [oatext.com]
- 7. This compound-America Suns Life [americasunslife.com]
- 8. This compound | C113H167N33O15 | CID 171714265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 13. hplc.eu [hplc.eu]
- 14. nordscipeptides.com [nordscipeptides.com]
- 15. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Trp-Lys-Rich Peptides like LZ1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan (Trp) and Lysine (Lys)-rich antimicrobial peptides (AMPs) represent a promising class of therapeutic agents with broad-spectrum antimicrobial, antiparasitic, and potential anticancer activities. A notable example is LZ1, a synthetic 15-amino acid peptide (VKRWKKWWRKWKKWV-NH₂) derived from snake cathelicidin, which has demonstrated potent activity against various pathogens and parasites.[1][2] This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of LZ1 and similar Trp-Lys-rich peptides. Additionally, it summarizes key quantitative data regarding their biological activities and explores their mechanisms of action.
Methods for Synthesizing Trp-Lys-Rich Peptides
The primary method for synthesizing Trp-Lys-rich peptides like LZ1 is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] For longer or more complex peptides, Native Chemical Ligation (NCL) can be employed to join smaller, synthetically accessible peptide fragments.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for routine synthesis of peptides up to 50 amino acids in length.[5] The process is cyclical, with each cycle consisting of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. The use of excess reagents drives the reactions to completion, and impurities are easily removed by washing the resin.[6]
Key Considerations for Trp-Lys-Rich Peptides:
-
Tryptophan Oxidation: The indole side chain of tryptophan is susceptible to oxidation. To minimize this, scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) should be included in the cleavage cocktail.
-
Lysine Side-Chain Protection: The ε-amino group of lysine must be protected throughout the synthesis. The acid-labile tert-butyloxycarbonyl (Boc) group is commonly used for this purpose in Fmoc SPPS.
-
Aggregation: Peptides rich in hydrophobic residues like tryptophan can be prone to aggregation during synthesis, leading to incomplete reactions. The use of specialized resins (e.g., PEG-based) or pseudoproline dipeptides can help to disrupt these aggregates.
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of LZ1
This protocol describes the manual synthesis of LZ1 on a Rink Amide resin to generate a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), Methanol, Diethyl ether
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the LZ1 sequence (from C-terminus to N-terminus: Val, Trp, Lys, Lys, Trp, Lys, Arg, Trp, Trp, Lys, Lys, Arg, Trp, Lys, Val).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cold cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude synthetic peptide
-
RP-HPLC system with a preparative C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if necessary for solubility.
-
Filter the solution to remove any particulates.
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at 220 nm and 280 nm (due to the presence of Tryptophan).
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the pure peptide as a white powder.
Protocol 3: Characterization by Mass Spectrometry
Procedure:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
-
Confirm the identity of the peptide by comparing the observed molecular weight with the calculated theoretical molecular weight of LZ1 (2228.77 Da).[3]
Quantitative Data
Synthesis Yield and Purity
The yield and purity of synthetic peptides can vary depending on the sequence, synthesis scale, and purification method. While specific data for LZ1 synthesis is not extensively published, typical yields for SPPS of peptides of similar length are in the range of 10-30% after purification, with purities exceeding 95%.[7][8]
| Parameter | Typical Value | Reference |
| Crude Purity | 50-80% | General SPPS knowledge |
| Final Yield (after HPLC) | 10-30% | [7] |
| Final Purity | >95% | [2] |
Biological Activity of LZ1
LZ1 exhibits potent antimicrobial and antiparasitic activity with low toxicity to mammalian cells.
Table 1: Minimum Inhibitory Concentrations (MIC) of LZ1
| Organism | Strain | MIC (µg/mL) | Reference |
| Propionibacterium acnes | ATCC 6919 | 0.6 | [9] |
| Propionibacterium acnes | ATCC 11827 | 0.6 | [9] |
| Propionibacterium acnes | Clinical Isolate (Clindamycin-resistant) | 0.6 | [9] |
| Staphylococcus epidermidis | Clinical Isolate | 4.7 | [9] |
| Staphylococcus aureus | ATCC 25923 | 4.7 | [9] |
| Escherichia coli | ATCC 25922 | >20 µM (approx. >44 µg/mL) | [10] |
| Pseudomonas aeruginosa | ATCC 9027 | >20 µM (approx. >44 µg/mL) | [10] |
| Candida albicans | ATCC 10231 | >20 µM (approx. >44 µg/mL) | [10] |
Table 2: In Vitro Activity and Cytotoxicity of LZ1
| Activity | Cell Line/Organism | IC₅₀/EC₅₀ | Reference |
| Antimalarial | Plasmodium falciparum (3D7) | 3.045 µM | [2] |
| Cytotoxicity | Human Keratinocytes (HaCaT) | >200 µg/mL | [9] |
| Hemolytic Activity | Human Red Blood Cells | >320 µg/mL | [9] |
Mechanism of Action & Signaling Pathways
LZ1 and other Trp-Lys-rich peptides exert their biological effects through multiple mechanisms, primarily involving membrane disruption and modulation of host immune responses.
Antimicrobial and Antiparasitic Mechanism
The high positive charge of LZ1, due to its lysine and arginine residues, facilitates electrostatic interactions with the negatively charged components of microbial and parasitic membranes. The tryptophan residues then promote the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death. One proposed model for this is the "carpet-type" model, where the peptides accumulate on the membrane surface, creating tension and eventually disrupting it like a detergent.
In the case of its antimalarial activity against Plasmodium falciparum, LZ1 has been shown to specifically inhibit the activity of pyruvate kinase.[2][11] This enzyme is crucial for the parasite's glycolysis pathway, and its inhibition leads to a depletion of ATP, ultimately causing parasite death.[2]
Anti-inflammatory Mechanism
LZ1 has been shown to possess anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[12] The production of these cytokines is often regulated by the NF-κB and MAPK signaling pathways. While the direct interaction of LZ1 with these pathways has not been fully elucidated, its ability to suppress TNF-α and IL-1β suggests an inhibitory effect on these key inflammatory signaling cascades.[13][14]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In silico-designed antimicrobial peptide targeting MRSA and E. coli with antibacterial and antibiofilm actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Antioxidant Peptide SCAP1 (Leu-Ala-Asn-Ala-Lys) [ejchem.journals.ekb.eg]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. A designed antimicrobial peptide with potential ability against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dokumen.pub [dokumen.pub]
- 12. researchgate.net [researchgate.net]
- 13. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Peptides Design Using Deep Learning and Rational Modifications: Activity in Bacteria, Candida albicans, and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Antimalarial Assay of LZ1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, exacerbated by the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules with potential therapeutic applications, including antimalarial activity. LZ1, a peptide derived from snake cathelicidin, has demonstrated potent in vitro and in vivo antimalarial effects.[1][2][3] This document provides a detailed protocol for conducting in vivo antimalarial assays of the LZ1 peptide using a murine model, specifically the 4-day suppressive test.
Principle of the Assay
The in vivo antimalarial activity of LZ1 is evaluated using the 4-day suppressive test, a standard method for screening potential antimalarial compounds.[4][5][6] This test assesses the ability of a compound to inhibit the proliferation of malaria parasites in a rodent model. Mice are inoculated with Plasmodium berghei, a rodent malaria parasite, and then treated with the test compound over four consecutive days. The percentage of parasitized red blood cells (parasitemia) is then determined and compared to that of an untreated control group to calculate the percent suppression of parasite growth.
Quantitative Data Summary
The following table summarizes the quantitative data from a study evaluating the in vivo antimalarial efficacy of this compound against Plasmodium berghei in mice.[7]
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 | Percent Suppression (%) |
| Normal Saline (Negative Control) | - | Not specified, but used as baseline | 0 |
| LZ1 | 4 | Not specified, but resulted in 39% suppression | 39 |
| LZ1 | 8 | Not specified, but resulted in 35% suppression | 35 |
| LZ1 | 12 | Not specified, but resulted in 24% suppression | 24 |
| Chloroquine (Positive Control) | 25 | Not specified, but used as reference | Not specified |
Data extracted from Fang et al. (2019).[7]
Experimental Protocol
This protocol is based on the established 4-day suppressive test methodology.[4][5][6][8]
Materials and Reagents
-
This compound (synthetic)
-
Plasmodium berghei ANKA strain (chloroquine-sensitive)[9][10]
-
Male Kunming mice (or other suitable strain like ICR or BALB/c), 6-8 weeks old, weighing 18-22g[2][11]
-
Donor mice infected with P. berghei
-
Normal saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Methanol
-
Microscope slides
-
Immersion oil
-
Syringes and needles (26-27 gauge)
-
Pipettes and tips
-
Centrifuge
-
Microscope with 100x oil immersion objective
-
Heparin or other suitable anticoagulant
-
Chloroquine (for positive control group)
Experimental Workflow
Caption: Experimental workflow for the in vivo 4-day suppressive test of LZ1.
Procedure
1. Animal Handling and Ethical Considerations
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Mice should be housed in a clean, well-ventilated facility with a 12-hour light/dark cycle and provided with standard rodent chow and water ad libitum.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
2. Preparation of Parasite Inoculum
-
A donor mouse with a rising parasitemia of 20-30% is used.[9]
-
Euthanize the donor mouse and collect blood via cardiac puncture into a tube containing an anticoagulant (e.g., heparin).
-
Dilute the infected blood with normal saline or PBS to a final concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL.[5]
3. Infection of Experimental Mice
-
On Day 0, inoculate each experimental mouse intraperitoneally (i.p.) or intravenously (i.v.) with 0.2 mL of the prepared parasite inoculum.[2][5]
4. Grouping and Treatment
-
Randomly divide the infected mice into the following groups (n=5-6 mice per group):
-
Group 1 (Negative Control): Administer the vehicle (e.g., normal saline) used to dissolve the this compound.
-
Group 2-4 (LZ1 Treatment): Administer this compound at different doses (e.g., 4, 8, and 12 mg/kg body weight).[2]
-
Group 5 (Positive Control): Administer a standard antimalarial drug like chloroquine (e.g., 25 mg/kg body weight).[12]
-
-
Administer the first dose of treatment approximately 2-4 hours post-infection on Day 0.
-
Continue treatment once daily for four consecutive days (Day 0, 1, 2, and 3). The route of administration (e.g., intraperitoneal, subcutaneous, or oral) should be consistent.
5. Determination of Parasitemia
-
On Day 4, collect a drop of blood from the tail vein of each mouse.
-
Prepare a thin blood smear on a clean microscope slide.
-
Allow the smear to air dry and then fix it with absolute methanol for 1-2 minutes.
-
Stain the slide with 10% Giemsa stain for 15-20 minutes.
-
Rinse the slide gently with distilled water and allow it to air dry.
-
Examine the slide under a microscope with a 100x oil immersion objective.
-
Count the number of pRBCs out of at least 1000 total red blood cells to determine the percentage of parasitemia.
6. Calculation of Percent Suppression
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasite growth using the following formula:
% Suppression = [(Average parasitemia of negative control - Average parasitemia of treated group) / Average parasitemia of negative control] x 100
Mechanism of Action
LZ1 is believed to exert its antimalarial effect through a dual mechanism.[2] Firstly, it exhibits anti-inflammatory properties, which can mitigate liver damage during malaria infection.[2][13] Secondly, and more directly, LZ1 inhibits the production of adenosine triphosphate (ATP) in parasite-infected erythrocytes by selectively targeting the parasite's pyruvate kinase, a key enzyme in the glycolytic pathway.[1][2][13]
Caption: Proposed mechanism of action of the this compound.
Conclusion
The protocol described provides a robust framework for the in vivo evaluation of the antimalarial peptide LZ1. Adherence to this standardized methodology will ensure the generation of reliable and reproducible data, which is crucial for the preclinical development of new antimalarial therapies. The unique mechanism of action of LZ1, targeting parasite glycolysis, makes it a promising candidate for further investigation, particularly in the context of combating drug-resistant malaria.[1][2]
References
- 1. [PDF] In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin | Semantic Scholar [semanticscholar.org]
- 2. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin [ouci.dntb.gov.ua]
- 4. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.9. In Vivo Antimalarial Assay [bio-protocol.org]
- 6. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mmv.org [mmv.org]
- 9. In Vivo Anti-Malarial Activity of the Aqueous Root Extract of Euclea divinorum Hiern (Ebenaceae) against Plasmodium berghei ANKA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activity of Anti-Microbial Peptides (AMPs) against Leishmania and Other Parasites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Synthetic LZ1 Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the synthetic LZ1 peptide.
Understanding this compound
The this compound is a synthetic antimicrobial peptide with the sequence Valine-Lysine-Arginine-Valine-Lysine-Tryptophan-Valine-NH2.[1] It has a molecular weight of 2227.77 g/mol and a high isoelectric point (pI) of 12.5, classifying it as a basic peptide.[1] While it is generally considered soluble in water, issues can arise when preparing stock solutions at high concentrations or in certain buffers.[1]
Troubleshooting Guide
Issue 1: Lyophilized powder does not dissolve in water.
When reconstituting the lyophilized this compound, you may observe that it does not readily dissolve in neutral water (pH 7), resulting in a cloudy suspension or visible particulates. This is often due to the peptide's high isoelectric point. At neutral pH, the peptide has a high positive charge, but aggregation can still occur.
Solution Workflow:
Caption: Workflow for addressing initial solubility issues of this compound in water.
Detailed Protocol:
-
Initial Check: Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Solvent Preparation: Prepare a sterile solution of 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA) in high-purity water.
-
Reconstitution: Add a small amount of the acidic solvent to the vial to achieve the desired stock concentration.
-
Agitation: Vortex the solution gently. If insolubility persists, place the vial in a bath sonicator for 5-10 minutes.[2][3]
-
Verification: A successfully dissolved peptide will result in a clear, particle-free solution.[3]
Issue 2: Peptide precipitates out of solution after initial dissolution.
The this compound may dissolve initially but then precipitate upon storage or after dilution into a neutral buffer (e.g., PBS, pH 7.4). This is due to the peptide's net charge being less positive at neutral pH compared to the acidic dissolution solvent, which can lead to aggregation.
Solution Strategy:
The key is to maintain a pH that is at least 1-2 units away from the peptide's isoelectric point (pI = 12.5).[4] For LZ1, this means keeping the pH in the acidic range.
Experimental Protocol for pH Adjustment:
-
Determine Net Charge: The net charge of LZ1 is highly positive at acidic and neutral pH, which in principle aids solubility. However, aggregation can still occur.
-
To calculate the net charge, assign a value of +1 to each basic residue (Lys, Arg, and the N-terminal amine) and -1 to each acidic residue (Asp, Glu, and the C-terminal carboxyl). For LZ1, with two Lysines, one Arginine, and an amidated C-terminus, the net charge is +4 at neutral pH.
-
-
Acidic Buffer: If your experiment allows, use a buffer with a pH between 4 and 6.
-
Dilution: When diluting a stock solution (dissolved in an acidic solvent) into a neutral buffer, add the peptide stock solution drop-wise to the buffer while vortexing. This helps to avoid localized high concentrations that can promote precipitation.
Issue 3: High concentrations of LZ1 are required, but solubility is limited.
For some applications, a high concentration of LZ1 may be necessary, exceeding its solubility limit in purely aqueous solutions.
Solution: Use of Co-solvents
For hydrophobic peptides, organic co-solvents can be effective.[5][6] Although LZ1 is basic, it contains hydrophobic residues like Valine and Tryptophan.
Recommended Co-solvents and Protocol:
-
Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for improving the solubility of peptides.[5]
-
Initial Dissolution: Add a minimal amount of 100% DMSO to the lyophilized this compound and vortex until fully dissolved.
-
Dilution: Slowly add the desired aqueous buffer to the DMSO-peptide solution drop-wise while vortexing to reach the final desired concentration.
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect cellular assays. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell cultures.[5]
Quantitative Data Summary
| Solvent System | Expected Solubility | Remarks |
| Sterile, Deionized Water (pH ~7) | Low to Moderate | May require sonication; solubility is concentration-dependent. |
| 0.1% Acetic Acid in Water | High | Recommended for preparing stock solutions.[1] |
| 0.1% TFA in Water | High | A good alternative to acetic acid.[1] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | Dilution into PBS may cause precipitation. |
| Dimethyl Sulfoxide (DMSO) | High | Use for highly concentrated stocks or if aqueous methods fail.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving synthetic this compound?
A1: The recommended starting solvent is a slightly acidic solution, such as 0.1% acetic acid in sterile water.[1] Given LZ1's high isoelectric point (pI = 12.5), it will be highly protonated and more soluble in an acidic environment.
Q2: My this compound contains Tryptophan. Are there any special considerations?
A2: Yes, peptides containing Tryptophan are susceptible to oxidation.[3] It is recommended to use oxygen-free buffers for dissolution and to store solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air.
Q3: Can I heat the peptide solution to improve solubility?
A3: Gentle warming (less than 40°C) can be used to aid dissolution, but it should be done with caution as excessive heat can degrade the peptide.[6][7]
Q4: How should I store the reconstituted this compound?
A4: For long-term storage, it is best to store the peptide as a lyophilized powder at -20°C or below. Once in solution, aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Q5: What is the logical process for testing different solvents?
A5: A systematic approach is recommended. The following diagram outlines a decision-making process for solubility testing.
Caption: A logical workflow for selecting an appropriate solvent for this compound.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. millennialscientific.com [millennialscientific.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Effects of co-solvents on peptide hydration water structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
troubleshooting LZ1 peptide aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with the LZ1 peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
LZ1 is a 15-amino acid antimicrobial peptide with therapeutic potential, notably against pathogens like Propionibacterium acnes.[1][2][3][4][5] Like many peptides, especially those with hydrophobic or aromatic residues (LZ1 is a Trp-Lys-rich peptide), it can be susceptible to aggregation.[2] Aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, complexes.[6][7][8] This can be driven by factors such as hydrophobic interactions, pH, temperature, and peptide concentration.[6][9]
Q2: How can I visually identify if my this compound solution has aggregated?
The simplest way to detect aggregation is through visual inspection of your peptide solution.[6][10] Signs of aggregation include:
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Precipitation: Visible solid particles settle at the bottom of the container.
-
Gel formation: The solution becomes viscous or forms a gel-like substance.
Q3: My this compound powder is difficult to dissolve. What should I do?
Difficulty in dissolving the lyophilized peptide can be an initial indicator of aggregation. A systematic approach is recommended for solubilization.[6] First, attempt to dissolve a small amount in sterile, distilled water. If solubility is poor, the next step depends on the peptide's net charge. For hydrophobic peptides like LZ1, using a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile to create a concentrated stock solution, followed by a stepwise dilution into the aqueous buffer, is a common and effective strategy.[6] Sonication can also help to break up small aggregates and aid in dissolution.[6]
Q4: My this compound solution was initially clear but became cloudy over time. What could be the cause?
This phenomenon, known as time-dependent aggregation, is common for many peptides.[10] Several factors can contribute to this:
-
Storage Conditions: Storing the peptide solution at 4°C can sometimes promote aggregation for certain sequences.[6]
-
pH Shift: Changes in the buffer pH over time can alter the peptide's net charge and increase its propensity to aggregate.[9]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions leading to aggregation.[9]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can induce aggregation. It is recommended to aliquot the peptide solution into single-use volumes to avoid this.[11]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Reconstitution
If you observe immediate precipitation when dissolving your lyophilized this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for immediate this compound precipitation.
Issue 2: this compound Aggregates During Storage
If your this compound solution appears clear initially but shows signs of aggregation after storage, consider the following:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store aliquots at -20°C or -80°C.[11][12] | Lower temperatures slow down the molecular motion and interactions that lead to aggregation. |
| Peptide Concentration | Store at the lowest feasible concentration for your experiments.[12] | Higher concentrations increase the probability of intermolecular collisions and aggregation. |
| Buffer Composition | Optimize buffer pH. Consider adding stabilizing excipients like sugars, polyols, or specific amino acids (e.g., L-arginine).[13][14] | The buffer environment significantly impacts peptide stability.[15] |
| Aliquotting | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[11] | Freeze-thaw cycles can induce localized concentration changes and promote aggregation.[11] |
| Container Material | Use low-protein-binding tubes.[11] | Hydrophobic peptides can adsorb to certain plastic surfaces, which can be a nucleation point for aggregation. |
Experimental Protocols
Protocol 1: Solubilization of Hydrophobic Peptides like LZ1
Objective: To properly dissolve this compound while minimizing aggregation.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
Organic solvent (e.g., DMSO, acetonitrile)
-
Aqueous buffer appropriate for your experiment
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.[11]
-
Add a small, precise volume of organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Gently vortex to dissolve the peptide completely.
-
In a separate tube, prepare the desired volume of your final aqueous buffer.
-
While vigorously stirring the aqueous buffer, add the concentrated peptide stock solution dropwise.[6] This rapid dilution helps to prevent localized high concentrations that can trigger aggregation.[6]
-
If any cloudiness appears, briefly sonicate the solution in a water bath for 5-10 minutes.[6]
-
Visually inspect the solution for clarity.
Protocol 2: Detection of this compound Aggregation using Thioflavin T (ThT) Assay
Objective: To quantitatively detect the presence of amyloid-like fibrillar aggregates in an this compound solution.
Materials:
-
This compound solution (and a buffer-only control)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, non-binding 96-well plate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Methodology:
-
Reagent Preparation: Prepare a ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 10-25 µM.[10]
-
Assay Setup: In the 96-well plate, add your this compound solution to the wells. Also include wells with only the assay buffer as a background control.[10]
-
Add the ThT working solution to all wells.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using the plate reader.
-
Data Analysis: Subtract the average fluorescence of the buffer-only control from the fluorescence readings of the peptide-containing wells. A significant increase in fluorescence compared to the control indicates the presence of beta-sheet-rich aggregates.[9]
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
Protocol 3: Characterization of this compound Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the this compound solution, identifying the presence of larger aggregates.
Materials:
-
This compound solution, filtered through a 0.2 µm filter
-
Buffer-only control, filtered in the same manner
-
DLS instrument
-
Low-volume cuvette
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature and solvent viscosity.[6]
-
Control Measurement: First, measure the buffer-only control to ensure there is no contamination or background scattering.
-
Sample Measurement: Place the cuvette containing the filtered this compound sample into the instrument.
-
Equilibration: Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform the DLS measurement. The instrument will correlate the fluctuations in scattered light intensity to determine the diffusion coefficient and, subsequently, the hydrodynamic radius of the particles in solution.
-
Data Analysis: Analyze the resulting size distribution plot. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric peptide indicates aggregation.
Factors Influencing this compound Aggregation
The table below summarizes key factors that can influence the aggregation of this compound and provides general guidance for mitigation.
| Factor | Influence on Aggregation | Mitigation Strategies |
| Peptide Concentration | Higher concentration increases the likelihood of aggregation.[9] | Work with the lowest concentration possible for your application. |
| pH | Aggregation is often maximal near the peptide's isoelectric point (pI).[12] | Adjust the buffer pH to be at least 1-2 units away from the pI. |
| Temperature | Higher temperatures can sometimes increase aggregation rates.[14] | Perform experiments at the lowest practical temperature. Store solutions at -20°C or -80°C.[11][12] |
| Ionic Strength | Can either increase or decrease aggregation depending on the peptide sequence and charge.[13] | Screen different salt concentrations to find optimal conditions. |
| Mechanical Stress | Agitation or stirring can introduce air-water interfaces that promote aggregation.[9] | Handle peptide solutions gently. Avoid vigorous vortexing for extended periods. |
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 15. researchgate.net [researchgate.net]
optimizing LZ1 peptide concentration for antimicrobial assays
Welcome to the technical support center for the LZ1 antimicrobial peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing LZ1 concentration for antimicrobial assays and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is LZ1 peptide and what are its key characteristics?
A1: LZ1 is an artificially designed and synthesized antimicrobial peptide (AMP) composed of 15 amino acid residues.[1] It has a molecular weight of 2228.77 Da and an isoelectric point of 12.05.[1] Key features include its small size, potent bactericidal effect, broad antimicrobial spectrum, and low hemolytic activity and cytotoxicity towards eukaryotic cells.[1]
Q2: What is the spectrum of activity for this compound?
A2: LZ1 has demonstrated strong antimicrobial activity against a range of pathogens, including:
-
Gram-positive bacteria: Propionibacterium acnes, Staphylococcus epidermidis, and Staphylococcus aureus (including methicillin-resistant strains).[2]
-
Fungi: Candida albicans.[1]
Q3: What is the proposed mechanism of action for LZ1?
A3: The primary mechanism of action for LZ1, like other cationic antimicrobial peptides, involves interaction with the negatively charged microbial cell membrane.[1] This interaction leads to changes in membrane permeability, potentially through the formation of transmembrane pores, which causes leakage of cellular contents and ultimately cell death.[1]
Q4: How should I dissolve and store this compound?
A4: For optimal performance and stability, lyophilized this compound should be stored at -20°C or colder. When preparing a stock solution, it is recommended to first attempt to dissolve the peptide in sterile distilled water. If solubility is an issue, which can occur with hydrophobic peptides, using a small amount of an appropriate solvent like dimethyl sulfoxide (DMSO) before dilution with an aqueous buffer may be necessary. For cationic peptides like LZ1, a small amount of acetic acid can aid dissolution.
Q5: What are the critical factors to consider when performing antimicrobial susceptibility testing (AST) with LZ1?
A5: Several factors can influence the outcome of AST with antimicrobial peptides:
-
Media Composition: The presence of salts and other components in the growth media can affect peptide activity. It is crucial to use recommended media such as Mueller-Hinton Broth (MHB) and consider cation adjustments as needed.
-
Peptide Adsorption: Cationic peptides can adhere to plastic surfaces like polystyrene. Using polypropylene plates is recommended to minimize this issue.
-
pH: The pH of the assay medium can influence the charge of the peptide and the bacterial surface, thereby affecting their interaction.
-
Inoculum Preparation: The growth phase and density of the bacterial inoculum should be standardized to ensure reproducible results.
Troubleshooting Guides
This section addresses common problems encountered during antimicrobial assays with LZ1.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low antimicrobial activity observed | Peptide degradation | Ensure proper storage of lyophilized peptide and reconstituted solutions. Prepare fresh solutions for each experiment. |
| Peptide insolubility or aggregation | Confirm complete dissolution of the peptide. Sonication may help in disaggregating the peptide. Consider using a different solvent for the initial stock solution. | |
| Inappropriate assay conditions | Verify the use of low-binding polypropylene plates. Check the pH and salt concentration of the media, as these can inhibit peptide activity. | |
| High bacterial inoculum | Ensure the bacterial inoculum is within the recommended range (e.g., 5 x 10^5 CFU/mL for MIC assays). | |
| High variability in MIC results | Inconsistent inoculum preparation | Standardize the bacterial culture preparation, ensuring it is in the logarithmic growth phase and at the correct density. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of peptide dilutions and bacterial suspension. | |
| Contamination | Use aseptic techniques throughout the procedure to prevent contamination of cultures and reagents. | |
| High cytotoxicity or hemolysis observed | Peptide concentration is too high | Titrate the peptide to determine the optimal therapeutic window where it is effective against microbes with minimal toxicity to host cells. |
| Contamination of peptide stock | Ensure the peptide stock is sterile. Filter-sterilize if necessary. | |
| Assay-specific issues | For hemolysis assays, ensure red blood cells are washed properly and are not lysed before the experiment. For cytotoxicity assays, ensure the cell line is healthy and seeded at the correct density. |
Quantitative Data Summary
The following tables summarize the reported antimicrobial activity and safety profile of the this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of LZ1 Against Various Microorganisms
| Microorganism | Strain(s) | MIC (µg/mL) | Reference |
| Propionibacterium acnes | ATCC6919, ATCC11827, Clindamycin-resistant clinical isolate | 0.6 | [2] |
| Staphylococcus epidermidis | 09A3726 | 2.3 | |
| Staphylococcus aureus | ATCC25923 | 4.7 | |
| Staphylococcus aureus | Methicillin-resistant clinical isolate | 1.17 - 4.7 | [1] |
| Candida albicans | Clinical isolates | As low as 1.17 | [1] |
Table 2: Cytotoxicity and Hemolytic Activity of LZ1
| Assay | Cell Line / Blood Source | Concentration Range Tested | Observed Effect | Reference |
| Cytotoxicity | Human keratinocytes (HaCaT) | Up to 200 µg/mL | Little to no effect on cell viability | [2] |
| Hemolysis | Human red blood cells | Up to 320 µg/mL | Little to no hemolytic activity | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.
Materials:
-
This compound stock solution
-
Target microorganism
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 0.9% saline
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: a. Inoculate a single colony of the target microorganism into 5 mL of MHB and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Further dilute the adjusted bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
Prepare Peptide Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in MHB directly in the 96-well polypropylene plate. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL. b. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of LZ1 that completely inhibits visible growth of the bacteria, which can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of LZ1 that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Protocol 3: Hemolysis Assay
Materials:
-
This compound stock solution
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (positive control)
-
Sterile 96-well V-bottom plates
Procedure:
-
Prepare RBC Suspension: a. Centrifuge fresh human blood to pellet the RBCs. b. Wash the RBCs three times with sterile PBS, centrifuging and removing the supernatant after each wash. c. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Assay Setup: a. Prepare serial dilutions of the this compound in PBS in a 96-well plate. b. Add the RBC suspension to each well. c. Include a positive control (RBCs with Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only).
-
Incubation: a. Incubate the plate at 37°C for 1 hour.
-
Measurement: a. Centrifuge the plate to pellet intact RBCs. b. Carefully transfer the supernatant to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Protocol 4: Cytotoxicity Assay (MTT Assay on HaCaT Cells)
Materials:
-
This compound stock solution
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well tissue culture plates
Procedure:
-
Cell Seeding: a. Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Peptide Treatment: a. Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. b. Include a vehicle control (medium with the same solvent concentration used for the peptide stock) and a no-treatment control.
-
Incubation: a. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: a. Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: a. Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: a. Measure the absorbance at 570 nm using a plate reader.
-
Calculate Cell Viability:
-
% Cell Viability = (Abssample / Abscontrol) x 100
-
Visualizations
The following diagrams illustrate key experimental workflows and the proposed mechanism of action for LZ1.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Caption: Proposed Mechanism of Action of this compound.
References
LZ1 peptide stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of the LZ1 peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution, sterile, distilled water is the recommended solvent. If solubility issues arise with this 15-amino acid peptide, which has a mix of hydrophobic and charged residues, a small amount of an organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) can be used to first dissolve the peptide, followed by the slow addition of sterile water to the desired concentration. For cell-based assays, it is crucial to ensure the final concentration of any organic solvent is not cytotoxic.
Q2: What are the optimal long-term storage conditions for the this compound?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1][2][3] Under these conditions, the peptide can remain stable for several years.[1] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] These aliquots should be stored at -20°C for several months or at -80°C for up to a year.[3][6] For short-term storage of a few days, the reconstituted peptide can be kept at 4°C.[5]
Q3: Is the this compound stable in biological fluids?
A3: Yes, studies have shown that the this compound is highly stable in human plasma. Its antimicrobial activity was not significantly affected even after 8 hours of incubation in human plasma at 37°C.[7][8][9]
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness or precipitation in your peptide solution is often an indication of aggregation. This can be caused by several factors, including high peptide concentration, improper solvent, or the peptide's inherent hydrophobicity. To address this, you can try sonicating the solution briefly.[8] If the peptide remains insoluble, consider re-lyophilizing and attempting to dissolve it in a different solvent system, as described in A1. Performing a small-scale solubility test before dissolving the entire batch is highly recommended.[10]
Q5: How can I assess the purity and integrity of my this compound stock?
A5: The purity and integrity of your this compound can be assessed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). RP-HPLC can separate the intact peptide from impurities and degradation products, while MS can confirm the molecular weight of the peptide and identify any modifications or fragments.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low biological activity | Peptide degradation due to improper storage (e.g., frequent freeze-thaw cycles, storage at room temperature). | Aliquot reconstituted peptide into single-use vials and store at -20°C or -80°C. Avoid repeated temperature fluctuations.[2][14] |
| Incorrect peptide concentration due to inaccurate measurement or incomplete dissolution. | Ensure the lyophilized peptide is fully dissolved before use. Use calibrated equipment for measurements. Consider quantifying the peptide concentration using a spectrophotometer at 280 nm if the sequence contains Trp or Tyr residues. | |
| Peptide precipitation during storage or use | Peptide aggregation. | See FAQ Q4. Additionally, ensure the buffer pH is not close to the peptide's isoelectric point (pI), as this can minimize solubility. For LZ1, which is a basic peptide, using a slightly acidic buffer (e.g., pH 5-6) may improve solubility. |
| Use of an inappropriate buffer. | Test different buffer systems to find one that maintains peptide solubility and activity. | |
| Inconsistent experimental results | Variability in peptide stock solutions. | Prepare a large, single batch of reconstituted peptide, aliquot, and store appropriately. Use a fresh aliquot for each experiment to ensure consistency. |
| Contamination of the peptide stock. | Use sterile techniques for reconstitution and handling. Filter-sterilize the peptide solution using a 0.22 µm filter if necessary and compatible with the peptide. |
Stability Data
While specific quantitative stability data for the this compound under various pH and temperature conditions are not extensively published, the following tables provide representative stability profiles based on general knowledge of peptides with similar characteristics. These tables are for illustrative purposes and should be supplemented with in-house stability studies for critical applications.
Table 1: Estimated Stability of Lyophilized this compound at Different Temperatures
| Temperature | Estimated Stability | Recommendations |
| Room Temperature (20-25°C) | Weeks to months | Suitable for short-term storage during handling or shipping.[1][2][15] |
| 4°C | Up to one year | Recommended for medium-term storage.[1][14] |
| -20°C | Several years | Recommended for long-term storage. [1][2][3] |
| -80°C | Several years | Optimal for maximum long-term stability.[2][3] |
Table 2: Estimated Stability of Reconstituted this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Temperature | Estimated Stability | Recommendations |
| 37°C | Hours to days | Relevant for in vitro assays; use fresh solutions. |
| Room Temperature (20-25°C) | Days | Avoid for storage; suitable for short experimental durations.[16] |
| 4°C | 1-2 weeks | Suitable for short-term storage.[3][6] |
| -20°C | 3-4 months | Recommended for medium-term storage of aliquots. [3][6] |
| -80°C | Up to 1 year | Optimal for long-term storage of aliquots.[3][6] |
Table 3: Estimated Influence of pH on the Stability of Reconstituted this compound in Solution
| pH Range | Estimated Stability | Comments |
| 3-5 (Acidic) | Generally stable | For basic peptides like LZ1, acidic conditions can enhance solubility and stability. |
| 5-7 (Slightly Acidic to Neutral) | Optimal | This pH range is often optimal for the stability of many peptides in solution.[6] |
| 7-9 (Neutral to Slightly Basic) | Moderate | Increased risk of deamidation and oxidation for susceptible amino acids. |
| >9 (Basic) | Lower | Significantly increased risk of degradation pathways like deamidation and racemization. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly dissolve lyophilized this compound for use in experimental assays.
Materials:
-
Lyophilized this compound vial
-
Sterile, deionized water or other appropriate solvent (e.g., 10% acetonitrile in water)
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.[8]
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Add the desired volume of sterile water to the vial to achieve the target stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial or vortex briefly to dissolve the peptide. Avoid vigorous shaking.[17]
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (e.g., 10-20 seconds) until the solution is clear.[8]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into sterile, single-use polypropylene tubes and store at -20°C or -80°C.
Protocol 2: RP-HPLC for this compound Purity Analysis
Objective: To assess the purity of the this compound using Reverse-Phase High-Performance Liquid Chromatography.
Materials:
-
RP-HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile[5]
-
Reconstituted this compound sample (approx. 1 mg/mL)
-
HPLC vials
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Prepare a 10 µL injection of the this compound solution (approximately 1 mg/mL).[13]
-
Inject the sample onto the column.
-
Run a linear gradient from 5% to 70% Mobile Phase B over 30 minutes.[5]
-
Monitor the elution profile at 214 nm or 220 nm for the peptide bond.[18]
-
Analyze the resulting chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.
Protocol 3: Mass Spectrometry for this compound Identity and Degradation Analysis
Objective: To confirm the molecular weight of the this compound and identify potential degradation products.
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., ESI-Q-TOF)
-
C18 column suitable for LC-MS
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Reconstituted this compound sample
Procedure:
-
Prepare and equilibrate the LC-MS system.
-
Inject a small amount of the this compound solution.
-
Separate the peptide and its potential degradation products using a suitable gradient (e.g., a linear gradient from 5% to 60% B over 20 minutes).
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Process the data to determine the molecular weight of the main peak, which should correspond to the theoretical mass of the this compound.
-
Analyze the mass spectra of any minor peaks to identify potential degradation products, such as oxidized or deamidated forms, by comparing their masses to the expected mass shifts.[9]
Protocol 4: Thioflavin T (ThT) Assay for this compound Aggregation
Objective: To monitor the aggregation of the this compound over time.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
This compound solution
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Black 96-well plate with a clear bottom
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)[19][20]
Procedure:
-
Prepare the ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 20-50 µM.[19][20]
-
Add the this compound to the ThT working solution in the wells of the 96-well plate to the desired final peptide concentration. Include a control with only the ThT working solution.
-
Seal the plate to prevent evaporation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with intermittent shaking to promote aggregation.[19]
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like aggregates.
Visualizations
This compound Reconstitution and Analysis Workflow
References
- 1. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anaspec.com [anaspec.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejbiotechnology.info [ejbiotechnology.info]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 16. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 17. jpt.com [jpt.com]
- 18. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thioflavin T (ThT)-based aggregation assay [bio-protocol.org]
- 20. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Technical Support Center: Chemical Synthesis of LZ1 Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of the LZ1 peptide.
This compound Sequence: Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH₂ Molecular Weight: 2228.77 Da Isoelectric Point: 12.05
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of the this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Crude Peptide Yield | Incomplete Coupling: The high number of bulky (Trp, Arg) and sterically hindered amino acids can lead to inefficient peptide bond formation. | - Double Couple: Perform a second coupling step for difficult residues, particularly Arg and the Trp residues following another Trp. - Use a More Potent Coupling Reagent: Employ a stronger coupling reagent such as HATU or HCTU, especially for hindered couplings. - Increase Reagent Concentration: Use a higher concentration of amino acids and coupling reagents (e.g., 0.5 M) to drive the reaction to completion.[1] - Extend Coupling Time: Increase the reaction time for difficult coupling steps. |
| Peptide Aggregation: The presence of multiple hydrophobic tryptophan residues can cause the growing peptide chain to aggregate on the solid support, hindering reagent access. | - Change Synthesis Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can better solvate aggregating peptides.[2] - Incorporate Chaotropic Agents: Add salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures. - Microwave Synthesis: Utilize a microwave peptide synthesizer to reduce aggregation and improve coupling efficiency. | |
| Low Purity of Crude Peptide | Side Reactions: The indole side chain of tryptophan is susceptible to oxidation and modification during cleavage. | - Use Scavengers during Cleavage: Include scavengers like triisopropylsilane (TIS) and water in the TFA cleavage cocktail to protect tryptophan residues. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). - Work in an Inert Atmosphere: Perform cleavage and work-up under an inert gas (e.g., argon or nitrogen) to minimize oxidation. |
| Deletion Sequences: Incomplete coupling at certain steps leads to peptides missing one or more amino acids. | - Optimize Coupling Strategy: Implement the solutions for "Incomplete Coupling" mentioned above. - Capping: After each coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences. | |
| Difficult Purification | Poor Solubility of Crude Peptide: The hydrophobic nature of LZ1 can lead to insolubility in standard HPLC solvents. | - Use Organic Solvents for Dissolution: Dissolve the crude peptide in a small amount of a strong organic solvent like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) before diluting with the initial HPLC mobile phase.[3] - Optimize HPLC Mobile Phase: Use a mobile phase with a higher initial concentration of organic solvent (e.g., acetonitrile) or add a small percentage of isopropanol. |
| Co-elution of Impurities: Deletion or modified peptides may have similar retention times to the target peptide. | - Optimize HPLC Gradient: Use a shallower gradient during the elution of the target peptide to improve resolution.[4][5] - Alternative Chromatography: If RP-HPLC is insufficient, consider ion-exchange chromatography as an orthogonal purification step, given the high number of basic residues in LZ1.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the this compound?
A1: The primary challenges in synthesizing the this compound stem from its amino acid composition. The high content of tryptophan (four residues) can lead to peptide aggregation and side reactions like oxidation.[8] The multiple lysine and arginine residues, which are bulky, can also present steric hindrance, leading to incomplete coupling reactions and the formation of deletion sequences.[1]
Q2: Which solid-phase peptide synthesis (SPPS) chemistry is recommended for LZ1?
A2: Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry is the recommended strategy for the synthesis of LZ1.[9] This method uses milder deprotection conditions (piperidine) compared to Boc chemistry, which helps to minimize side reactions, particularly with the sensitive tryptophan residues.
Q3: What type of resin is suitable for the synthesis of LZ1, which has a C-terminal amide?
A3: A Rink Amide resin is the appropriate choice for synthesizing a peptide with a C-terminal amide, such as LZ1.[10] Cleavage from this resin with a strong acid like trifluoroacetic acid (TFA) will yield the desired C-terminal amide functionality.
Q4: How can I monitor the completion of coupling and deprotection steps during the synthesis of LZ1?
A4: The Kaiser test (ninhydrin test) is a common method for monitoring the completion of coupling reactions. A negative result (yellow beads) indicates that all primary amines have reacted. For monitoring Fmoc deprotection, a UV detector can be used to monitor the release of the Fmoc group in the piperidine solution.
Q5: What is the recommended cleavage cocktail for releasing the this compound from the resin?
A5: A standard cleavage cocktail for a peptide containing tryptophan is a mixture of trifluoroacetic acid (TFA), a scavenger to protect the tryptophan indole side chain, and water. A common and effective cocktail is TFA/triisopropylsilane (TIS)/water in a ratio of 95:2.5:2.5 (v/v/v). The cleavage is typically performed for 2-3 hours at room temperature.
Q6: What is the best method for purifying the crude this compound?
A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like LZ1.[4][11] A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA as an ion-pairing agent. Given the hydrophobic and cationic nature of LZ1, a shallow gradient will likely be necessary to achieve good separation.[4][5]
Q7: My crude this compound is not dissolving well in the HPLC mobile phase. What should I do?
A7: Due to its hydrophobicity, the crude this compound may be difficult to dissolve. You can first dissolve the peptide in a small amount of a stronger organic solvent such as dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase for injection.[3] Ensure the final concentration of the strong solvent is low enough not to interfere with the chromatography.
Experimental Protocols
General Fmoc-Based Solid-Phase Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific equipment and reagents used.
1. Resin Preparation:
-
Start with Rink Amide resin.
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[10]
2. Amino Acid Coupling Cycle (repeated for each amino acid):
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[12]
-
Wash the resin thoroughly with DMF (at least 5 times).
-
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HATU (3.95 equivalents) and a base like DIPEA (8 equivalents) in DMF.[10]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings (e.g., Arg, Trp), a second coupling may be necessary.
-
Wash the resin with DMF.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
3. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product under vacuum.[12]
RP-HPLC Purification of this compound
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, use a stronger solvent initially as described in the FAQs.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow linear gradient, for example, 10-50% B over 40 minutes. The optimal gradient should be determined experimentally.
-
Flow Rate: Typically 1 mL/min for an analytical column and scaled up for a preparative column.
-
Detection: UV at 220 nm and 280 nm (for tryptophan).
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with the desired purity (>95%).
4. Lyophilization:
-
Freeze the pooled pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Diagrams
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. scispace.com [scispace.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. hplc.eu [hplc.eu]
- 12. benchchem.com [benchchem.com]
reducing cytotoxicity of LZ1 peptide in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LZ1 peptide. The focus is on understanding and mitigating potential cytotoxicity in experimental models.
Troubleshooting Guide: Unexpected Cytotoxicity
While LZ1 is reported to have low cytotoxicity against many cell types, researchers may occasionally observe unexpected cell death or reduced viability.[1][2] This guide addresses potential causes and solutions.
Issue: Higher-than-expected cytotoxicity observed in an in vitro cell-based assay.
| Potential Cause | Troubleshooting Steps | Rationale |
| Peptide Purity and Aggregation | 1. Verify the purity of the this compound stock via HPLC. 2. Prepare fresh peptide solutions for each experiment. 3. Consider filtering the peptide solution through a 0.22 µm filter before use. | Impurities from synthesis or aggregation of the peptide can lead to non-specific cellular stress and toxicity. |
| Cell Line Sensitivity | 1. Review literature for cytotoxicity data on your specific cell line. Note that different cell lines can have varied responses; for instance, Balb/c 3T3 cells have shown more sensitivity than HaCaT keratinocytes.[3] 2. Perform a dose-response curve starting from a low concentration to determine the EC50 for your specific cell type. | The lipid composition and surface charge of cell membranes can differ between cell types, influencing peptide interaction and potential toxicity. |
| Assay Interference | 1. Run a control with the cytotoxicity assay reagents and the peptide in cell-free media. 2. If using a metabolic assay (e.g., MTT, XTT), confirm results with a method that measures membrane integrity (e.g., LDH release or trypan blue exclusion). | The peptide may interfere with the assay components, leading to false-positive results. For example, it could reduce MTT reagent in the absence of cells. |
| Contamination | 1. Test cell culture and reagents for mycoplasma or endotoxin contamination. 2. Ensure sterile handling of the peptide stock solution. | Contaminants can induce inflammatory responses or apoptosis, which may be incorrectly attributed to the peptide's cytotoxicity. |
| High Peptide Concentration | 1. Re-evaluate the working concentration of LZ1. Most studies report effective antimicrobial and anti-inflammatory activity at concentrations that show minimal cytotoxicity.[1][4] 2. Refer to published minimal inhibitory concentration (MIC) values for your target pathogen to guide your dosing. The MIC for P. acnes is as low as 0.6 µg/ml.[4][5] | Even peptides with low intrinsic toxicity can disrupt cell membranes at very high concentrations through non-specific mechanisms. |
Quantitative Data Summary: LZ1 Cytotoxicity and Hemolytic Activity
The following table summarizes the reported cytotoxicity and hemolytic activity of the this compound from key studies.
| Parameter | Cell/System | Concentration Range | Observed Effect | Reference |
| Cytotoxicity | Human HaCaT keratinocytes | 20 - 200 µg/ml | No more than 5.6% reduction in cell viability. | [1][2] |
| Hemolytic Activity | Human red blood cells | Up to 320 µg/ml | No more than 5.2% hemolysis. | [1][2] |
| Antimalarial Activity | P. falciparum (in vitro) | IC50 of 3.045 µM | Significant suppression of parasitemia. | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for LZ1's therapeutic effects?
A1: LZ1 is an antimicrobial peptide (AMP) that exerts its effects through a dual mechanism. Its primary bactericidal action is believed to involve interaction with and disruption of the negatively charged cell membranes of bacteria.[7] Additionally, it has anti-inflammatory properties, inhibiting the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β in response to bacterial pathogens.[1][4][5]
Q2: Is LZ1 stable in experimental conditions?
A2: Yes, LZ1 has been shown to be highly stable in human plasma, retaining its antimicrobial activity even after 8 hours of incubation at 37°C.[1][2][4] This stability is a significant advantage for its potential therapeutic use.
Q3: What are the recommended in vitro models for assessing LZ1 cytotoxicity?
A3: The most commonly used models are human keratinocyte cell lines, such as HaCaT, and human red blood cells for assessing cytotoxicity and hemolytic activity, respectively.[1][2] These models are relevant to its application in treating skin conditions like acne.
Q4: Can LZ1 be used in in vivo models?
A4: Yes, LZ1 has been successfully used in animal models. A mouse skin colonization model was used to demonstrate its efficacy in reducing P. acnes colonization and associated inflammation.[1][5] It has also been evaluated in a murine malaria model, where it showed antimalarial activity.[6]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for evaluating the cytotoxicity of LZ1 on a cell line like HaCaT keratinocytes.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.
-
Peptide Treatment: Prepare serial dilutions of the this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations (e.g., 1 to 200 µg/ml). Include a vehicle control (medium only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/ml in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Hemolytic Activity Assay
This protocol details the procedure for assessing the hemolytic effect of LZ1 on human red blood cells (RBCs).
-
RBC Preparation: Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation (800 x g for 10 minutes). Resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: Add 100 µL of the RBC suspension to 100 µL of this compound solution (at various concentrations) in a microcentrifuge tube.
-
Controls: Prepare a negative control (RBCs in PBS) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the tubes for 1 hour at 37°C with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.
-
Hemoglobin Measurement: Transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which indicates hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Anti-inflammatory signaling pathway of the this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 5. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
how to prevent degradation of LZ1 peptide during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling the LZ1 peptide to prevent its degradation during experiments. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your peptide.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon arrival?
A1: Upon receiving the lyophilized peptide, it should be stored at -20°C or colder, protected from bright light.[1][2][3][4] While stable at room temperature for short periods (days to weeks), long-term storage requires colder temperatures to ensure maximum stability.[1][3] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, as moisture can significantly reduce the long-term stability of the peptide.[1][5][6][7]
Q2: What is the best way to reconstitute the this compound?
A2: There is no single universal solvent for all peptides.[1][3] The choice of solvent depends on the peptide's amino acid composition and net charge. A good starting point is sterile, distilled water.[8][9] If the peptide is acidic (net negative charge), a small amount of 0.1M ammonium bicarbonate can be used.[1] If it is basic (net positive charge), 1-10% acetic acid may aid dissolution.[8] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used first, followed by a slow dilution with your aqueous buffer.[2][9][10] Always use gentle mixing, such as swirling or inversion, and avoid vigorous shaking to prevent aggregation.[7][11][12]
Q3: Can I store the this compound in solution?
A3: Storing peptides in solution is not recommended for long periods as their shelf-life is very limited.[1][2][4][5] Peptides are susceptible to bacterial degradation and chemical instability in aqueous environments.[4][8][13] If storage in solution is unavoidable, use a sterile buffer at a pH of 5-6, create single-use aliquots to prevent multiple freeze-thaw cycles, and store them at -20°C or colder.[1][4][8][10]
Q4: What are the primary causes of this compound degradation?
A4: Peptide degradation can occur through several pathways:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated at non-neutral pH.[1][13] Sequences containing Aspartic acid (Asp) are particularly susceptible.[1]
-
Oxidation: Residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are prone to oxidation.[1][4][8] This can be minimized by using oxygen-free solvents and proper storage.[8]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can convert to their corresponding acids, which can alter the peptide's structure and function.[14]
-
Aggregation: Peptides, especially hydrophobic ones, can self-associate and precipitate out of solution, leading to a loss of active material.[9][14][15]
-
Proteolytic Degradation: In biological experiments (e.g., cell culture), proteases present in serum or released from cells can cleave the peptide.[16][17]
Troubleshooting Guide
Problem 1: My this compound solution has lost its biological activity.
| Possible Cause | Troubleshooting Step |
| Repeated Freeze-Thaw Cycles | You may have degraded the peptide by repeatedly freezing and thawing the main stock solution. Solution: Prepare single-use aliquots of the reconstituted peptide to avoid this issue.[4][10][18] |
| Proteolytic Degradation | If used in cell culture with serum, proteases may have degraded the peptide. Solution: Consider using a protease inhibitor cocktail in your experiment or reducing the incubation time.[16][17] Perform a time-course experiment to assess stability. |
| Improper Storage | Storing the peptide solution at 4°C for an extended period can lead to degradation. Solution: For any storage longer than a day, peptide solutions should be frozen at -20°C or -80°C.[1][10][18] |
| Oxidation | If your peptide sequence contains susceptible amino acids (Met, Cys, Trp), it may have oxidized. Solution: Reconstitute the peptide with degassed, oxygen-free buffers.[8] |
Problem 2: The peptide has precipitated or the solution is cloudy.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | The peptide's concentration may be too high for the chosen solvent. Solution: Try dissolving the peptide in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing.[9] Sonication can also help break up aggregates.[8][9] |
| Aggregation Over Time | Hydrophobic interactions can cause the peptide to aggregate, especially at neutral pH or high salt concentrations. Solution: Adjust the pH of the buffer. Often, moving the pH away from the peptide's isoelectric point can increase solubility. Also, try reducing the salt concentration.[15][19] |
| Incorrect Reconstitution | Adding the aqueous buffer too quickly to a hydrophobic peptide can cause it to crash out of solution. Solution: Add the buffer dropwise to a concentrated peptide-organic solvent solution while vigorously stirring.[9] |
Quantitative Data Summary: General Peptide Stability
Since LZ1 is a model peptide, the following table summarizes stability data based on general principles for synthetic peptides.
| Condition | Parameter | Observation/Guideline | Recommendation |
| Storage Temperature | Lyophilized | Stable for years at -20°C to -80°C.[2][18] Stable for weeks at 4°C.[1][3] | Long-term: Store at -20°C or -80°C.[2][18] Short-term: 4°C is acceptable.[5] |
| In Solution | Shelf-life is very limited; degradation can occur in days.[4] | Use immediately or aliquot and store at -20°C or colder for a few weeks at most.[5][10] | |
| pH | In Solution | Optimal stability is often found in slightly acidic conditions.[1][4][8] High pH (>8) can accelerate deamidation and racemization.[1] | Use sterile buffers with a pH between 5 and 6 for storage in solution.[1][4][10] |
| Freeze-Thaw Cycles | In Solution | Repeated cycles are a major cause of peptide degradation and aggregation.[1][4][18] | Prepare single-use aliquots to avoid freeze-thaw cycles.[4][10][18] |
| Amino Acid Composition | Sequence | Peptides with Cys, Met, Trp, Asn, Gln have shorter shelf lives in solution.[1][4][5] | Handle these peptides with extra care, use oxygen-free buffers, and minimize time in solution. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20-30 minutes.[5][8] This prevents water condensation on the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[2][20]
-
Solvent Selection: Based on the this compound's properties (hydrophobicity, net charge), select an appropriate solvent (e.g., sterile water, 10% acetic acid, or DMSO).
-
Reconstitution: Using a sterile pipette, slowly add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).[8] Gently swirl or invert the vial to dissolve the peptide.[6][11] Do not shake vigorously.[12] If needed, brief sonication can be applied.
-
Aliquoting: Once the peptide is fully dissolved, immediately prepare single-use aliquots in low-protein-binding microcentrifuge tubes. The volume should be sufficient for one experiment (e.g., 20 µL).[20]
-
Storage: Store the aliquots at -20°C or, for longer-term storage, at -80°C.[3][10] The main stock should not be repeatedly accessed.
Protocol 2: Minimizing Degradation in a Cell-Based Assay
-
Reagent Preparation: Use sterile, high-purity reagents and buffers. If your experiment involves serum, consider heat-inactivating it to reduce protease activity, or use a serum-free medium if possible.
-
Protease Inhibitors: If proteolytic degradation is a concern, consider adding a broad-spectrum protease inhibitor cocktail to your cell culture medium. Note that this may affect cell health and should be optimized.
-
Peptide Preparation: Thaw a single-use aliquot of the this compound stock solution immediately before use.
-
Dilution: Dilute the peptide stock to the final working concentration in your assay medium. Perform this step just before adding the solution to your cells to minimize the time the peptide spends in the complex biological medium at 37°C.
-
Controls: Include proper controls in your experiment. For example:
-
A "no-peptide" control to measure the baseline cell response.
-
A "vehicle" control (the solvent used to dissolve the peptide) to ensure it has no effect.
-
A time-course experiment to determine the stability and optimal incubation time for LZ1 in your specific assay conditions.
-
-
Analysis: When analyzing results, be mindful that a decrease in effect over time may be due to peptide degradation rather than a biological response.
Visualizations
Caption: Recommended workflow for handling this compound from storage to experimental use.
Caption: Troubleshooting logic for diagnosing this compound degradation.
Caption: Example signaling pathway initiated by this compound binding to a receptor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. usp.org [usp.org]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 11. jpt.com [jpt.com]
- 12. uk-peptides.com [uk-peptides.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. nordscipeptides.com [nordscipeptides.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. realpeptides.co [realpeptides.co]
- 19. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
Technical Support Center: Optimizing Buffer Conditions for LZ1 Peptide Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing buffer conditions for LZ1 peptide activity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its mechanism of action?
A1: LZ1 is a synthetic, 15-amino acid antimicrobial peptide (AMP) with the sequence Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2.[1][2] It is a cationic peptide, with an isoelectric point (pI) of approximately 12.05-12.5, making it positively charged at physiological pH.[1][3] Like many other cationic AMPs, LZ1's primary mechanism of action is the disruption of bacterial cell membranes.[] This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, bacterial cell death.[5]
Q2: What are the key factors to consider when preparing a buffer for an LZ1 activity assay?
A2: The primary factors to consider are pH, ionic strength (salt concentration), and the potential for peptide aggregation. The activity of antimicrobial peptides can be highly sensitive to these conditions. It is also crucial to use sterile buffers to avoid contamination.
Q3: How does pH affect LZ1 activity?
A3: The pH of the buffer can significantly impact the charge state of the peptide and the bacterial cell surface. As a cationic peptide, LZ1 relies on electrostatic interactions to bind to the negatively charged components of bacterial membranes. A buffer with a pH well below the pI of LZ1 (~12.5) will ensure the peptide maintains a high positive net charge, which is generally favorable for its initial interaction with bacteria.
Q4: How does salt concentration (ionic strength) influence LZ1 activity?
A4: High salt concentrations can decrease the activity of many cationic AMPs.[6] This is due to the shielding of electrostatic interactions by salt ions, which can interfere with the initial binding of the positively charged LZ1 to the negatively charged bacterial membrane. It is advisable to test a range of salt concentrations to determine the optimal ionic strength for your specific assay.
Q5: My this compound won't dissolve. What should I do?
A5: LZ1 is reported to be soluble in water.[3] However, if you encounter solubility issues, it is likely due to aggregation. First, try dissolving the peptide in sterile, distilled water.[7] Since LZ1 is a basic peptide (pI ~12.5), if it is insoluble in water, you can try adding a small amount of a weak acid, such as 10-30% acetic acid, to aid dissolution.[8] Sonication can also help to break up aggregates.[8] For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO and then diluting with your aqueous buffer is a common strategy.[7]
Q6: I am observing lower than expected activity or inconsistent results. What could be the cause?
A6: This could be due to several factors:
-
Peptide Aggregation: Peptides can form aggregates, reducing the concentration of active monomers. Consider the troubleshooting steps for solubility.
-
Improper Storage: Peptides should be stored lyophilized at -20°C or lower and protected from moisture. Avoid repeated freeze-thaw cycles of stock solutions.
-
Buffer Composition: The pH and ionic strength of your buffer may not be optimal. A systematic optimization of these parameters is recommended.
-
Peptide Adsorption: Peptides can adsorb to plasticware. Using low-protein-binding tubes and tips can help mitigate this issue.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No LZ1 Activity | Suboptimal buffer pH. | Test a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0) to find the optimal condition for your assay. |
| High ionic strength in the buffer. | Decrease the salt concentration (e.g., NaCl) in your buffer or test a range of concentrations (e.g., 25 mM, 50 mM, 100 mM, 150 mM). | |
| Peptide aggregation. | Prepare fresh peptide solutions. Consider using a different solvent for initial solubilization (see solubility FAQ). | |
| Peptide degradation. | Ensure proper storage of lyophilized peptide and stock solutions. Avoid multiple freeze-thaw cycles. | |
| LZ1 Precipitation in Buffer | Peptide has low solubility in the chosen buffer. | Refer to the solubility FAQ for strategies to dissolve basic peptides. Test different buffer systems. |
| High peptide concentration. | Prepare a more dilute stock solution and adjust the assay volume accordingly. | |
| High Variability Between Experiments | Inconsistent buffer preparation. | Prepare a large batch of buffer for a series of experiments. Always verify the pH after preparation. |
| Inaccurate peptide concentration. | Ensure the peptide is fully dissolved before making serial dilutions. Perform a concentration determination of the stock solution if possible. | |
| Adsorption of peptide to labware. | Use low-adhesion polypropylene tubes and pipette tips. |
Data Presentation: Example of Buffer Optimization Results
The following table is a hypothetical representation of data from a buffer optimization experiment for LZ1. Researchers can use this format to present their own experimental findings.
| Buffer System | pH | NaCl (mM) | LZ1 MIC (µg/mL) vs. S. aureus |
| Phosphate Buffer | 6.0 | 50 | 2 |
| Phosphate Buffer | 7.0 | 50 | 4 |
| Phosphate Buffer | 8.0 | 50 | 8 |
| Phosphate Buffer | 7.0 | 25 | 2 |
| Phosphate Buffer | 7.0 | 100 | 8 |
| Phosphate Buffer | 7.0 | 150 | 16 |
| HEPES Buffer | 7.4 | 150 | 16 |
| Tris Buffer | 7.4 | 150 | 16 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol 1: Determining Optimal Buffer Conditions for LZ1 Activity
This protocol describes a method to systematically evaluate the effect of different buffer conditions on the antimicrobial activity of LZ1 using a Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
A selection of sterile buffers (e.g., Phosphate buffer, Tris-HCl, HEPES) at various pH values
-
Sterile NaCl solution (e.g., 1 M)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare LZ1 Stock Solution:
-
Aseptically dissolve the lyophilized this compound in sterile, distilled water to a concentration of 1 mg/mL. If solubility is an issue, refer to the solubility FAQ.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or lower.
-
-
Prepare Test Buffers:
-
Prepare a range of buffers at different pH values (e.g., Phosphate buffer at pH 6.0, 7.0, and 8.0).
-
For each pH, prepare solutions with varying NaCl concentrations (e.g., 25 mM, 50 mM, 100 mM, 150 mM).
-
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Perform MIC Assay:
-
In a 96-well plate, perform serial two-fold dilutions of the LZ1 stock solution in each of the prepared test buffers. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in buffer without LZ1) and a negative control (buffer only) for each buffer condition.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of LZ1 that completely inhibits visible bacterial growth.
-
Results can be read visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 2. This compound | C113H167N33O15 | CID 171714265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: Cutting-Edge Anti-Bacterial Solution for Cosmetic Applications - Buy Anti-Bacterial Peptide for Cosmetics, High Purity this compound, Cosmetic Ingredient Supplier Product on Skincare peptides [polypeptideapi.com]
- 5. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Overcoming Resistance to LZ1 Peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LZ1 peptide. The information is designed to address specific issues that may arise during experimentation, particularly in the context of unexpected bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary mechanism of action?
A1: LZ1 is a synthetic cationic antimicrobial peptide (AMP) derived from snake cathelicidin.[1] It is a 15-amino acid peptide with a linear structure.[2][3] Its primary mechanism of action is believed to involve electrostatic interactions with the negatively charged bacterial cell membrane, leading to membrane disruption and increased permeability, ultimately causing cell death.[4] Additionally, LZ1 has been shown to possess anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines.[2][3]
Q2: Against which bacterial strains is LZ1 typically effective?
A2: LZ1 has demonstrated strong antimicrobial activity against bacteria commonly associated with skin infections and acne vulgaris. This includes strains of Propionibacterium acnes (now Cutibacterium acnes), Staphylococcus epidermidis, and Staphylococcus aureus, including some antibiotic-resistant variants.[1][2][3][5]
Q3: Is bacterial resistance to LZ1 a common problem?
A3: Currently, there is no widespread, documented evidence of naturally occurring or readily acquired bacterial resistance to the this compound. One of the significant advantages of LZ1 and many other antimicrobial peptides is their perceived low propensity to induce resistance due to their membrane-disrupting mechanism of action.[2] However, as with any antimicrobial agent, the potential for resistance development exists.
Q4: My bacterial strain is showing reduced susceptibility to LZ1. What are the possible general mechanisms of resistance to antimicrobial peptides?
A4: While specific resistance to LZ1 is not well-documented, bacteria can develop resistance to cationic antimicrobial peptides through several general mechanisms:
-
Alteration of the Cell Surface: Bacteria can modify their cell surface components, such as teichoic acids in Gram-positive bacteria or the lipopolysaccharide (LPS) in Gram-negative bacteria, to reduce the net negative charge. This electrostatic repulsion hinders the binding of the positively charged this compound.
-
Efflux Pumps: Bacteria may utilize membrane-embedded efflux pumps to actively transport the this compound out of the cell before it can reach its target and exert its effect.
-
Proteolytic Degradation: Some bacteria can secrete proteases that degrade the this compound, rendering it inactive.
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit peptide penetration.
Q5: How stable is the this compound in experimental conditions?
A5: LZ1 has been shown to be highly stable in human plasma, retaining its antimicrobial activity for at least 8 hours.[3] This suggests a good level of stability against proteases found in plasma. However, specific bacterial proteases could potentially degrade the peptide.
Troubleshooting Guide
This guide is designed to help you investigate and potentially overcome instances of reduced LZ1 efficacy in your experiments.
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) for LZ1 against a specific bacterial strain.
| Possible Cause | Suggested Troubleshooting Steps |
| Experimental Error | 1. Verify Peptide Concentration: Ensure the stock solution of LZ1 is at the correct concentration and has been stored properly. Repeated freeze-thaw cycles should be avoided.2. Check Bacterial Inoculum: Confirm the bacterial inoculum is at the correct density (typically ~5 x 10^5 CFU/mL for MIC assays).3. Review Assay Protocol: Double-check all steps of the MIC assay protocol for accuracy. |
| Bacterial Resistance Mechanism | 1. Investigate Cell Surface Charge Modification: Perform experiments to assess the surface charge of the resistant strain compared to a susceptible control strain.2. Test for Efflux Pump Activity: Conduct a checkerboard assay with LZ1 and a known efflux pump inhibitor (EPI) to see if the MIC of LZ1 is reduced.3. Assess Proteolytic Degradation: Incubate LZ1 with the bacterial supernatant and then test the residual activity of the peptide. |
Problem 2: LZ1 is effective in broth culture but not in a biofilm model.
| Possible Cause | Suggested Troubleshooting Steps |
| Limited Peptide Penetration into Biofilm | 1. Increase LZ1 Concentration: Determine the Minimum Biofilm Eradication Concentration (MBEC), which is often significantly higher than the MIC.2. Combination Therapy: Test LZ1 in combination with a biofilm-disrupting agent (e.g., DNase I, specific enzymes). |
| Altered Bacterial Physiology in Biofilm | 1. Gene Expression Analysis: Compare the gene expression profiles of biofilm-grown vs. planktonic bacteria to identify potential upregulation of resistance-related genes (e.g., efflux pumps). |
Data Presentation
Table 1: Antimicrobial Activity of LZ1 Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| P. acnes ATCC6919 | Gram-positive | 0.6 | [1][3] |
| P. acnes ATCC11827 | Gram-positive | 0.6 | [1][3] |
| P. acnes (clindamycin-resistant) | Gram-positive | 0.6 | [1][3] |
| S. epidermidis 09A3726 | Gram-positive | 4.7 | [1][3] |
| S. epidermidis 09B2490 | Gram-positive | 2.3 | [1][3] |
| S. aureus 09B2499 | Gram-positive | 2.3 | [1][3] |
Table 2: Hypothetical Example of Using an Efflux Pump Inhibitor (EPI) to Overcome Resistance
| Treatment | MIC of LZ1 (µg/mL) | Fold Change in MIC |
| LZ1 alone | 16 | - |
| LZ1 + EPI (e.g., PAβN) | 4 | 4-fold decrease |
Table 3: Stability of a Cationic Antimicrobial Peptide in the Presence of Proteases (Illustrative Example)
| Protease | Incubation Time (hours) | Peptide Remaining (%) |
| Trypsin | 1 | 85 |
| 4 | 60 | |
| Chymotrypsin | 1 | 90 |
| 4 | 75 | |
| Bacterial Supernatant (Resistant Strain) | 1 | 50 |
| 4 | 20 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into broth and incubate overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Peptide Dilutions: Perform a serial two-fold dilution of the this compound in the appropriate broth in the 96-well plate.
-
Inoculate Plate: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of LZ1 that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Checkerboard Assay for Synergy Testing
This assay is used to assess the interaction between LZ1 and another compound, such as an efflux pump inhibitor (EPI).
Materials:
-
This compound stock solution
-
EPI stock solution (e.g., Phenylalanine-arginine β-naphthylamide - PAβN)
-
Bacterial strain of interest
-
Appropriate growth medium
-
Sterile 96-well microtiter plates
Methodology:
-
Prepare Drug Dilutions: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute LZ1 along the y-axis and the EPI along the x-axis.
-
Inoculate Plate: Add the prepared bacterial inoculum (as in the MIC assay) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of LZ1 in combination / MIC of LZ1 alone) + (MIC of EPI in combination / MIC of EPI alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent
-
FICI > 4: Antagonism
-
Visualizations
Caption: Proposed mechanism of action of the this compound against bacteria.
Caption: Experimental workflow for troubleshooting reduced susceptibility to LZ1.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Existing and Rationally Designed Novel Antimicrobial Peptides for Treatment of Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of host antimicrobial peptides in the pathogenesis and treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
issues with LZ1 peptide purity and its impact on results
LZ1 Peptide Technical Support Center
Welcome to the technical support center for the this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to this compound purity and its impact on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for this compound in sensitive cell-based assays?
For most in-vitro bioassays, such as quantitative receptor-ligand interaction studies or enzymology, a peptide purity of >95% is recommended to ensure that the observed effects are due to the this compound itself and not contaminants.[1] For highly sensitive applications like clinical trials or crystallography, a purity level of >98% is often required.[1][2] Impurities, even in small amounts, can alter the peptide's biological activity or cause false positives, leading to a lack of reproducibility.[3][4][5]
Q2: How can I verify the purity of my new batch of this compound?
The most reliable method for verifying peptide purity is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5] HPLC separates the target peptide from impurities, and the purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[2][5] MS is then used to confirm that the molecular weight of the main peak matches the expected mass of the this compound.[5] It is crucial to obtain a Certificate of Analysis (COA) from your supplier that includes both HPLC and MS data for your specific batch.
Q3: What are the common types of impurities found in synthetic peptides like LZ1?
Impurities in synthetic peptides typically arise during the chemical synthesis process.[6][7] Common impurities include:
-
Truncated sequences: Peptides that are shorter than the target sequence due to incomplete amino acid coupling.[7][8][9]
-
Deletion sequences: Peptides missing one or more amino acids from within the sequence.[4][7][8]
-
Products of side reactions: Modifications to amino acid side chains that can occur during synthesis or deprotection steps.[5]
-
Residual solvents and reagents: Chemicals like trifluoroacetic acid (TFA) used during synthesis and purification that were not completely removed.[7]
Q4: My experimental results with a new batch of LZ1 are different from the previous one. Could this be a purity issue?
Yes, batch-to-batch variability is a common problem in research and is frequently linked to differences in peptide purity.[3][10] Impurities can directly interfere with your assay, leading to skewed dose-response curves, changes in binding affinity, or unexpected toxicity.[3][5] If you observe inconsistent results, the first step should be to re-verify the purity and concentration of the new peptide batch.
Troubleshooting Guides
Problem 1: The observed IC50 of LZ1 is significantly higher (less potent) than expected.
-
Potential Cause: The actual concentration of the active this compound in your stock solution is lower than calculated due to the presence of non-active impurities. If the peptide purity is, for example, 70%, then 30% of the lyophilized powder's weight is not the target peptide, leading to an overestimation of the stock concentration.
-
Solution Steps:
-
Verify Purity: Analyze your current batch of this compound using RP-HPLC to confirm its purity.
-
Adjust Concentration: If the purity is lower than specified, adjust the concentration of your stock solution accordingly. For example, to make a 1 mM solution of a peptide that is 80% pure, you will need to dissolve 25% more peptide by weight than you would for a 100% pure sample.
-
Consult Supplier: If the purity is significantly lower than what was stated on the Certificate of Analysis, contact your supplier to report the issue and request a replacement.
-
Impact of Purity on Potency: A Case Study
The following table illustrates how different purity levels of the this compound can affect the measured IC50 value in an in vitro kinase inhibition assay.
| Peptide Batch | Purity by HPLC (%) | Apparent IC50 (nM) |
| Batch A | 98.2% | 15.5 |
| Batch B | 91.5% | 24.8 |
| Batch C | 74.3% | 88.1 |
| Batch D | <70% | >200 |
This data is for illustrative purposes only.
Problem 2: High levels of cell toxicity are observed at concentrations where LZ1 should be active but non-toxic.
-
Potential Cause: Residual toxic chemicals from the synthesis process, such as solvents or cleavage reagents (e.g., TFA), may be present in the peptide sample. Some truncated or modified peptide sequences can also exhibit unexpected cytotoxic effects.
-
Solution Steps:
-
Review the MS Data: Check the mass spectrometry data for the presence of unexpected peaks that might correspond to modified peptides or adducts.
-
Consider Re-purification: If you suspect contamination with synthesis reagents, the peptide can be re-purified using HPLC or desalted to remove these small molecules.
-
Test a Different Batch: If possible, test a different, high-purity (>98%) batch of the this compound to see if the toxicity issue persists.
-
Experimental Protocols & Workflows
Protocol 1: Purity Assessment of this compound by RP-HPLC
This protocol outlines a standard method for determining the purity of the this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Sample Preparation:
-
Dissolve the lyophilized this compound in a suitable solvent (e.g., 0.1% TFA in sterile water) to a final concentration of 1 mg/mL.[11]
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
-
HPLC System and Column:
-
Mobile Phases:
-
Gradient Elution:
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. This gradient may need to be optimized depending on the hydrophobicity of the this compound.
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity by dividing the peak area of the main this compound by the total peak area of all detected peaks and multiplying by 100.[2]
-
Diagrams and Visualizations
References
- 1. biocat.com [biocat.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. qinglishangmao.com [qinglishangmao.com]
- 4. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 5. medium.com [medium.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biovera.com.au [biovera.com.au]
- 13. HPLC-MS conditions for peptide purity analysis [bio-protocol.org]
Technical Support Center: Stability of Lyophilized LZ1 Peptide
Welcome to the technical support center for the lyophilized LZ1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the long-term stability and integrity of your peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of lyophilized this compound?
A1: The stability of lyophilized peptides, including LZ1, is influenced by several key factors:
-
Amino Acid Composition: The specific amino acids in the peptide sequence can affect its susceptibility to degradation. For instance, peptides containing residues like methionine (Met), cysteine (Cys), and tryptophan (Trp) are prone to oxidation.[1][2][3][4] Those with asparagine (Asn) and glutamine (Gln) are susceptible to deamidation.[1][3]
-
Residual Moisture: The amount of water remaining after lyophilization is critical. Higher residual moisture can accelerate degradation pathways like hydrolysis and aggregation.[1] A moisture content of less than 3% is generally recommended for long-term stability.[1]
-
Storage Temperature: Temperature is a major determinant of peptide longevity.[1][5] Storing at lower temperatures significantly slows down chemical degradation.[1][6]
-
Exposure to Oxygen: Oxygen can lead to the oxidation of susceptible amino acid residues.[7] Storing peptides in an inert atmosphere (e.g., under nitrogen or argon) can mitigate this.[2][8][9]
-
Light Exposure: Exposure to light, particularly UV light, can cause photooxidation of aromatic residues like tryptophan and tyrosine.[5][6]
-
Excipients: The presence of stabilizing excipients such as bulking agents (e.g., mannitol, sucrose) and cryoprotectants (e.g., trehalose) can significantly enhance the stability of the lyophilized product.[10][11][12]
Q2: How should I store my lyophilized this compound for optimal long-term stability?
A2: For maximum longevity, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed vial, protected from light.[2][7][13][14] Storing at -80°C is preferable for long-term storage, potentially preserving peptide integrity for several years.[1][15] It is also crucial to minimize exposure to moisture by allowing the vial to warm to room temperature in a desiccator before opening.[3]
Q3: My lyophilized this compound appears to have a poor "cake" structure. What could be the cause?
A3: A poor or collapsed cake structure in a lyophilized product can result from several factors during the freeze-drying process. This can be due to an inappropriate formulation, such as the absence of a bulking agent like mannitol or sucrose, which provides a crystalline structure to the cake.[10][12] It could also indicate that the primary drying temperature was too high, causing the product to exceed its collapse temperature. Optimizing the lyophilization cycle is crucial for achieving a stable and elegant cake.[16][17]
Q4: I'm observing aggregation of my this compound after reconstitution. What could be the reason?
A4: Peptide aggregation after reconstitution can be caused by several factors. Hydrophobic interactions between peptide molecules are a common cause of aggregation.[1] Improper folding during storage or the reconstitution process can also lead to aggregation.[1] The choice of reconstitution solvent and the pH of the resulting solution are critical.[2][4] It is generally recommended to use sterile buffers at a slightly acidic pH (pH 5-6) to dissolve peptides.[2][4] Additionally, the concentration of the peptide in solution can influence aggregation; higher concentrations are more prone to aggregation.[13]
Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of lyophilized this compound.
| Problem | Potential Cause | Recommended Action |
| Loss of Peptide Activity | Degradation during storage: Improper storage temperature, exposure to moisture, light, or oxygen. | Verify storage conditions (-20°C or -80°C, protected from light and moisture).[13] Analyze the peptide for degradation products using HPLC or Mass Spectrometry.[1] |
| Multiple freeze-thaw cycles: Repeated freezing and thawing of the reconstituted peptide can lead to degradation. | Aliquot the reconstituted peptide into single-use vials to avoid freeze-thaw cycles.[2][4] | |
| Multiple Peaks in HPLC Analysis | Peptide Degradation: The presence of extra peaks can indicate degradation products such as oxidized or deamidated forms of the peptide. | Review the peptide's amino acid sequence for susceptible residues (e.g., Met, Cys, Asn, Gln).[1][7] Use appropriate analytical techniques to identify the degradation products. |
| Aggregation: Aggregates may appear as separate peaks in size-exclusion chromatography (SEC-HPLC). | Optimize the reconstitution protocol by testing different solvents, pH, and peptide concentrations. Use dynamic light scattering (DLS) to detect early-stage aggregation.[11] | |
| Difficulty in Dissolving the Peptide | Hydrophobic Nature of the Peptide: The amino acid composition of the peptide may make it poorly soluble in aqueous solutions. | The solubility of a peptide is primarily determined by its polarity.[3] Try using a small amount of an organic solvent like DMSO or acetonitrile to first dissolve the peptide, followed by the addition of an aqueous buffer. |
| Incorrect pH of the Reconstitution Buffer: The solubility of a peptide is often pH-dependent. | Adjust the pH of the reconstitution buffer. For acidic peptides, a basic buffer may improve solubility, and for basic peptides, an acidic buffer may be more effective. |
Quantitative Data Summary
The stability of a lyophilized peptide is highly dependent on its storage conditions. The following table summarizes the expected shelf life of lyophilized peptides under different temperature conditions.
| Storage Temperature | Expected Shelf Life | References |
| Room Temperature | Weeks to months | [1] |
| 2-8°C (Refrigerated) | Approximately 1-2 years | [1] |
| -20°C (Frozen) | 3-5 years or longer | [1][15] |
| -80°C (Deep Frozen) | Can exceed 10 years with minimal degradation | [1][15] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Purpose: To determine the purity of the this compound and identify any degradation products.[1]
-
Methodology:
-
Preparation of Mobile Phase: Prepare appropriate mobile phases (e.g., Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water; Mobile Phase B: 0.1% TFA in acetonitrile).
-
Sample Preparation: Reconstitute the lyophilized this compound in a suitable solvent (e.g., water or a specific buffer) to a known concentration.
-
Chromatographic Conditions: Use a C18 reverse-phase column. Elute the peptide using a gradient of Mobile Phase B. Monitor the eluent at a specific wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: Integrate the peak areas to calculate the purity of the peptide and the percentage of any impurities or degradation products.
-
2. Mass Spectrometry (MS) for Molecular Weight Verification
-
Purpose: To confirm the molecular weight of the this compound and identify any modifications or degradation products.[1]
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the reconstituted this compound in a suitable volatile buffer or solvent.
-
Infusion: Infuse the sample into the mass spectrometer using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Deconvolute the raw data to determine the molecular weight of the peptide. Compare the experimental molecular weight with the theoretical molecular weight. Look for mass shifts that may indicate oxidation (+16 Da for Met), deamidation (+1 Da for Asn/Gln), or other modifications.
-
3. Karl Fischer Titration for Residual Moisture Content
-
Purpose: To quantify the amount of residual water in the lyophilized this compound cake.[1]
-
Methodology:
-
Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a sample of the lyophilized this compound and introduce it into the titration vessel.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.
-
Visualizations
Caption: Troubleshooting workflow for loss of lyophilized peptide activity.
Caption: Key factors influencing the stability of lyophilized peptides.
References
- 1. peptidesystems.com [peptidesystems.com]
- 2. genscript.com [genscript.com]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. uk-peptides.com [uk-peptides.com]
- 9. jpt.com [jpt.com]
- 10. researchroi.substack.com [researchroi.substack.com]
- 11. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
- 14. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. pci.com [pci.com]
- 17. Lyophilization Cycle Optimization | HTD Biosystems [htdcorp.com]
Validation & Comparative
LZ1 Peptide vs. Conventional Antibiotics: A Comparative Efficacy Guide
Introduction
The rise of antibiotic resistance presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their unique mechanisms of action and broad-spectrum activity. This guide provides a detailed comparison of the efficacy of LZ1, a rationally designed synthetic AMP, against conventional antibiotics. LZ1 is a 15-amino acid, tryptophan- and lysine-rich peptide, designed to possess potent antimicrobial and anti-inflammatory properties with enhanced stability.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and therapeutic development.
Mechanism of Action: A Divergent Approach
Conventional antibiotics typically act on specific intracellular targets, such as enzymes involved in cell wall synthesis, or ribosomes responsible for protein production. This specificity, while effective, can be overcome by single-point mutations in the bacterial genome, leading to resistance.
In contrast, LZ1, like many cationic AMPs, employs a more direct and physically disruptive mechanism. Its efficacy stems from its amphipathic structure, which allows it to preferentially interact with the negatively charged components of bacterial cell membranes.[3][4] This interaction leads to membrane permeabilization, pore formation, and leakage of essential cellular contents, ultimately causing rapid bacterial cell death.[3] This multi-target, membrane-disruptive action is considered less prone to the development of resistance compared to the highly specific targets of traditional antibiotics.[1]
Figure 1: Mechanism of LZ1 targeting the bacterial cell membrane.
Quantitative Comparison of Antimicrobial Efficacy
In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent. Experimental data demonstrates that LZ1 exhibits potent activity against several bacterial pathogens relevant to skin infections, including strains resistant to conventional antibiotics.[2] Notably, its efficacy against Propionibacterium acnes (now Cutibacterium acnes), a key bacterium in the pathogenesis of acne vulgaris, is significantly higher than that of clindamycin, a commonly prescribed antibiotic.[2][5][6]
| Microorganism | LZ1 MIC (µg/mL) | Clindamycin MIC (µg/mL) | Reference |
| P. acnes (Standard Strain) | 0.6 | 2.3 | [2][6] |
| P. acnes (Clindamycin-Resistant Strain) | 0.6 | > 256 | [2] |
| Staphylococcus epidermidis | 4.7 | N/A | [2] |
| Staphylococcus aureus | 4.7 | N/A | [2] |
Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of LZ1 vs. Clindamycin.
In Vivo Efficacy in a Mouse Model
The therapeutic potential of LZ1 has been further substantiated in in vivo models. In a mouse ear skin colonization model using P. acnes, topical application of LZ1 was more effective at reducing the bacterial load compared to clindamycin over a five-day period.[6] This suggests superior performance in a complex biological environment.
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| LZ1 (% Reduction in CFU) | 75.1 | 62.8 | 70.6 | 76.2 | 56.7 |
| Clindamycin (% Reduction in CFU) | 57.1 | 58.9 | 58.8 | 71.4 | 50.0 |
Table 2: In Vivo Reduction of P. acnes (CFU/ear) in a Mouse Model. Data represents the percentage reduction in Colony Forming Units (CFU) compared to a vehicle control group.[6]
Dual-Action: Anti-inflammatory Properties
A significant advantage of LZ1 is its dual functionality, exhibiting both antimicrobial and anti-inflammatory effects.[4][5] Pathogen-associated molecular patterns on bacteria like P. acnes can trigger host immune cells to release pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), leading to inflammation.[2][5] Experimental evidence shows that LZ1 effectively suppresses the secretion of these key cytokines, thereby reducing inflammation.[1][2][5] This dual-action profile is particularly advantageous for treating inflammatory conditions like acne vulgaris, where both bacterial proliferation and the host inflammatory response contribute to the pathology.
Figure 2: LZ1's inhibition of the pro-inflammatory cytokine cascade.
Safety and Stability Profile
A critical aspect of drug development is the safety and stability of the therapeutic candidate. LZ1 has demonstrated a favorable profile in preclinical assessments.
| Assay | LZ1 Result | Concentration | Reference |
| Cytotoxicity | < 5.6% reduction in cell viability | Up to 200 µg/mL | [2][7] |
| Hemolytic Activity | < 5.2% hemolysis | Up to 320 µg/mL | [2][7] |
| Plasma Stability | No significant loss of activity | 8 hours | [2] |
Table 3: Safety and Stability Data for this compound.
LZ1 shows minimal cytotoxicity against human keratinocytes and exhibits very low hemolytic activity against human red blood cells, even at concentrations well above its MIC values.[2][7] This indicates a high degree of selectivity for bacterial cells over mammalian cells. Furthermore, LZ1 is remarkably stable in human plasma, retaining its antibacterial activity for over 8 hours.[2][5] This is a significant advantage over many natural peptides, such as LL-37, which are rapidly degraded by proteases.[2]
Experimental Protocols & Workflows
The data presented in this guide are based on standardized and reproducible experimental protocols.
Key Methodologies
-
Minimum Inhibitory Concentration (MIC) Assay: The MIC was determined by a broth microdilution method. Serially diluted peptide was incubated with a standardized bacterial suspension in 96-well plates. The MIC was recorded as the lowest peptide concentration that completely inhibited visible bacterial growth after incubation.[6]
-
Hemolysis Assay: Fresh human red blood cells were incubated with various concentrations of LZ1 for 30 minutes at 37°C. The release of hemoglobin was measured spectrophotometrically at 540 nm after centrifugation. 1% Triton X-100 was used as a positive control for 100% hemolysis.[6]
-
Cytotoxicity Assay: Human HaCaT keratinocyte cells were seeded in 96-well plates and incubated with various concentrations of LZ1 for 24 hours. Cell viability was assessed using a standard MTT (3-(4, 5-dimethyl-2-thiazolyl)-2, 5-diphenyl-2H-tetrazolium bromide) reduction assay. The absorbance at 570 nm was measured to quantify the formation of formazan crystals in living cells.[6]
-
In Vivo Mouse Skin Colonization Model: The ears of Kunming mice were injected with a suspension of live P. acnes. The test groups received topical applications of LZ1, clindamycin, or a vehicle control daily for five days. Ear swelling was measured, and at the end of the treatment period, the ears were excised, homogenized, and plated to determine the bacterial load (CFU/ear). Ear tissue was also processed for cytokine measurement via ELISA and for histopathological analysis to assess inflammatory cell infiltration.[1][6]
Figure 3: Workflow for the in vivo mouse skin colonization model.
Conclusion
The experimental data robustly supports the potential of the this compound as a superior alternative to conventional antibiotics for specific applications, such as topical treatment of skin infections. Its key advantages include:
-
Higher Potency: Demonstrates significantly lower MIC values against key pathogens like P. acnes compared to clindamycin.[2][6]
-
Efficacy Against Resistant Strains: Maintains its activity against bacteria that have developed resistance to conventional antibiotics.[2]
-
Dual-Action Mechanism: Combines direct bactericidal activity with potent anti-inflammatory effects.[1][5]
-
Superior Safety Profile: Exhibits low cytotoxicity and hemolytic activity, indicating high selectivity for bacterial targets.[2][7]
-
Enhanced Stability: Shows high stability in human plasma, a critical feature for therapeutic viability.[2][5]
The unique membrane-targeting mechanism of LZ1 suggests a lower propensity for inducing bacterial resistance. Collectively, these attributes position LZ1 as a strong candidate for development into a next-generation therapeutic agent, particularly for inflammatory skin conditions where both bacterial infection and inflammation need to be addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 3. This compound: Antimicrobial Research peptide - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 4. oatext.com [oatext.com]
- 5. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Peptides LZ1 and LL-37
For Researchers, Scientists, and Drug Development Professionals
The increasing threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. This guide provides a detailed comparison of two such peptides: LZ1, a designed synthetic peptide, and LL-37, a naturally occurring human cathelicidin. This objective analysis, supported by experimental data, aims to inform research and development efforts in the field of antimicrobial drug discovery.
At a Glance: Key Performance Indicators
The following table summarizes the antimicrobial and hemolytic activities of LZ1 and LL-37 against various pathogens. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Peptide | Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Hemolytic Activity | Cytotoxicity |
| LZ1 | Propionibacterium acnes (3 strains) | 0.6 µg/mL[1][2] | Not consistently reported | Little to no hemolytic activity on human red blood cells[1] | Little cytotoxicity on human keratinocytes[1] |
| Staphylococcus epidermidis | 2.3 - 4.7 µg/mL[2] | Not consistently reported | |||
| Staphylococcus aureus | 1.17 - 4.7 µg/mL[3] | Not consistently reported | |||
| Candida albicans | As low as 1.17 µg/mL[3] | Not consistently reported | |||
| LL-37 | Escherichia coli | 2.5 - 250 µg/mL[4][5] | 0.609 - 1.00 µM[6] | Concentration-dependent[7] | Toxic to various mammalian cells[7] |
| Pseudomonas aeruginosa | 10 - 64 µg/mL[4] | Not consistently reported | |||
| Staphylococcus aureus | >80 µM[8] | Not consistently reported | |||
| Staphylococcus epidermidis | <10 µg/mL[4] | Not consistently reported | |||
| Candida albicans | >250 µg/mL | Not consistently reported |
Mechanisms of Antimicrobial Action
Both LZ1 and LL-37 are cationic peptides that exert their antimicrobial effects primarily by interacting with and disrupting microbial cell membranes.[9][10] However, nuances in their mechanisms and subsequent biological effects exist.
LZ1 , a 15-amino acid synthetic peptide, was designed by fusing recognized families of antimicrobial peptides to optimize its length, charge, hydrophobicity, and amphipathicity for potent antibacterial activity.[10] Its primary mechanism involves the disintegration of bacterial cell membranes.[10] Furthermore, LZ1 has demonstrated anti-inflammatory properties by preventing the secretion of pro-inflammatory cytokines.[10]
LL-37 , a 37-amino acid peptide, is the only human cathelicidin.[9] Its mechanism of action is multifaceted. The peptide's positive charge facilitates its binding to negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][11] This interaction leads to membrane disruption through various proposed models, including the "barrel-stave," "toroidal pore," or "carpet" mechanisms, ultimately causing cell lysis.[12][13] Beyond direct membrane damage, LL-37 can translocate into the cytoplasm and interfere with intracellular processes like DNA and protein synthesis.[10][11] LL-37 also possesses significant immunomodulatory functions, including chemoattraction of immune cells and modulation of inflammatory responses.[11][14]
Figure 1: Generalized mechanism of action for cationic antimicrobial peptides like LZ1 and LL-37.
Experimental Protocols
The following sections detail the standard methodologies used to evaluate the antimicrobial and hemolytic activities of peptides like LZ1 and LL-37.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
1. Preparation of Microbial Inoculum:
-
A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
The culture is incubated at an appropriate temperature (e.g., 37°C for most bacteria) until it reaches the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.[15]
2. Broth Microdilution Assay:
-
Serial twofold dilutions of the antimicrobial peptide are prepared in a 96-well microtiter plate.
-
An equal volume of the standardized microbial inoculum is added to each well.
-
Positive (microorganism without peptide) and negative (broth only) controls are included.
-
The plate is incubated for 18-24 hours at the optimal growth temperature for the microorganism.
-
The MIC is determined as the lowest peptide concentration in which no visible growth (turbidity) is observed.
3. Determination of MBC:
-
Following MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.
-
This aliquot is plated onto an appropriate agar medium.
-
The plates are incubated for 24-48 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Figure 2: A typical experimental workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Hemolytic Activity Assay
This assay assesses the lytic effect of the peptide on red blood cells (RBCs), providing an indication of its potential toxicity to mammalian cells.
1. Preparation of Red Blood Cells:
-
Fresh human or animal blood is collected in tubes containing an anticoagulant.
-
RBCs are pelleted by centrifugation and washed several times with a buffered saline solution (e.g., PBS).
-
A final suspension of RBCs (e.g., 2-4% v/v) is prepared in the same buffer.
2. Hemolysis Assay:
-
Serial dilutions of the peptide are prepared in a 96-well plate.
-
The RBC suspension is added to each well.
-
A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (RBCs in buffer only) are included.
-
The plate is incubated (e.g., for 1 hour at 37°C).
-
The plate is then centrifuged to pellet intact RBCs.
-
The supernatant, containing released hemoglobin, is transferred to a new plate.
-
The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
The percentage of hemolysis is calculated relative to the positive control.
Stability and Cytotoxicity
A critical aspect of peptide-based drug development is their stability in biological fluids and their toxicity towards host cells.
LZ1 has been reported to be very stable in human plasma.[1] It also exhibits low cytotoxicity towards human keratinocytes and minimal hemolytic activity against human red blood cells, suggesting a favorable safety profile.[1]
In contrast, while a component of the human innate immune system, LL-37 has limitations for therapeutic use. It can be susceptible to proteolytic degradation and its antimicrobial activity can be reduced in physiological environments.[11] Moreover, LL-37 can be toxic to human cells, and this cytotoxicity is a significant hurdle in its clinical development.[16][11]
Conclusion
Both LZ1 and LL-37 demonstrate potent antimicrobial activities, but they present distinct profiles regarding their spectrum of activity, stability, and cytotoxicity. LZ1, as a designed peptide, appears to have been optimized for high antimicrobial efficacy, particularly against bacteria associated with skin conditions, while maintaining low toxicity to human cells and high stability. LL-37, as a natural host defense peptide, has a broader range of biological functions, including potent immunomodulatory effects, but its therapeutic potential is hampered by its cytotoxicity and susceptibility to degradation.
For drug development professionals, LZ1 may represent a more direct path towards a therapeutic agent for specific indications where high antimicrobial potency and a good safety profile are paramount. The multifaceted nature of LL-37, while presenting challenges, offers opportunities for the development of therapies that harness its immunomodulatory functions, potentially in conjunction with its antimicrobial activity. Further research, including head-to-head in vivo studies, is necessary to fully elucidate the therapeutic potential of both peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Significance of host antimicrobial peptides in the pathogenesis and treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 4. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 9. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]
- 10. oatext.com [oatext.com]
- 11. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptidesciences.com [peptidesciences.com]
- 13. Structure and organization of the human antimicrobial peptide LL-37 in phospholipid membranes: relevance to the molecular basis for its non-cell-selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
LZ1 Peptide Demonstrates Superior Efficacy Over Clindamycin in Combating Propionibacterium acnes
A comprehensive analysis of experimental data reveals the novel peptide LZ1 as a potent therapeutic candidate for acne vulgaris, outperforming the widely used antibiotic clindamycin in both antimicrobial and anti-inflammatory activities. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies for researchers and drug development professionals.
In the landscape of acne vulgaris treatment, the quest for effective agents against Propionibacterium acnes (P. acnes), the bacterium implicated in the inflammatory condition, is ongoing. A promising contender, the synthetic peptide LZ1, has shown significant advantages over the conventional antibiotic, clindamycin. Experimental evidence indicates that LZ1 not only possesses stronger bactericidal properties but also exhibits potent anti-inflammatory effects and a lower likelihood of inducing drug resistance, a growing concern with traditional antibiotics.
Quantitative Comparison of Antimicrobial and Anti-inflammatory Efficacy
Experimental data consistently demonstrates LZ1's superior performance in inhibiting P. acnes and mitigating the inflammatory response. The following tables summarize the key quantitative findings from comparative studies.
| Antimicrobial Activity Against P. acnes | LZ1 Peptide | Clindamycin | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.6 µg/ml | 2.3 µg/ml | [1][2] |
| In Vivo Reduction of P. acnes (Day 1) | 75.1% | 57.1% | [1][2] |
| In Vivo Reduction of P. acnes (Day 5) | 56.7% | 50% | [1][2] |
Table 1: Comparative in vitro and in vivo antimicrobial activity of this compound and clindamycin against P. acnes.
| Anti-inflammatory Effects in P. acnes-induced Inflammation | This compound | Clindamycin | Reference |
| Inhibition of TNF-α Secretion | Significant Inhibition | Less Significant Inhibition | [1][3] |
| Inhibition of IL-1β Secretion | Significant Inhibition | Less Significant Inhibition | [1][3] |
| Reduction in Ear Swelling (Mouse Model) | Significant Reduction | Moderate Reduction | [2] |
Table 2: Comparative anti-inflammatory effects of this compound and clindamycin in a P. acnes-induced mouse ear inflammation model.
Mechanisms of Action: A Tale of Two Molecules
The distinct mechanisms of action of LZ1 and clindamycin underpin their differing efficacies and potential for resistance development.
This compound: As a cationic antimicrobial peptide, LZ1 is thought to disrupt the bacterial cell membrane directly.[4] Its amphipathic α-helical structure allows it to preferentially interact with and insert into the negatively charged bacterial membrane, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[4] This physical disruption mechanism is less likely to be circumvented by bacteria through single-point mutations, suggesting a lower potential for resistance development.[4]
Clindamycin: This lincosamide antibiotic inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][6] This action prevents the formation of peptide bonds, thereby halting bacterial growth.[6] However, the emergence of P. acnes strains with altered ribosomal binding sites has led to widespread clindamycin resistance, diminishing its clinical effectiveness.[7][8][9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of LZ1 and clindamycin against P. acnes was determined using a microbroth dilution method.
-
P. acnes Culture: P. acnes strains were cultured on Reinforced Clostridial Medium (RCM) agar plates under anaerobic conditions at 37°C.
-
Inoculum Preparation: A single colony was inoculated into RCM broth and incubated for 48-72 hours. The bacterial suspension was then diluted to a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/ml.
-
Serial Dilution: LZ1 and clindamycin were serially diluted in RCM broth in a 96-well microtiter plate.
-
Inoculation: An equal volume of the prepared bacterial suspension was added to each well.
-
Incubation: The plate was incubated anaerobically at 37°C for 48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the agent that completely inhibited visible growth of P. acnes.[1]
In Vivo Mouse Ear Colonization and Inflammation Model
This model was used to assess the in vivo efficacy of LZ1 and clindamycin in reducing P. acnes colonization and inflammation.
-
Animal Model: Female ICR mice were used for the study.
-
P. acnes Challenge: A suspension of P. acnes (1 x 10^7 CFU in 20 µl of PBS) was injected intradermally into the left ear of each mouse. The right ear served as a control.
-
Topical Treatment: LZ1 (in a suitable vehicle) or clindamycin was topically applied to the surface of the left ear daily for five days. A vehicle-only group served as a negative control.
-
Assessment of Colonization: On designated days, mice were euthanized, and the ears were excised, homogenized, and plated on RCM agar to determine the number of viable P. acnes CFU.[1][2]
-
Assessment of Inflammation: Ear thickness was measured daily using a caliper to quantify swelling. Histological analysis of ear tissue was performed to observe inflammatory cell infiltration.[2] Levels of inflammatory cytokines (TNF-α and IL-1β) in the ear tissue homogenates were measured by ELISA.[1]
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. Correlation between Antimicrobial Resistant Propionibacterium acnes and Severity of Acne Vulgaris: Findings from a Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
Comparative Analysis of LZ1 Peptide and Other Cathelicidins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel peptide LZ1 against other well-characterized cathelicidins, including LL-37, CRAMP, and BF-30. The content is based on available experimental data, focusing on antimicrobial and anti-inflammatory properties, cytotoxicity, and mechanisms of action.
Introduction to Cathelicidins
Cathelicidins are a crucial family of host defense peptides and are integral to the innate immune system of vertebrates.[1][2][3] They are characterized by a conserved N-terminal cathelin-like domain and a highly variable C-terminal antimicrobial peptide domain.[3] Upon infection or inflammation, the precursor protein is cleaved to release the active peptide.[4] These peptides exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses, and also possess immunomodulatory functions.[1][2][5] This guide will focus on a comparative analysis of the designed peptide LZ1 and other notable cathelicidins.
LZ1: A Promising Newcomer
LZ1 is a synthetic, 15-amino acid peptide designed for potent antimicrobial and anti-inflammatory activities.[6][7][8] It was developed with the aim of optimizing the therapeutic properties of natural cathelicidins while minimizing their limitations, such as cytotoxicity and instability.[7]
Comparative Performance Data
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Peptide | Propionibacterium acnes (µg/mL) | Staphylococcus aureus (µg/mL) | Staphylococcus epidermidis (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| LZ1 | 0.6[8][9] | 4.7[8][9] | 4.7[8][9] | - | - |
| LL-37 | - | 64[10] | - | 128[10] | 256[11] |
| CRAMP | - | - | - | - | - |
| BF-30 | - | - | - | - | - |
Note: A comprehensive, directly comparative dataset for all peptides against the same panel of pathogens is not currently available in the literature. The provided data is compiled from various sources.
Anti-inflammatory Activity
Cathelicidins can modulate the inflammatory response by influencing the production of cytokines.
| Peptide | Key Anti-inflammatory Effects | Quantitative Data |
| LZ1 | Inhibits the secretion of pro-inflammatory cytokines TNF-α and IL-1β.[6][8][9] | Significantly reduces P. acnes-induced TNF-α and IL-1β production in vivo.[8][9] |
| LL-37 | Can have both pro- and anti-inflammatory effects depending on the context.[1][3] It can suppress TLR-mediated inflammation but also induce the expression of certain chemokines.[1] | - |
| CRAMP | Suppresses LPS-induced inflammatory activation of glial cells, inhibiting the production of NO, TNF-α, and CXCL10.[6] | CRAMP (30 µg/mL) significantly inhibits LPS-induced TNF-α production in vitro.[6] |
| BF-30 | Exhibits anti-inflammatory activity. | - |
Note: IC50 values for cytokine inhibition are not consistently reported across studies, limiting a direct quantitative comparison.
Cytotoxicity and Stability
An ideal therapeutic peptide should exhibit low toxicity to host cells and high stability in biological fluids.
| Peptide | Hemolytic Activity | Cytotoxicity on Human Cells | Plasma Stability |
| LZ1 | Low hemolytic activity on human red blood cells.[6][8][9] | Low cytotoxicity on human keratinocytes.[6][8][9] | Very stable in human plasma, retaining antibacterial activity after 8 hours.[8][9] |
| LL-37 | Can be cytotoxic to mammalian cells at higher concentrations.[12] | Can be cytotoxic to mammalian cells.[12] | Loses antibacterial activity after 1 hour in human plasma.[8][9] |
| CRAMP | - | - | - |
| BF-30 | - | CC50 on MDCK cells is 67.7 µM.[13][14] | - |
Mechanisms of Action and Signaling Pathways
The biological effects of cathelicidins are mediated through direct interactions with microbial membranes and by modulating host cell signaling pathways.
Antimicrobial Mechanism
Most cathelicidins, including LL-37, are cationic and amphipathic, allowing them to preferentially bind to and disrupt the negatively charged membranes of microorganisms, leading to cell death.[5][12]
Immunomodulatory Signaling Pathways
Cathelicidins can influence a variety of signaling pathways in immune and epithelial cells.
LL-37 Signaling:
LL-37 is known to interact with several cell surface receptors, including:
-
Formyl Peptide Receptor 2 (FPR2): Mediates chemotaxis of neutrophils, monocytes, and T cells.[15]
-
P2X7 Receptor (P2X7R): Can induce inflammasome activation and the release of IL-1β and IL-18.[1]
-
Epidermal Growth Factor Receptor (EGFR): Transactivation of EGFR by LL-37 can promote wound healing.[2]
Downstream signaling often involves the activation of NF-κB and MAPK pathways, leading to the modulation of cytokine and chemokine expression.
CRAMP Signaling:
As the murine ortholog of LL-37, CRAMP shares similar signaling mechanisms, also utilizing the FPR2 receptor to mediate its effects on immune cells.[16] It has been shown to suppress LPS-induced inflammation, suggesting an interaction with TLR4 signaling pathways.[6]
LZ1 Signaling:
The precise signaling pathways for LZ1 are not as extensively characterized as those for LL-37 and CRAMP. However, its demonstrated ability to inhibit the secretion of TNF-α and IL-1β suggests that it likely modulates key inflammatory signaling pathways, such as the NF-κB pathway , which is a central regulator of these cytokines.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analogues of a Cyclic Antimicrobial Peptide with a Flexible Linker Show Promising Activity against Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of peptide BF-30 on influenza A virus infection in vitro/vivo by causing virion membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exogenous murine antimicrobial peptide CRAMP significantly exacerbates Ovalbumin-induced airway inflammation but ameliorates oxazolone-induced intestinal colitis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Review of Synthetic Antimicrobial Peptides: Focusing on the Potent Agent LZ1
For Immediate Release
[City, State] – [Date] – In the global fight against antimicrobial resistance, researchers are increasingly turning to synthetic antimicrobial peptides (AMPs) as a promising class of therapeutics. A new comparative guide published today offers an in-depth analysis of several key synthetic AMPs, with a special focus on the novel peptide LZ1. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance, mechanisms of action, and experimental data related to LZ1 and its counterparts, including LL-37, polymyxin B, nisin, and melittin.
LZ1: A Promising Broad-Spectrum Antimicrobial
LZ1 is a synthetic, 15-amino acid cationic peptide with the sequence Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2. It possesses a molecular weight of 2228.77 Da and an isoelectric point of 12.05[1]. Exhibiting a broad spectrum of antimicrobial activity, LZ1 has demonstrated potent efficacy against a range of pathogens.
The primary mechanism of action for LZ1, like many cationic AMPs, is believed to involve the electrostatic attraction to the negatively charged microbial cell membrane, leading to membrane disruption and cell death. This mode of action makes the development of resistance less likely compared to traditional antibiotics that target specific metabolic pathways.
Beyond its antibacterial properties, LZ1 has also shown promise in other therapeutic areas, including antimalarial and anticancer activities[2]. A significant advantage of LZ1 is its reported low hemolytic activity and cytotoxicity against eukaryotic cells, a crucial factor for clinical development[1][2].
Comparative Analysis with Other Synthetic Antimicrobial Peptides
To provide a comprehensive perspective, this guide compares LZ1 with four other well-characterized antimicrobial peptides:
-
LL-37: The only human cathelicidin, LL-37 is a 37-amino acid peptide with a broad antimicrobial spectrum and immunomodulatory functions. Its mechanism involves a hybrid model of toroidal pore formation and a carpet-like disruption of the cell membrane.
-
Polymyxin B: A cyclic lipopeptide antibiotic, polymyxin B is particularly effective against Gram-negative bacteria. It acts by binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane, leading to membrane permeabilization.
-
Nisin: A polycyclic antibacterial peptide produced by Lactococcus lactis, nisin is widely used as a food preservative. It is highly effective against Gram-positive bacteria and acts by binding to Lipid II to inhibit cell wall synthesis and form pores in the cell membrane.
-
Melittin: The principal component of bee venom, melittin is a potent, broad-spectrum antimicrobial peptide. However, its clinical application is limited by its high cytotoxicity and hemolytic activity.
Performance Data at a Glance
The following tables summarize the available quantitative data for LZ1 and the comparator peptides, offering a side-by-side view of their antimicrobial efficacy and cytotoxic profiles.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Microorganism | LZ1 | LL-37 | Polymyxin B | Nisin | Melittin |
| Staphylococcus aureus | 1.17 - 4.7[1] | 4 (ATCC 29213) | >128 | 800 (ATCC 6538)[3] | 1.25 |
| Pseudomonas aeruginosa | - | 16 (ATCC 27853) | 0.5 - 4 (ATCC 27853)[4][5] | >128 | 2.5 |
| Candida albicans | 1.17[1] | 16 | - | - | 5 |
Note: Data is compiled from various sources and testing conditions may vary. Direct comparative studies are limited.
Table 2: Cytotoxicity Data
| Peptide | Assay | Cell Line | IC50 / HC50 (µg/mL) |
| LZ1 | - | - | Low cytotoxicity reported |
| LL-37 | - | - | Cytotoxicity can be a limiting factor |
| Polymyxin B | - | - | Nephrotoxicity is a major concern |
| Nisin | - | - | Generally regarded as safe (GRAS) |
| Melittin | IC50 | Various Cancer Cell Lines | 1.5 - 4.0[6] |
| HC50 | Human Red Blood Cells | High hemolytic activity |
Mechanisms of Action and Experimental Workflows
To facilitate a deeper understanding of the processes involved in evaluating these peptides, the following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for determining antimicrobial efficacy.
Caption: Mechanisms of action for different antimicrobial peptides.
Caption: A generalized workflow for determining MIC and MBC.
Detailed Experimental Protocols
A critical component of this guide is the inclusion of detailed methodologies for key experiments cited. This allows for the replication of results and a standardized approach to evaluating novel AMPs.
Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a widely accepted standard for determining the MIC of antimicrobial agents, including peptides[7][8][9].
Materials:
-
Sterile 96-well polypropylene microtiter plates[7]
-
Mueller-Hinton Broth (MHB), cation-adjusted[10]
-
Bacterial strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853)[10]
-
Antimicrobial peptides
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in MHB to a standardized concentration, typically 5 x 10^5 CFU/mL[10][11].
-
Preparation of Peptide Dilutions: The antimicrobial peptide is serially diluted in MHB in the 96-well plate to achieve a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours[7].
-
Reading: After incubation, the MIC is determined as the lowest concentration of the peptide at which there is no visible growth (turbidity)[10]. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound[12].
Materials:
-
Mammalian cell line (e.g., HeLa, L929)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the antimicrobial peptide.
-
Incubation: The cells are incubated with the peptide for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can then be calculated.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its potential toxicity in vivo[13].
Materials:
-
Freshly collected red blood cells (human or animal)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
Antimicrobial peptides
-
96-well plates
Protocol:
-
RBC Preparation: RBCs are washed multiple times with PBS by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a specific concentration (e.g., 2% v/v).
-
Treatment: The peptide is serially diluted in PBS in a 96-well plate. The RBC suspension is then added to each well.
-
Incubation: The plate is incubated at 37°C for 1 hour with gentle agitation.
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Reading: The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of ~450 nm or ~540 nm[14].
-
Calculation: The percentage of hemolysis is calculated relative to the positive control (100% lysis) and a negative control (PBS only, 0% lysis). The HC50 value (the concentration of peptide that causes 50% hemolysis) can then be determined.
Conclusion
The landscape of synthetic antimicrobial peptides is rich with potential solutions to the growing crisis of antibiotic resistance. LZ1 stands out as a particularly promising candidate due to its potent, broad-spectrum activity and favorable safety profile. This comparative guide provides a valuable resource for the scientific community, offering a foundation for further research and development in this critical field. By understanding the relative strengths and weaknesses of different AMPs and standardizing the methods for their evaluation, the path to clinical application can be accelerated.
References
- 1. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 2. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of nisin on the expression of virulence genes of methicillin-resistant/sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymyxin B resistance rates in carbapenem-resistant Pseudomonas aeruginosa isolates and a comparison between Etest® and broth microdilution methods of antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melittin inhibits proliferation, migration, and invasion in osteosarcoma cell lines using 2D and 3D models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
The Untapped Potential of LZ1 Peptide in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the synergistic application of antimicrobial peptides (AMPs) with conventional antibiotics. This guide evaluates the potential synergy of the synthetic peptide LZ1 with traditional antibiotics. While direct experimental data on LZ1 synergy is not yet available in published literature, its structural characteristics as a Tryptophan-rich, cathelicidin-derived peptide allow for a comparative analysis with functionally similar AMPs. This document presents the known antimicrobial properties of LZ1, juxtaposed with synergistic data from comparable peptides, to highlight its therapeutic promise and guide future research.
LZ1 Peptide: A Profile
LZ1 is a synthetic, 15-amino acid cationic peptide with the sequence VKR-WKK-WWR-KWR-KKL-WVK-NH2. It exhibits potent, broad-spectrum antimicrobial activity, particularly against bacteria implicated in skin infections.
Independent Antimicrobial Activity of LZ1
LZ1 has demonstrated significant efficacy against a range of clinically relevant bacteria. Its Minimum Inhibitory Concentrations (MICs) are presented below.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Propionibacterium acnes | ATCC6919 | 0.6 | [1][2][3] |
| Propionibacterium acnes | ATCC11827 | 0.6 | [1][2][3] |
| Propionibacterium acnes | (Clindamycin-resistant) | 0.6 | [1][2][3] |
| Staphylococcus epidermidis | 09A3726 | 4.7 | [1][2][3] |
| Staphylococcus aureus | 09B2499 | 4.7 | [1][2][3] |
Synergistic Potential: A Comparative Analysis
Direct studies on the synergistic effects of LZ1 with traditional antibiotics are currently lacking. However, research on other Trp-rich and cathelicidin-derived AMPs reveals a strong potential for synergy. The proposed primary mechanism for this synergy is the AMP-mediated disruption of the bacterial cell membrane, which facilitates the entry of conventional antibiotics to their intracellular targets.
The following table summarizes the synergistic activity of peptides structurally or functionally similar to LZ1 with various antibiotics, as determined by the Fractional Inhibitory Concentration (FIC) Index. An FICI of ≤ 0.5 is indicative of synergy.
| Antimicrobial Peptide | Antibiotic | Microorganism | FIC Index (Synergy) |
| Cathelicidin-derived peptide D-11 | Multiple families | Klebsiella pneumoniae | Strong synergistic activity |
| Cathelicidin-derived peptide FK16 | Vancomycin | Pseudomonas aeruginosa | Up to 8-fold increase in susceptibility |
| Cationic peptide CAMA | Colistin | Pseudomonas aeruginosa | Additive effect (FICI 0.5-1.5) |
| Cationic peptide LL-37 | Colistin | Pseudomonas aeruginosa | < 0.5 |
Postulated Mechanism of Synergy
The synergistic interaction between a cationic, membrane-active peptide like LZ1 and a traditional antibiotic is thought to occur via a multi-step process that ultimately enhances the efficacy of the antibiotic.
Caption: Postulated synergistic mechanism of LZ1 and a traditional antibiotic.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Materials:
-
This compound and antibiotic of interest
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Incubator
Procedure:
-
Preparation of Antimicrobials: Prepare stock solutions of LZ1 and the antibiotic. Serially dilute LZ1 horizontally and the antibiotic vertically in the 96-well plate with broth.
-
Inoculum Preparation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Experimental workflow for the checkerboard synergy assay.
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Materials:
-
This compound and antibiotic of interest
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of ~5 x 10^5 CFU/mL in broth.
-
Treatment Groups: Set up tubes/flasks with:
-
Growth control (no antimicrobial)
-
LZ1 alone (at a relevant concentration, e.g., 0.5 x MIC)
-
Antibiotic alone (at a relevant concentration, e.g., 0.5 x MIC)
-
LZ1 and antibiotic in combination
-
-
Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Enumeration: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each treatment group. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LZ1 Peptide: A Procedural Guide
Immediate Safety and Handling Precautions
Before proceeding with any disposal protocol, it is imperative to handle LZ1 peptide with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated.[1] Therefore, standard laboratory safety procedures should be strictly followed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization. |
Step-by-Step Disposal Procedure
The disposal of this compound, as with any research chemical, must be carried out in accordance with federal, state, and local environmental control regulations.[2] The following steps provide a general guideline for proper disposal:
-
Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office. They will provide specific instructions based on your facility's waste management protocols and local regulations.
-
Waste Characterization: Characterize the this compound waste. Is it in a solid form, dissolved in a solvent, or mixed with other reagents? This information is crucial for proper segregation and disposal.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office. Improper mixing can lead to hazardous reactions.
-
Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for the this compound waste.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.
-
-
Neutralization (If Applicable and Approved): In some cases, chemical neutralization may be an option before disposal. However, specific protocols for neutralizing this compound are not publicly available. Do not attempt any neutralization procedure without explicit approval and a validated protocol from your EHS office.
-
Disposal as Chemical Waste: In the absence of a specific neutralization protocol, this compound waste should be disposed of as chemical waste through your institution's hazardous waste management program. This typically involves collection by a licensed hazardous waste disposal company.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and method of disposal, as per your institution's requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always prioritize and adhere to the specific protocols and regulations provided by your institution's Environmental Health and Safety office.
References
Personal protective equipment for handling LZ1 peptide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with LZ1 peptide. The following procedures are designed to ensure the safe handling, storage, and disposal of this antimicrobial peptide, fostering a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a solid, amorphous white powder, adherence to standard laboratory safety protocols is essential.[1] The following personal protective equipment is required to minimize exposure and prevent contamination.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and vapors, especially during reconstitution.[2] |
| Hand Protection | Disposable nitrile gloves | Offers superior chemical resistance and reduces the risk of skin allergies compared to latex.[2] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination.[2] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended. |
| Respiratory Protection | Appropriate respirator (e.g., N95 or equivalent) | Recommended to avoid inhalation of the peptide powder, especially when handling the lyophilized form.[1][3] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or breach of seal.
-
Storage of Lyophilized Peptide:
-
For long-term storage, keep the tightly sealed container at -20°C in a dry, dark place.[1]
-
Lyophilized peptides are stable at room temperature for short periods (days to weeks), but cold storage is recommended for preserving integrity.[4]
-
Allow the vial to warm to room temperature before opening to prevent condensation and moisture contamination.[4]
-
2.2. Reconstitution
-
Preparation: Perform reconstitution in a designated clean area, such as a laminar flow hood, to maintain sterility.
-
Solvent Selection: Use sterile, distilled water or a sterile, dilute acetic acid (0.1%) solution for initial dissolution. The choice of solvent may depend on the specific experimental requirements.
-
Dissolution Technique:
-
Add the appropriate volume of solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.[2] Sonication can be used to aid dissolution if particles persist.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the reconstituted solution into single-use aliquots.[2]
2.3. Storage of Reconstituted Peptide
-
Short-term: Store aliquots at 2°C to 8°C for immediate use.[2]
-
Long-term: For prolonged storage, freeze the aliquots at -20°C or colder.[2] Use of sterile buffers at a pH of 5-6 can prolong the shelf life of the peptide solution.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to experimental application.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as chemical waste in accordance with federal, state, and local environmental control regulations.[3] Place in a clearly labeled, sealed container. |
| Unused this compound (Solution) | Treat as chemical waste. The disposal method should comply with institutional and local regulations for chemical waste. |
| Contaminated Labware | Dispose of items such as pipette tips, tubes, and gloves in a designated biohazard or chemical waste container, depending on the nature of the experiment. |
| Spill Cleanup Material | Absorbent materials used to clean up spills should be placed in a sealed container and disposed of as chemical waste.[2] |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Contain: Use an appropriate spill kit with absorbent materials to contain the spill.[2]
-
Clean: Decontaminate the area according to your institution's standard operating procedures.
-
Dispose: Dispose of all cleanup materials as chemical waste.
Although research indicates LZ1 has low cytotoxicity and hemolytic activity, it is prudent to handle it with the care afforded to all research chemicals.[6][7] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal.[8]
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. realpeptides.co [realpeptides.co]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
